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  • Product: 2-Cyano-3-methylpyridine 1-oxide
  • CAS: 159727-88-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyano-3-methylpyridine 1-oxide for Advanced Research and Development

This guide provides a comprehensive technical overview of 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Tailored for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and field-proven insights into its application, ensuring a blend of theoretical knowledge and practical utility.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible scientific research. 2-Cyano-3-methylpyridine 1-oxide is a derivative of 3-methylpyridine, featuring a nitrile group at the 2-position and an N-oxide functional group.

Key Identifiers

The following table summarizes the primary identifiers for 2-Cyano-3-methylpyridine 1-oxide and its parent compound, 2-Cyano-3-methylpyridine, which is a crucial synthetic precursor.

Identifier2-Cyano-3-methylpyridine 1-oxide2-Cyano-3-methylpyridine
CAS Number 159727-88-5[1]20970-75-6[2][3][4][5]
Molecular Formula C₇H₆N₂O[1]C₇H₆N₂[2][4]
Molecular Weight 134.14 g/mol [1]118.14 g/mol [2][5]
IUPAC Name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrile[1]3-Methylpyridine-2-carbonitrile[2]
Synonyms 2-Cyano-3-methyl pyridine-N-oxide, 2-Pyridinecarbonitrile, 3-methyl-, 1-oxide[1]2-Cyano-3-picoline, 3-Methylpicolinonitrile[2][6]
Physicochemical Properties

Detailed experimental data for the N-oxide is not widely published. The properties of the parent pyridine, 2-cyano-3-methylpyridine, are provided for reference.

PropertyValue (for 2-Cyano-3-methylpyridine)Source
Appearance White to off-white crystalline powder[2]
Melting Point 80.0-92.0 °C[2]
Boiling Point 141 °C at 38 mmHg[7]
Purity ≥ 99% (HPLC)[2]

The introduction of the N-oxide group is expected to increase the compound's polarity, boiling point, and aqueous solubility compared to the parent pyridine.

Synthesis and Mechanism

The synthesis of 2-Cyano-3-methylpyridine 1-oxide is not extensively detailed in publicly available literature. However, its preparation logically follows the oxidation of its parent pyridine, a common transformation in heterocyclic chemistry.[8]

Proposed Synthetic Workflow: N-Oxidation

The most direct and industrially scalable method for preparing pyridine N-oxides is the oxidation of the corresponding pyridine. This process enhances the ring's reactivity, making it a versatile intermediate.[9]

Synthesis_Workflow cluster_reactants Reactants Precursor 2-Cyano-3-methylpyridine (CAS: 20970-75-6) Reaction Oxidation Reaction Precursor->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Reaction Solvent Solvent (e.g., Acetic Acid, Dichloromethane) Solvent->Reaction Product 2-Cyano-3-methylpyridine 1-oxide (CAS: 159727-88-5) Reaction->Product

Caption: Proposed workflow for the synthesis of 2-Cyano-3-methylpyridine 1-oxide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for pyridine N-oxidation.[8]

  • Dissolution: Dissolve 1.0 equivalent of 2-Cyano-3-methylpyridine (CAS: 20970-75-6) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Oxidant Addition: Slowly add 1.1 to 1.5 equivalents of an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the solution while maintaining the temperature between 0-25 °C. The choice of oxidant is critical; peroxyacids are highly effective but require careful handling, while hydrogen peroxide is safer but may necessitate longer reaction times or a catalyst.[8]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the excess oxidant. For m-CPBA, a wash with a sodium bisulfite solution is effective. The product can then be isolated by extraction and purified using column chromatography or recrystallization.

Synthesis of the Precursor: 2-Cyano-3-methylpyridine

The precursor, 2-Cyano-3-methylpyridine, is a valuable intermediate in its own right.[2] Industrial production often involves the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine.[10] This method offers a high-yield, stable process for producing the target compound, which is a key raw material for pharmaceuticals like antihistaminic agents.[10] Another common laboratory and industrial approach is the direct cyanation of 3-picoline (3-methylpyridine) after activation of the pyridine ring, for instance, through N-oxidation followed by treatment with a cyanide source.[11][12]

Applications in Research and Drug Development

While specific applications of 2-Cyano-3-methylpyridine 1-oxide are emerging, the utility of the cyanopyridine scaffold and the N-oxide functionality are well-documented, pointing to significant potential.

Role as a Pharmaceutical Intermediate

The parent compound, 2-Cyano-3-methylpyridine, is a crucial intermediate in the synthesis of various pharmaceuticals.[2][7] It is used in the development of anti-inflammatory and antimicrobial agents.[2] The cyano group provides a reactive handle for constructing more complex, biologically active molecules.[2]

The introduction of the N-oxide group modifies the parent molecule's properties in ways that are highly advantageous for drug development:

  • Increased Solubility: The polar N-oxide group often enhances aqueous solubility.[8]

  • Modulated Bioavailability: The N-oxide can act as a prodrug, being reduced in vivo to the parent pyridine, which can alter the drug's pharmacokinetic profile.[8]

  • Altered Reactivity: The N-oxide activates the pyridine ring for certain nucleophilic substitutions, opening new synthetic pathways.[9]

Cyanopyridine structures are integral to a variety of clinically important molecules and are key intermediates in the synthesis of nicotinamide and nicotinic acid.[13]

Ligand in Coordination Chemistry

Pyridine derivatives, including 2-Cyano-3-methylpyridine, serve as ligands in coordination chemistry.[2] They form stable complexes with various metal ions, which are utilized in catalysis and the development of novel materials. The N-oxide derivative can also act as a ligand, with the oxygen atom providing an additional coordination site, potentially leading to complexes with unique catalytic or electronic properties.

Safety and Handling

Proper handling of 2-Cyano-3-methylpyridine 1-oxide and its precursors is essential. The safety data for the parent compound, 2-Cyano-3-methylpyridine, indicates that it is hazardous.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15][16]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Handle in a well-ventilated area or a fume hood to avoid breathing dust or vapors.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

The N-oxide is expected to have a similar or potentially modified hazard profile, and similar precautions should be taken until specific toxicological data is available.

Conclusion

2-Cyano-3-methylpyridine 1-oxide is a compound with significant untapped potential, particularly in the pharmaceutical and materials science sectors. While direct research on this specific molecule is limited, its structural relationship to the well-studied 2-Cyano-3-methylpyridine and the known effects of N-oxidation provide a strong foundation for its future exploration. This guide provides the core knowledge base required for researchers to confidently incorporate this versatile building block into their synthetic and developmental programs.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • PubChem. 2-Cyano-3-methylpyridine 1-oxide. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Cyano-3-methylpyridine. [Link]

  • Google Patents. JPH0971567A - Method for producing 2-cyano-3-methylpyridine.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Cyano-3-methylpyridine. [Link]

  • ChemBK. 2-cyano-3-methylpyridine. [Link]

  • Huo, Z. et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chim. Slov. 2009, 56, 659–663.
  • Google Patents. CN103936670B - The synthetic method of 2-cyano group-3-picoline.
  • Katritzky, A. R. et al.
  • MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules 2024, 29(12), 2792.
  • Neochim, A. D. et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Millennial Specialty Chemicals. The Role of 3-Methylpyridine N-oxide in Modern Chemical Synthesis. [Link]

  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

Sources

Exploratory

"2-Cyano-3-methylpyridine 1-oxide" synthesis from 2,3-dimethylpyridine

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-methylpyridine 1-oxide from 2,3-Dimethylpyridine Abstract This technical guide provides a comprehensive overview of a robust and industrially relevant synthetic p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-methylpyridine 1-oxide from 2,3-Dimethylpyridine

Abstract

This technical guide provides a comprehensive overview of a robust and industrially relevant synthetic pathway for producing 2-Cyano-3-methylpyridine 1-oxide, a valuable heterocyclic intermediate. The synthesis originates from the readily available starting material, 2,3-dimethylpyridine. This document details a strategic two-step process, commencing with the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine to yield 2-cyano-3-methylpyridine, followed by a selective N-oxidation to furnish the final product. This guide is intended for researchers and process chemists in the pharmaceutical and agrochemical industries, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters.

Strategic Overview: A Tale of Two Transformations

The synthesis of 2-Cyano-3-methylpyridine 1-oxide from 2,3-dimethylpyridine necessitates two primary chemical transformations: the selective conversion of a methyl group at the 2-position into a cyano group, and the oxidation of the pyridine nitrogen to an N-oxide. While several synthetic routes could be envisioned, a pathway involving initial ammoxidation followed by N-oxidation stands out for its efficiency and industrial applicability.

The chosen strategy is as follows:

  • Step 1: Ammoxidation. The direct, selective conversion of the 2-methyl group of 2,3-dimethylpyridine into a nitrile (cyano) group via vapor-phase catalytic ammoxidation. This method is highly effective for converting activated methyl groups on heterocyclic rings.[1][2]

  • Step 2: N-Oxidation. The subsequent oxidation of the nitrogen atom in the resulting 2-cyano-3-methylpyridine to form the target N-oxide. This is a classic transformation in pyridine chemistry.[3]

This sequence is often preferable to the alternative of first performing N-oxidation on 2,3-dimethylpyridine and then attempting to functionalize the methyl group. The latter approach is complicated by the challenges of selectively activating and converting a methyl group on a pre-formed N-oxide ring without engaging in other side reactions.

Synthetic_Workflow Start 2,3-Dimethylpyridine Intermediate 2-Cyano-3-methylpyridine Start->Intermediate Step 1: Ammoxidation (NH3, O2, Catalyst) End 2-Cyano-3-methylpyridine 1-oxide Intermediate->End Step 2: N-Oxidation (e.g., H2O2)

Caption: Overall two-step synthetic pathway.

Part I: Selective Ammoxidation of 2,3-Dimethylpyridine

Ammoxidation is a powerful industrial process that synthesizes nitriles (R-C≡N) from hydrocarbons using ammonia and oxygen.[2] The reaction is particularly effective for converting methyl groups located on aromatic or heteroaromatic rings.[4] In this context, it allows for the highly selective conversion of one methyl group of 2,3-dimethylpyridine into a cyano group.

Core Principle and Mechanistic Insight

The reaction proceeds in the vapor phase at elevated temperatures (typically 325-500°C) over a solid-state metal oxide catalyst.[5] The mechanism involves the catalyst facilitating the abstraction of a hydrogen atom from a methyl group to form a benzyl-like radical intermediate. This intermediate then reacts with ammonia and oxygen species on the catalyst surface to form the nitrile group, releasing water as a byproduct. The catalyst's composition is critical for achieving high selectivity and yield.

Catalyst System

A variety of catalysts have been developed for ammoxidation reactions. For the conversion of 2,3-dimethylpyridine to 2-cyano-3-methylpyridine, oxide compositions containing Iron (Fe), Antimony (Sb), Vanadium (V), and Chromium (Cr) have proven highly effective.[1] These catalysts provide the necessary sites for activating the hydrocarbon, ammonia, and oxygen.

Table 1: Representative Catalyst Composition for Ammoxidation

Component Elemental Symbol Role in Catalysis
Iron Fe Primary component for redox cycling
Antimony Sb Promoter, enhances selectivity
Vanadium V Key component for oxidation
Chromium Cr Promoter, improves stability and activity

Data derived from patent literature describing similar processes.[1]

Experimental Protocol: Vapor-Phase Catalytic Ammoxidation

The following protocol is a representative procedure derived from established industrial methods for ammoxidation.[1] This process requires specialized high-temperature, continuous-flow reactor equipment.

WARNING: This reaction is highly exothermic and involves flammable gases at high temperatures. It must be conducted in a purpose-built reactor with strict adherence to safety protocols.

  • Catalyst Bed Preparation: The catalyst, typically an oxide composition of Fe, Sb, V, and Cr on a suitable support, is loaded into a fixed-bed tubular reactor.[1]

  • Reactor Heating: The reactor is heated to the target reaction temperature, typically in the range of 400-500°C.

  • Feed Introduction: A gaseous feed mixture is introduced into the reactor. The feed consists of 2,3-dimethylpyridine, ammonia, and an oxygen source (typically air), often diluted with an inert gas like nitrogen or steam.[5]

  • Reaction: The feed passes over the heated catalyst bed, where the ammoxidation reaction occurs.

  • Product Collection: The reactor effluent, containing 2-cyano-3-methylpyridine, unreacted starting materials, and byproducts, is cooled. The organic products are condensed and separated from the non-condensable gases.

  • Purification: The crude product is purified, typically by distillation, to isolate 2-cyano-3-methylpyridine.

Ammoxidation_Process cluster_feed Reactant Feed (Gas Phase) Dimethylpyridine 2,3-Dimethylpyridine Reactor Fixed-Bed Reactor (400-500°C) Fe-Sb-V-Cr Catalyst Dimethylpyridine->Reactor Ammonia Ammonia (NH3) Ammonia->Reactor Air Air (O2 + N2) Air->Reactor Condenser Condenser & Separator Reactor->Condenser Gaseous Effluent Purification Purification (e.g., Distillation) Condenser->Purification Crude Liquid Product 2-Cyano-3-methylpyridine Purification->Product

Caption: Workflow for continuous-flow ammoxidation.

Part II: N-Oxidation of 2-Cyano-3-methylpyridine

The second stage of the synthesis involves the oxidation of the pyridine nitrogen in 2-cyano-3-methylpyridine to form the target molecule. Pyridine N-oxides are versatile intermediates in their own right, as the N-oxide group significantly alters the reactivity of the pyridine ring.[6][7]

Core Principle and Mechanistic Insight

N-oxidation is an electrophilic substitution reaction occurring at the nitrogen atom. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking an oxygen-donating species (the oxidant). The presence of the electron-withdrawing cyano group at the 2-position deactivates the pyridine ring towards electrophilic attack, but the nitrogen's lone pair remains sufficiently nucleophilic to react with strong oxidizing agents.

Commonly used oxidants for this transformation include:

  • Hydrogen peroxide (H₂O₂) in the presence of a catalyst (e.g., phosphotungstic acid) or in a carboxylic acid solvent like acetic acid.[3][8]

  • Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]

Using hydrogen peroxide is often preferred due to its low cost and the fact that its only byproduct is water, making it an environmentally benign choice.

Experimental Protocol: Laboratory-Scale N-Oxidation

The following protocol is a robust, laboratory-scale procedure adapted from the high-yield synthesis of similar N-oxides.[8]

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-cyano-3-methylpyridine (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of phosphotungstic acid (e.g., 0.001 eq).

  • Heating: Heat the mixture to 45°C with stirring.

  • Oxidant Addition: Slowly add 35% aqueous hydrogen peroxide (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 55°C. The addition should take approximately 2-3 hours.

  • Reaction Maturation: After the addition is complete, raise the temperature to 85°C and maintain it for 5-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a distillation apparatus.

    • Remove any unreacted hydrogen peroxide and water under reduced pressure, keeping the pot temperature below 85°C.

    • The remaining solid or oil is the crude 2-Cyano-3-methylpyridine 1-oxide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

Table 2: Summary of N-Oxidation Protocol Parameters

Parameter Value/Reagent Rationale
Substrate 2-Cyano-3-methylpyridine Intermediate from Step 1
Oxidant 35% Hydrogen Peroxide Effective and "green" oxygen source
Catalyst Phosphotungstic Acid Activates H₂O₂ for efficient oxidation
Temperature 45°C (addition), 85°C (reaction) Controls reaction rate and prevents runaway

| Yield (Expected) | >95% | Based on similar high-efficiency N-oxidations[8] |

Conclusion

The synthesis of 2-Cyano-3-methylpyridine 1-oxide from 2,3-dimethylpyridine is most effectively achieved through a two-step sequence involving vapor-phase ammoxidation followed by N-oxidation. This pathway leverages a powerful, industrially scalable method for nitrile formation and a classic, high-yield transformation of pyridines. The final product is a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.[9][10] This guide provides the strategic framework and detailed procedural insights necessary for the successful implementation of this synthesis.

References

  • Huo, Z. et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction...
  • Katritzky, A. R. et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.
  • Google Patents. (n.d.). Method for producing 2-cyano-3-methylpyridine. JPH0971567A.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]

  • Miki, Y. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.
  • ResearchGate. (n.d.). Reissert‐Henze reaction. Available at: [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Cyano-3-methylpyridine. Available at: [Link]

  • Cambridge University Press. (n.d.). Reissert Reaction.
  • Wikipedia. (n.d.). Reissert reaction. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 2-CYANO-3,5-DIMETHYLPYRIDINE. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

  • Wikipedia. (n.d.). Ammoxidation. Available at: [Link]

  • Google Patents. (n.d.). Oxidation process for pyridine and its derivatives. KR20050025453A.
  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]

  • ARKAT USA, Inc. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • PubChem. (n.d.). 2-Cyano-3-methylpyridine 1-oxide. Available at: [Link]

  • American Chemical Society. (2022). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available at: [Link]

  • Chem-Impex. (n.d.). 2,3-Dimethyl Pyridine-N-Oxide. Available at: [Link]

  • Google Patents. (n.d.). Ammoxidation catalyst. US3475350A.
  • PubMed Central. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. Available at: [Link]

Sources

Foundational

"2-Cyano-3-methylpyridine 1-oxide" reactivity and chemical behavior

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 2-Cyano-3-methylpyridine 1-oxide Abstract 2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal and agricu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 2-Cyano-3-methylpyridine 1-oxide

Abstract

2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The presence of the N-oxide functionality, in conjunction with the electron-withdrawing cyano group and the electron-donating methyl group, imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the synthesis, chemical behavior, and synthetic applications of this molecule, intended for researchers, chemists, and professionals in drug development. We will delve into its participation in nucleophilic and electrophilic substitutions, rearrangement reactions, and its role as a strategic intermediate in the synthesis of complex molecular architectures.

Introduction and Molecular Profile

2-Cyano-3-methylpyridine 1-oxide is a derivative of pyridine, an aromatic six-membered heterocycle containing one nitrogen atom. The N-oxide group dramatically alters the electronic properties of the pyridine ring, increasing its electron density and rendering it susceptible to a different set of chemical transformations compared to its parent pyridine. This modification is crucial for activating the pyridine ring towards specific functionalizations. The parent compound, 2-Cyano-3-methylpyridine, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as agrochemicals like herbicides and pesticides[1]. The N-oxide is a key intermediate for further elaboration of this valuable scaffold.

Physical and Chemical Properties

A summary of the key computed properties of 2-Cyano-3-methylpyridine 1-oxide is presented below.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem[2]
Molecular Weight 134.14 g/mol PubChem[2]
IUPAC Name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrilePubChem[2]
XLogP3 0.3PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]

Synthesis and Preparation

The primary route to 2-Cyano-3-methylpyridine 1-oxide involves the direct oxidation of the nitrogen atom of the precursor, 2-Cyano-3-methylpyridine. The precursor itself is typically synthesized via the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine[3].

Synthesis_Pathway Start 2,3-Dimethylpyridine Intermediate 2-Cyano-3-methylpyridine Start->Intermediate Ammoxidation (NH₃, O₂, Catalyst) Final 2-Cyano-3-methylpyridine 1-oxide Intermediate->Final N-Oxidation (H₂O₂, Acetic Acid)

Caption: General synthesis pathway for 2-Cyano-3-methylpyridine 1-oxide.

Experimental Protocol: N-Oxidation of 2-Cyano-3-methylpyridine

This protocol is adapted from a general procedure for the N-oxidation of substituted pyridines[4]. The causality behind this choice rests on the well-established efficacy of peroxy acids (in this case, peracetic acid formed in situ from hydrogen peroxide and acetic acid) for the oxidation of the basic nitrogen atom of pyridine and its derivatives. The reaction is typically robust and high-yielding.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Cyano-3-methylpyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the solution to approximately 80°C in an oil bath.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, ~2.5 eq) dropwise to the heated solution. An exotherm may be observed; maintain the temperature below 100°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solution under reduced pressure to remove the acetic acid and excess water.

  • Azeotropic Removal: Add toluene to the residue and concentrate again under reduced pressure. This step helps to azeotropically remove residual acetic acid.

  • Isolation: The resulting crude solid, 2-Cyano-3-methylpyridine 1-oxide, can be purified by recrystallization or column chromatography if necessary.

Core Reactivity and Chemical Behavior

The N-oxide group fundamentally alters the reactivity of the pyridine ring. It acts as an internal base and an oxygen-transfer agent, and it modifies the electronic distribution, making the α (C2, C6) and γ (C4) positions electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The introduction of the N-oxide function is a classic strategy to facilitate nucleophilic substitution on the pyridine ring, which is otherwise electron-rich and resistant to such reactions.

The Reissert-Henze Reaction: This is a cornerstone reaction of pyridine N-oxides, enabling the introduction of a cyano group at the C2 position. In the case of 2-Cyano-3-methylpyridine 1-oxide, the C2 position is already substituted. The reaction will therefore preferentially occur at the next most activated position, C6. The reaction proceeds via activation of the N-oxide with an acylating agent, followed by the addition of a cyanide nucleophile[5][6].

Reissert_Henze_Mechanism sub 2-Cyano-3-Me-Pyridine N-Oxide activated Activated O-Acyl Intermediate sub->activated + Acyl-Cl acyl Acylating Agent (e.g., (CH₃)₂NCOCl) adduct Dihydropyridine Adduct activated->adduct + CN⁻ cn_add Cyanide Addition (CN⁻) product 2,6-Dicyano-3-methylpyridine adduct->product Elimination rearomatize Rearomatization (- (CH₃)₂NCOOH)

Caption: Simplified mechanism of the Reissert-Henze reaction at the C6 position.

Protocol: Cyanation of Pyridine N-Oxide (Representative)

This protocol is based on methods developed for the direct cyanation of substituted pyridine N-oxides[5]. The choice of dimethylcarbamoyl chloride as the acylating agent and potassium cyanide as the cyanide source represents a cost-effective and efficient system.

  • Inert Atmosphere: To a screw-capped vial equipped with a magnetic stir bar, add 2-Cyano-3-methylpyridine 1-oxide (1.0 eq), potassium cyanide (2.0 eq), and anhydrous acetonitrile under an argon atmosphere.

  • Acylating Agent: Add dimethylcarbamoyl chloride (3.0 eq) to the suspension.

  • Reaction: Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 120°C) for 4-12 hours. Monitor the reaction by TLC.

  • Quenching: After completion, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 2,6-dicyano-3-methylpyridine product.

Reaction with Isocyanides: Pyridine N-oxides, including those with electron-withdrawing cyano groups, react with activated isocyanides to form 2-aminopyridines after a mild hydrolysis step[7]. This provides a valuable route to a key pharmacophore. The reaction favors substitution at the less sterically hindered C6 position.

Electrophilic Aromatic Substitution

While the pyridine ring itself is deactivated towards electrophilic substitution, the N-oxide function is strongly activating. It directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions. For 2-Cyano-3-methylpyridine 1-oxide, the situation is complex:

  • N-Oxide: Strongly activating, directs to C4 and C6.

  • Methyl Group (C3): Activating, directs to C2, C4, C6.

  • Cyano Group (C2): Deactivating, directs to C3, C5.

The combined influence strongly favors electrophilic attack at the C4 position , which benefits from the activating effects of both the N-oxide and the methyl group. The C6 position is also activated but may be slightly more sterically hindered. Computational studies on the nitration of pyridine-N-oxide confirm that the reaction proceeds via a stepwise polar mechanism, and the regioselectivity is kinetically controlled[8].

Rearrangement Reactions

Photochemical Rearrangement: Upon UV irradiation, pyridine N-oxides can undergo complex rearrangements. The initial step involves the formation of an oxaziridine intermediate. This strained three-membered ring can then thermally rearrange to a 1,2-oxazepine, representing a ring expansion[9]. This photochemical behavior provides a pathway to novel seven-membered heterocyclic systems.

Photochemical_Rearrangement Start Pyridine N-Oxide (Ground State) Excited S₁ Excited State Start->Excited UV Irradiation (hν) MECI Conical Intersection Excited->MECI Deactivation Intermediate Oxaziridine Intermediate MECI->Intermediate Ground State Formation Product 1,2-Oxazepine Derivative Intermediate->Product Thermal Rearrangement

Caption: Key stages in the photochemical rearrangement of pyridine N-oxides.

Boekelheide Reaction: The Boekelheide reaction is a characteristic rearrangement of α-picoline-N-oxides (where the methyl group is at C2 or C6) into hydroxymethylpyridines upon treatment with an anhydride[10]. 2-Cyano-3-methylpyridine 1-oxide, having a methyl group at the C3 position, does not undergo the standard Boekelheide rearrangement. This highlights the critical importance of substituent positioning in directing the reactivity of the N-oxide. The mechanism involves a[4][4]-sigmatropic rearrangement, which is only possible when the methyl group is adjacent to the N-oxide[10].

Cycloaddition Reactions

While less common for pyridine N-oxides themselves, the constituent functional groups can potentially participate in cycloaddition reactions under specific conditions. The nitrile (cyano) group is generally a poor dienophile or enophile in Diels-Alder and ene reactions. However, literature exists describing formal [2+2+2] cycloadditions for the synthesis of pyridines where unactivated cyano groups are forced to participate in pericyclic cascades under thermal conditions[11][12]. This suggests that under forcing thermal conditions, the cyano group of 2-Cyano-3-methylpyridine 1-oxide could potentially engage in intramolecular cycloadditions if a suitable diene or ene is present in the molecule.

Applications in Drug Development and Organic Synthesis

The true value of 2-Cyano-3-methylpyridine 1-oxide lies in its role as a versatile synthetic intermediate. The N-oxide acts as a "handle" to introduce functionality that would be difficult to install on the parent pyridine.

DrugDevWorkflow Start 2-Cyano-3-methylpyridine 1-oxide NucSub Nucleophilic Substitution (e.g., at C6) Start->NucSub ElecSub Electrophilic Substitution (at C4) Start->ElecSub Rearrange Rearrangements Start->Rearrange Core Functionalized Pyridine Core NucSub->Core ElecSub->Core Rearrange->Core Deriv Library of Derivatives Core->Deriv Screen Biological Screening (e.g., Anti-inflammatory) Deriv->Screen Hit Hit Compound Screen->Hit

Caption: Workflow illustrating the use of the title compound in generating diverse molecular scaffolds for drug discovery.

Key Synthetic Utilities:

  • Access to 2,6-Disubstituted Pyridines: Using the Reissert-Henze reaction, a second cyano group or other nucleophiles can be installed at the C6 position.

  • Access to 4-Substituted Pyridines: Electrophilic substitution provides a clean route to functionalization at the C4 position.

  • Deoxygenation: The N-oxide can be readily deoxygenated (e.g., using PCl₃ or PPh₃) at any stage of a synthesis to revert to the pyridine. This makes the N-oxide an excellent "activating and directing" group that can be removed later, expanding the range of possible final products.

  • Precursor to Bioactive Molecules: The functionalized pyridines derived from this N-oxide are key building blocks for compounds targeting a range of biological pathways, leveraging the established importance of the substituted pyridine scaffold in medicinal chemistry[1][13].

Conclusion

2-Cyano-3-methylpyridine 1-oxide is a molecule with a rich and nuanced chemical personality. The interplay between the N-oxide, cyano, and methyl groups creates a platform for selective functionalization through nucleophilic substitution, electrophilic attack, and rearrangements. Its strategic use allows chemists to access substitution patterns that are challenging to obtain through other means, cementing its role as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Understanding its distinct reactivity is key to unlocking its full potential in modern organic synthesis.

References

  • JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]

  • 2-Cyano-3-methylpyridine 1-oxide | C7H6N2O | CID 45079822 - PubChem. National Center for Biotechnology Information. [Link]

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. National Institutes of Health. [Link]

  • CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents.
  • 2-Cyano-3-methylpyridine - NCC - National Chemical Company. National Chemical Company. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - DSpace@MIT. MIT DSpace. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace. SciSpace. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC - NIH. National Institutes of Health. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. National Institutes of Health. [Link]

  • Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Request PDF. ResearchGate. [Link]

  • The [3+2]Cycloaddition Reaction. University of Liverpool. [Link]

  • Synthesis of 3-cyano 2-oxo-pyridine derivatives (9–11) - ResearchGate. ResearchGate. [Link]

  • Boekelheide reaction - Wikipedia. Wikipedia. [Link]

Sources

Exploratory

The Strategic Role of 2-Cyano-3-methylpyridine 1-oxide as a Versatile Chemical Intermediate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, pyridine N-oxides stand out for their unique reactivity, which diverges significantly from their parent pyridine structures. This guide provides a detailed technical exploration of 2-Cyano-3-methylpyridine 1-oxide, a key chemical intermediate whose value lies in the synergistic activation provided by its N-oxide and cyano functionalities. We will dissect its synthesis, physicochemical properties, and core chemical transformations, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for its application in constructing complex molecular architectures.

Introduction: Unveiling a High-Potential Intermediate

2-Cyano-3-methylpyridine 1-oxide, also known by its IUPAC name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrile, is a crystalline solid that serves as a pivotal building block in organic synthesis.[1] While the parent molecule, 2-cyano-3-methylpyridine, is a useful building block in its own right, its conversion to the N-oxide derivative dramatically alters the electronic landscape of the pyridine ring, transforming it into a versatile substrate for a range of chemical modifications.

The primary utility of this N-oxide stems from its ability to facilitate nucleophilic substitution reactions at positions that are typically unreactive in the parent pyridine.[2][3] This activation, coupled with the existing cyano and methyl groups, provides multiple handles for molecular elaboration, making it an attractive starting point for the synthesis of complex, biologically active compounds.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. The key properties of 2-Cyano-3-methylpyridine 1-oxide are summarized below.

PropertyValueSource
IUPAC Name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrilePubChem[1]
Molecular Formula C₇H₆N₂OPubChem[1]
Molecular Weight 134.14 g/mol PubChem[1]
CAS Number 159727-88-5PubChem[1]
Appearance White to beige crystalline powderThermo Fisher Scientific
Melting Point 83 - 87 °CFisher Scientific

Synthesis of 2-Cyano-3-methylpyridine 1-oxide: The Activation Step

The synthesis of the title compound is a straightforward yet critical activation step, achieved through the N-oxidation of 2-cyano-3-methylpyridine. This transformation is foundational, as it imbues the pyridine ring with the desired reactivity for subsequent functionalization.

Mechanism and Rationale

The oxidation of the pyridine nitrogen is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or more commonly and cost-effectively, with hydrogen peroxide in an acidic medium like acetic acid.[2] In this process, the lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. The use of acetic acid is causal; it serves not only as a solvent but also protonates the oxidant, increasing its electrophilicity and thereby accelerating the reaction rate.

Synthesis_Workflow Start 2-Cyano-3-methylpyridine Product 2-Cyano-3-methylpyridine 1-oxide Start->Product N-Oxidation Reagent H₂O₂ / CH₃COOH (Oxidizing Agent) Reagent->Product

Caption: General workflow for the synthesis of 2-Cyano-3-methylpyridine 1-oxide.

Experimental Protocol: N-Oxidation

The following protocol describes a general, self-validating procedure for the synthesis of 2-Cyano-3-methylpyridine 1-oxide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3-methylpyridine (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (1.5-2.0 eq) dropwise. The addition should be controlled to maintain the reaction temperature below 60°C, as the reaction is exothermic.

  • Reaction Execution: Heat the mixture to 70-80°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until effervescence ceases. The product may precipitate from the aqueous solution.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

The Core Utility: Ring Activation and Key Transformations

The true value of 2-Cyano-3-methylpyridine 1-oxide lies in the enhanced reactivity of the pyridine ring. The N-oxide group functions as a powerful activating group, rendering the C2 and C6 positions highly susceptible to nucleophilic attack.[3][4][5] This is due to the resonance structures which place a partial positive charge on these carbon atoms.

Caption: Resonance showing activation of C2/C6 positions for nucleophilic attack.

Transformation I: Chlorination for Subsequent SₙAr Reactions

A primary application of this intermediate is its conversion to a chloro-substituted pyridine. Introducing a chlorine atom, an excellent leaving group, at the C6 position paves the way for a multitude of Nucleophilic Aromatic Substitution (SₙAr) reactions.

Mechanism and Rationale: The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction proceeds via activation of the N-oxide oxygen, which attacks the electrophilic phosphorus center of POCl₃. This forms a highly reactive intermediate where the pyridine ring is rendered exceptionally electron-deficient. A chloride ion, either from the reagent itself or added salt, then attacks the activated C6 position. A subsequent elimination cascade restores aromaticity and yields the 6-chloro derivative.

Chlorination_Pathway Start 2-Cyano-3-methylpyridine 1-oxide Intermediate Activated O-Phosphoryl Intermediate Start->Intermediate Activation Reagent POCl₃ Reagent->Intermediate Product 2-Cyano-6-chloro- 3-methylpyridine Intermediate->Product Nucleophilic Attack (Cl⁻) & Elimination

Caption: Reaction pathway for the chlorination of the N-oxide intermediate.

Detailed Protocol: Chlorination with POCl₃

  • Reaction Setup: In a fume hood, charge a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with 2-Cyano-3-methylpyridine 1-oxide (1.0 eq).

  • Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. The reaction can be run neat or in a high-boiling inert solvent like sulfolane.[6]

  • Reaction Execution: Heat the mixture to reflux (typically 80-110°C) for 2-4 hours. Monitor the reaction's completion by TLC or LCMS. The choice of a higher temperature ensures the reaction goes to completion, but must be controlled to prevent decomposition.

  • Work-up: Cool the reaction mixture to room temperature. CAUTION: This step is highly exothermic and must be performed with extreme care. Slowly and carefully quench the reaction by pouring it onto crushed ice. The excess POCl₃ will hydrolyze to phosphoric acid.

  • Isolation and Purification: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or 50% NaOH solution) while cooling in an ice bath to maintain a low temperature. The product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Transformation II: Application in Synthesizing Biologically Active Scaffolds

The 2-cyano-6-chloro-3-methylpyridine generated in the previous step is a valuable precursor for synthesizing molecules of pharmaceutical interest. Its utility is exemplified by its analogous reactivity to intermediates used in the synthesis of Minoxidil, a well-known antihypertensive and hair-growth stimulant. The commercial synthesis of Minoxidil involves the SₙAr reaction of 2,4-diamino-6-chloropyrimidine-3-oxide with piperidine.[7]

By analogy, the 6-chloro group of our intermediate can be readily displaced by various nucleophiles, particularly amines like piperidine, to build complex molecular frameworks.

SnAr_Reaction Start 2-Cyano-6-chloro- 3-methylpyridine Product 2-Cyano-3-methyl- 6-(piperidin-1-yl)pyridine Start->Product SₙAr Reaction Reagent Piperidine (Nucleophile) Reagent->Product

Caption: Conceptual SₙAr reaction demonstrating the utility of the chlorinated intermediate.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), 2-Cyano-3-methylpyridine and its N-oxide derivative should be handled with care.

  • Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

2-Cyano-3-methylpyridine 1-oxide is more than just another chemical; it is a strategic tool for the synthetic chemist. The N-oxide functionality serves as a powerful "control knob," profoundly altering the reactivity of the pyridine ring to enable transformations that would otherwise be challenging. By facilitating the introduction of leaving groups like chlorine, it opens a gateway to a vast array of complex molecules through well-established SₙAr chemistry. Its role as a versatile and highly adaptable intermediate ensures its continued relevance in the demanding fields of drug discovery and materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. [Link]

  • Google Patents. (n.d.). CN107235919B - Process for synthesizing minoxidil.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. [Link]

  • Organic Chemistry Portal. (n.d.). Reactivity of Pyridine-N-Oxide. Retrieved from YouTube. [Link]

  • Google Patents. (n.d.). CN107129470A - A kind of synthesis of minoxidil and process for purification.
  • Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Pharmaceutical Science. [Link]

  • Google Patents. (n.d.). CN107129470A - A kind of synthesis of minoxidil and process for purification.
  • ResearchGate. (2022). Reagents and conditions: (i) 1. POCl3, PO(OMe)3, 0 °C, 1.5 h;.... [Link]

  • Google Patents. (1989). United States Patent (19). Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylpyridine 1-oxide. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-Cyano-3-methylpyridine 1-oxide

Introduction: Understanding the Compound and its Associated Risks 2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of interest in synthetic chemistry. Its structure, featuring a pyridine N-oxide core, makes it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and its Associated Risks

2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of interest in synthetic chemistry. Its structure, featuring a pyridine N-oxide core, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[10][11] The N-oxide group modulates the electronic properties of the pyridine ring, while the cyano group serves as a versatile chemical handle for constructing more complex molecules.[12][13]

However, the very features that make this molecule chemically useful also introduce significant safety considerations. The cyano group, in particular, warrants a high degree of caution due to the potential for acute toxicity, a characteristic seen in related cyanated pyridines.[14][15] This guide provides drug development professionals and laboratory researchers with a framework for handling this compound safely, grounded in an understanding of its inferred chemical properties and potential hazards.

Section 1: Compound Identification and Inferred Physicochemical Properties

Proper identification is the first step in any safety protocol. The key identifiers and expected properties for 2-Cyano-3-methylpyridine 1-oxide are summarized below.

IdentifierValueSource
IUPAC Name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrile[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
CAS Number 159727-88-5[1]
PubChem CID 45079822[1]
PropertyInferred Value / DescriptionRationale / Analog Source
Physical State Solid, likely a powder or crystalline solid.Based on 2-Cyano-3-methylpyridine (Powder Solid)[5][7]
Appearance Likely white to beige or off-white.Based on 2-Cyano-3-methylpyridine (Beige)[5][7]
Melting Point Expected to be a solid with a distinct melting point.2-Cyano-3-methylpyridine melts at 83-87 °C.[5]
Solubility No data available. Assume limited water solubility.[5]

Section 2: Hazard Profile and GHS Classification (Inferred)

Based on an analysis of its structural analogs, 2-Cyano-3-methylpyridine 1-oxide should be handled as a hazardous substance. The GHS classification is inferred from the most conservative data available for related compounds. The presence of the cyano group in similar structures often leads to an acute toxicity classification.[14]

GHS ElementInferred ClassificationHazard Statements
Pictograms


H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[14] H315: Causes skin irritation.[2][4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[2][4][5]
Signal Word Danger [14]
Precautionary Statements (Prevention) P261, P264, P270, P280Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection.[5][14]
Precautionary Statements (Response) P301+P310, P302+P352, P305+P351+P338IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][14]
Precautionary Statements (Storage) P403 + P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14][16]
Precautionary Statements (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedural discipline is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

  • Ventilation: All handling of 2-Cyano-3-methylpyridine 1-oxide, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[3][4] The fume hood provides adequate ventilation to keep airborne concentrations low and protects the user from inhaling potentially toxic dust.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in good working order in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE): Essential Individual Protection

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.

PPE TypeSpecificationRationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Mandatory to prevent skin contact. Given the inferred dermal toxicity (H311) and skin irritation (H315), gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[4][5] Dispose of contaminated gloves immediately.
Eye/Face Protection Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.Protects against splashes and airborne particles. The compound is a serious eye irritant (H319).[4][6][16]
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes.Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Not required for small-scale use in a fume hood. For large quantities or potential for aerosolization, a NIOSH/MSHA-approved respirator may be necessary.A risk assessment should determine the need for respiratory protection.[7][16]
Experimental Protocol: A Step-by-Step Workflow

Adherence to a strict, methodical workflow minimizes the risk of accidental exposure or release.

  • Pre-Handling Verification:

    • Confirm the fume hood has a current certification and is functioning correctly.

    • Review this safety guide and any available SDS for analogs.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before retrieving the compound.

    • Designate a specific area within the fume hood for handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood.

    • Handle the solid gently to minimize dust generation.[3]

    • Close the primary container tightly immediately after use.

  • Reaction and Work-up:

    • Conduct all reactions in a closed or well-contained apparatus within the fume hood.

    • After the reaction, quench and work up the mixture with care, being mindful of potential side-products.

  • Decontamination and Cleanup:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Dispose of all contaminated materials (gloves, weigh papers, pipette tips) in a designated, sealed hazardous waste container.[2]

    • Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[4]

Storage Requirements

Proper storage is crucial to maintaining the compound's integrity and preventing accidental release.

  • Container: Keep the container tightly closed to prevent moisture absorption and release of dust.[3][14]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][14] The storage area should be locked or otherwise secured.[14][16]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[15]

Section 4: Emergency Response and First Aid

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response
  • Personal Safety: Evacuate non-essential personnel. Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment & Cleanup: For a small spill, carefully sweep or vacuum up the solid material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[2][3] Do not add water.

  • Ventilation: Ensure the area remains well-ventilated.

First Aid Measures

Immediate medical attention is critical in cases of exposure. Always provide the attending physician with the compound name and any available safety information.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Fire-Fighting Procedures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and potentially hydrogen cyanide.[6][7][15]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: This material and its container must be disposed of as hazardous waste.[7]

  • Procedure: All waste containing 2-Cyano-3-methylpyridine 1-oxide must be collected in a properly labeled, sealed container.[4] Disposal should be carried out by a licensed waste disposal company in accordance with all applicable local, state, and federal regulations.[14] Do not allow the product to enter drains.[4]

Section 6: Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of 2-Cyano-3-methylpyridine 1-oxide from receipt to disposal.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2-Cyano-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, it possesses a unique electronic structure that modulates the reactivity of the pyridine ring, making it a versatile intermediate for the synthesis of novel bioactive molecules and functional materials. The presence of the cyano and methyl groups further diversifies its chemical properties and potential applications.

A thorough understanding of the solubility and stability of 2-Cyano-3-methylpyridine 1-oxide is paramount for its effective utilization in research and development. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, and formulation, while a comprehensive stability profile is essential for ensuring the integrity and shelf-life of the compound and any subsequent products. This guide provides a detailed overview of the predicted physicochemical properties of 2-Cyano-3-methylpyridine 1-oxide, alongside robust experimental protocols for the precise determination of its solubility and stability, empowering researchers to generate reliable and reproducible data.

Predicted Physicochemical Profile

While extensive experimental data for 2-Cyano-3-methylpyridine 1-oxide is not widely available in the public domain, computational models provide valuable insights into its likely physicochemical properties. These predictions, summarized in the table below, serve as a foundational guide for experimental design.

PropertyValueInterpretationReference
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
XLogP3 0.3This value suggests a degree of lipophilicity, indicating that the compound may have a higher affinity for nonpolar solvents compared to water. However, the presence of the polar N-oxide group is expected to confer some aqueous solubility.[1]
Hydrogen Bond Donors 0The molecule does not have hydrogen atoms attached to highly electronegative atoms, so it cannot act as a hydrogen bond donor.[1]
Hydrogen Bond Acceptors 3The nitrogen and oxygen of the N-oxide group, as well as the nitrogen of the cyano group, can act as hydrogen bond acceptors, which can influence its solubility in protic solvents.[1]

Solubility Profile: A Blend of Prediction and Practical Determination

The solubility of 2-Cyano-3-methylpyridine 1-oxide is a critical parameter for its handling and application. The N-oxide functional group generally increases the polarity and aqueous solubility of pyridine derivatives compared to their parent compounds. For instance, while its non-oxidized counterpart, 2-cyano-3-methylpyridine, is reported to be insoluble in water, it is soluble in various organic solvents such as hot ethanol, ether, benzene, and chloroform[2]. The N-oxide is therefore anticipated to exhibit enhanced solubility in polar solvents.

Causality Behind Solvent Selection in Solubility Studies

The choice of solvents for solubility determination should be guided by the intended application and the predicted properties of the compound. A diverse panel of solvents, ranging in polarity, should be employed to construct a comprehensive solubility profile.

  • Aqueous Buffers (pH 3, 7, 9): To assess solubility in physiologically relevant conditions and to understand the impact of pH on the solubility of this weakly basic compound.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): To evaluate solubility in solvents capable of hydrogen bonding, which is relevant for many pharmaceutical and laboratory processes.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These are common solvents for stock solution preparation and in vitro assays.

  • Nonpolar Solvents (e.g., Hexane, Toluene): To determine solubility in lipophilic environments, which can be relevant for certain formulation strategies and extraction procedures.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, as it ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.

Objective: To quantitatively determine the concentration of 2-Cyano-3-methylpyridine 1-oxide in a saturated solution of a given solvent at a specified temperature.

Materials:

  • 2-Cyano-3-methylpyridine 1-oxide

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, and aqueous buffers)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Methodology:

  • Preparation of Solvent: Prepare the desired solvents and aqueous buffers. For buffers, ensure the pH is accurately adjusted and stable.

  • Addition of Excess Solid: Add an excess amount of 2-Cyano-3-methylpyridine 1-oxide to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or weight of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a defined period (e.g., 2-4 hours) to allow the undissolved solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles that would lead to an overestimation of solubility.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of 2-Cyano-3-methylpyridine 1-oxide using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 2-Cyano-3- methylpyridine 1-oxide to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation of undissolved solid C->D E Withdraw supernatant and filter (0.45 µm) D->E F Quantify concentration (e.g., by HPLC) E->F G Calculate Equilibrium Solubility F->G

Workflow for Shake-Flask Solubility Determination

Stability Profile and Potential Degradation Pathways

The stability of 2-Cyano-3-methylpyridine 1-oxide is a critical factor that influences its storage, handling, and utility. As a pyridine N-oxide, it is susceptible to several degradation pathways. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods[3][4].

Predicted Degradation Pathways

Based on the chemical structure and the known reactivity of pyridine N-oxides, the following degradation pathways can be anticipated:

  • Deoxygenation: The N-oxide bond can be cleaved under reductive conditions or upon exposure to certain reagents, yielding the parent compound, 2-cyano-3-methylpyridine.

  • Hydrolysis: The cyano group is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide. The rate and extent of hydrolysis are expected to be pH-dependent.

  • Photodegradation: Pyridine N-oxides are known to undergo complex rearrangements upon exposure to UV light[5]. Given that the non-oxidized analogue is light-sensitive, it is highly probable that 2-Cyano-3-methylpyridine 1-oxide will also exhibit photosensitivity. Photolytic degradation can lead to a variety of products, including ring-opened species.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The presence of the N-oxide group can influence the thermal stability compared to the parent pyridine[6].

  • Oxidative Degradation: While the N-oxide itself is an oxidized form, further oxidation of the methyl group or the aromatic ring is possible under strong oxidative conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways. These studies are typically conducted on a single batch of the substance[3].

Objective: To investigate the stability of 2-Cyano-3-methylpyridine 1-oxide under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • 2-Cyano-3-methylpyridine 1-oxide

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • A suitable solvent for dissolving the compound (e.g., water, methanol, or acetonitrile)

  • Photostability chamber with controlled light exposure (ICH Q1B compliant)

  • Oven for thermal stress testing

  • Analytical instrumentation (e.g., HPLC with a photodiode array detector, LC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Cyano-3-methylpyridine 1-oxide in a suitable solvent at a known concentration.

  • Hydrolytic Degradation:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid solutions of varying concentrations (e.g., 0.1 M and 1 M). Incubate the solutions at different temperatures (e.g., room temperature, 60 °C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide solutions of varying concentrations (e.g., 0.1 M and 1 M). Incubate under the same conditions as the acidic hydrolysis.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate under the same conditions.

  • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solutions of varying concentrations (e.g., 3% and 30%). Incubate at room temperature for a defined period, protected from light.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to shield it from light and kept under the same temperature conditions.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, expose a solution of the compound to the same thermal stress.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the extent of degradation and to profile the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (HCl, heat) F Sample at time points A->F B Base Hydrolysis (NaOH, heat) B->F C Oxidation (H₂O₂, RT) C->F D Photolysis (ICH Q1B light) D->F E Thermal Degradation (Dry heat, solution heat) E->F G Analyze by HPLC-UV/MS F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways G->I J Develop Stability-Indicating Method G->J Start 2-Cyano-3-methylpyridine 1-oxide Start->A Start->B Start->C Start->D Start->E

Logical Flow of a Forced Degradation Study

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 2-Cyano-3-methylpyridine 1-oxide. While specific experimental data for this compound is limited, the provided protocols for solubility determination and forced degradation studies offer a scientifically rigorous approach for researchers to generate this critical information. By systematically assessing its behavior in various solvents and under different stress conditions, scientists and drug development professionals can confidently advance their research, ensuring the quality, reliability, and efficacy of their work with this promising chemical entity.

References

Sources

Foundational

An In-depth Technical Guide to 2-Cyano-3-methylpyridine 1-oxide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound with si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Drawing from established principles of pyridine N-oxide chemistry and available data on related compounds, this document will explore its synthesis, key chemical characteristics, and prospective applications, particularly in the realm of drug development.

Introduction: The Strategic Importance of Pyridine N-Oxides in Chemistry and Pharmacology

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered considerable attention in both synthetic and medicinal chemistry. The introduction of an N-oxide functionality to a pyridine ring profoundly alters its electronic and steric properties, leading to unique reactivity and biological activity. The N-oxide group acts as an internal oxidizing agent, influences the regioselectivity of electrophilic and nucleophilic substitution reactions, and can enhance the aqueous solubility and modulate the metabolic profile of parent drug molecules. These attributes make pyridine N-oxides valuable intermediates in the synthesis of complex molecules and promising scaffolds for the design of novel therapeutic agents.

This guide focuses on a specific, yet under-documented derivative: 2-Cyano-3-methylpyridine 1-oxide . While its non-oxidized counterpart, 2-cyano-3-methylpyridine, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, the N-oxide derivative remains a compound of emerging interest.[1] This document aims to consolidate the available information and provide expert insights into its synthesis, properties, and potential applications.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of 2-Cyano-3-methylpyridine 1-oxide is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₇H₆N₂O[PubChem][2]
Molecular Weight 134.14 g/mol [PubChem][2]
IUPAC Name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrile[PubChem][2]
CAS Number 159727-88-5[PubChem][2]
Synonyms 2-Cyano-3-methyl pyridine-N-oxide, 3-Methylpyridine-2-carbonitrile 1-oxide[PubChem][2]

The structure of 2-Cyano-3-methylpyridine 1-oxide, characterized by the presence of a cyano group at the 2-position, a methyl group at the 3-position, and an oxide on the pyridine nitrogen, presents a unique combination of functional groups that dictate its reactivity. The electron-withdrawing nature of the cyano group and the N-oxide functionality, coupled with the electron-donating methyl group, creates a nuanced electronic landscape within the pyridine ring, influencing its behavior in chemical reactions.

Synthesis of 2-Cyano-3-methylpyridine 1-oxide

The primary and most logical route for the synthesis of 2-Cyano-3-methylpyridine 1-oxide is through the direct oxidation of its parent compound, 2-cyano-3-methylpyridine. This approach is a well-established method for the preparation of pyridine N-oxides. A Chinese patent describing the synthesis of 2-cyano-3-picoline outlines a multi-step process that includes the N-oxidation of a picoline derivative as a key intermediate step, underscoring the industrial feasibility of this transformation.[3]

Experimental Protocol: N-Oxidation of 2-Cyano-3-methylpyridine (Proposed)

This protocol is based on established methods for the N-oxidation of pyridine derivatives and should be optimized for the specific substrate.

Materials:

  • 2-Cyano-3-methylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane or Chloroform

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-3-methylpyridine in glacial acetic acid.

  • Addition of Oxidant: While stirring, slowly add a 30% solution of hydrogen peroxide to the reaction mixture. The addition should be done cautiously to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain it at this temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

  • Neutralization and Extraction: Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Cyano-3-methylpyridine 1-oxide.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent and a catalyst for the oxidation reaction.

  • Hydrogen Peroxide: A common and effective oxidizing agent for the N-oxidation of pyridines.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Quenching and Neutralization: Essential for safety and to facilitate the extraction of the product.

G cluster_synthesis Synthesis Workflow Start 2-Cyano-3-methylpyridine Oxidation Oxidation (H₂O₂, Acetic Acid) Start->Oxidation Reactant Workup Quenching, Neutralization, Extraction Oxidation->Workup Crude Product Purification Recrystallization or Chromatography Workup->Purification Extracted Product End 2-Cyano-3-methylpyridine 1-oxide Purification->End Pure Product G 2-Cyano-3-methylpyridine 1-oxide 2-Cyano-3-methylpyridine 1-oxide Activated Intermediate Activated Intermediate 2-Cyano-3-methylpyridine 1-oxide->Activated Intermediate Activation (e.g., POCl₃) 2-Substituted-3-methyl-6-cyanopyridine 2-Substituted-3-methyl-6-cyanopyridine Activated Intermediate->2-Substituted-3-methyl-6-cyanopyridine Nucleophilic Attack (Nu⁻)

Caption: General pathway for nucleophilic substitution on the pyridine ring.

Role in Medicinal Chemistry

The introduction of an N-oxide moiety can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug molecule. N-oxides are often more polar and have higher aqueous solubility than their parent pyridines, which can improve bioavailability. Furthermore, the N-oxide group can alter the metabolic profile of a compound, potentially leading to increased stability or the formation of different metabolites.

Given that the parent compound, 2-cyano-3-methylpyridine, is an intermediate for various pharmaceuticals, it is plausible that 2-Cyano-3-methylpyridine 1-oxide could be explored as a novel scaffold or intermediate in the development of new drugs with improved properties. The presence of the cyano and methyl groups provides additional points for chemical modification, allowing for the generation of a diverse library of compounds for biological screening.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electronic effects of the cyano, methyl, and N-oxide groups. The methyl group protons would appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all seven carbon atoms, with the cyano carbon appearing in the characteristic downfield region for nitriles.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the cyano group, typically in the range of 2200-2250 cm⁻¹. The N-O stretching vibration would also be observable.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ).

Conclusion and Future Outlook

2-Cyano-3-methylpyridine 1-oxide represents a promising yet underexplored molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis via the oxidation of the readily available 2-cyano-3-methylpyridine is a feasible and scalable process. The unique combination of a cyano, methyl, and N-oxide group on a pyridine ring offers a versatile platform for the development of novel compounds with potentially valuable biological activities.

Further research is warranted to fully elucidate the reactivity and potential applications of this compound. Detailed studies on its synthesis, characterization, and derivatization will undoubtedly open new avenues for its use in the discovery and development of new pharmaceuticals and other functional materials.

References

  • Chinese Patent CN103936670B. The synthetic method of 2-cyano group-3-picoline.
  • PubChem. 2-Cyano-3-methylpyridine 1-oxide. [Link]

  • Chinese Patent CN103936670B. The synthetic method of 2-cyano group-3-picoline.
  • Chinese Patent CN103570617A. Preparation method of 3-cyano-pyridine N-oxide.
  • PubChem. 2-Cyano-3-methylpyridine 1-oxide. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Cyano-3-methylpyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound of increasing interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound of increasing interest in medicinal chemistry. The document details its synthesis from its precursor, 2-cyano-3-methylpyridine, outlines its key physicochemical properties, and explores its emerging applications in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, offering insights into the strategic use of this versatile building block.

Introduction: The Significance of Pyridine N-Oxides in Medicinal Chemistry

Pyridine N-oxides represent a fascinating class of heterocyclic compounds that have garnered significant attention in the field of drug development. The introduction of an N-oxide functionality to a pyridine ring profoundly alters its electronic and steric properties, leading to modulated biological activity, improved pharmacokinetic profiles, and novel routes for chemical functionalization. Historically, the chemistry of pyridine N-oxides has been extensively explored, with their utility demonstrated in a wide array of pharmaceuticals.

2-Cyano-3-methylpyridine 1-oxide is a specific derivative that combines the unique features of the pyridine N-oxide scaffold with the reactivity of a nitrile group and the steric influence of a methyl substituent. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthesis and Manufacturing

The synthesis of 2-Cyano-3-methylpyridine 1-oxide is a two-step process that begins with the formation of its precursor, 2-cyano-3-methylpyridine.

Synthesis of the Precursor: 2-Cyano-3-methylpyridine

The industrial production of 2-cyano-3-methylpyridine is primarily achieved through the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine. This process involves the reaction of 2,3-dimethylpyridine with ammonia and oxygen at elevated temperatures in the presence of a metal oxide catalyst.[1]

Various catalysts have been investigated to optimize the yield and selectivity of this reaction. Early work explored the use of vanadium pentoxide and chromium trioxide/alumina catalysts, which resulted in modest yields.[1] More contemporary methods employ complex mixed metal oxide catalysts, such as those containing iron, antimony, vanadium, and chromium, to achieve higher efficiency and stability.[1]

  • Reaction: 2,3-dimethylpyridine + NH₃ + O₂ → 2-Cyano-3-methylpyridine + H₂O

  • Catalyst: Typically a mixed metal oxide (e.g., Fe-Sb-V-Cr oxide composition)[1]

  • Conditions: Gas phase, elevated temperature

The rationale behind using a mixed metal oxide catalyst lies in the synergistic effects of the different metal components, which facilitate the various steps of the ammoxidation reaction, including the activation of the methyl group and the introduction of the nitrogen atom.

N-Oxidation to 2-Cyano-3-methylpyridine 1-oxide

The following is a representative, step-by-step protocol for the N-oxidation of a cyanopyridine, which can be adapted for the synthesis of 2-Cyano-3-methylpyridine 1-oxide.

  • Dissolution: Dissolve 2-cyano-3-methylpyridine in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in the same solvent) dropwise to the cooled solution of the pyridine derivative. The slow addition helps to maintain a controlled reaction temperature and prevent the formation of byproducts.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining peroxide. Subsequently, it is washed with a mild base (e.g., sodium bicarbonate solution) to remove the acidic byproduct (e.g., meta-chlorobenzoic acid).

  • Extraction and Drying: The organic layer is then separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 2-Cyano-3-methylpyridine 1-oxide.

Physicochemical Properties and Characterization

The physicochemical properties of 2-Cyano-3-methylpyridine 1-oxide are summarized in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem[2]
Molecular Weight 134.14 g/mol PubChem[2]
IUPAC Name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrilePubChem[2]
CAS Number 159727-88-5PubChem[2]
XLogP3 0.3PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 0PubChem[2]

XLogP3 is a computed measure of lipophilicity, which is a key parameter in drug design.

While specific experimental spectral data for 2-Cyano-3-methylpyridine 1-oxide is not widely published, characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the pyridine ring and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group and the N-O stretch of the pyridine N-oxide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

Reactivity and Mechanistic Insights

The reactivity of 2-Cyano-3-methylpyridine 1-oxide is dictated by the interplay of its three functional groups: the pyridine N-oxide, the cyano group, and the methyl group.

The Role of the N-Oxide Group

The N-oxide group significantly influences the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the ring, making them more susceptible to electrophilic attack. Conversely, the oxygen atom can be protonated or coordinated to a Lewis acid, which activates the ring towards nucleophilic attack.

The Cyano Group as a Versatile Handle

The cyano group is a highly versatile functional group that can undergo a variety of transformations, providing a gateway to other functionalities. It can be:

  • Hydrolyzed to a carboxylic acid or an amide.

  • Reduced to an amine.

  • Reacted with organometallic reagents to form ketones.

  • Participate in cycloaddition reactions .

The presence of the N-oxide can influence the reactivity of the adjacent cyano group.

Logical Workflow for a Representative Reaction: Nucleophilic Substitution

The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution reaction involving a pyridine N-oxide, a common transformation in the synthesis of pharmaceutical intermediates.

Caption: A generalized workflow for the functionalization of a pyridine N-oxide via nucleophilic substitution.

Applications in Drug Discovery and Development

While specific drugs containing the 2-Cyano-3-methylpyridine 1-oxide moiety are not prominently documented, the strategic importance of the pyridine N-oxide and 2-cyanopyridine scaffolds in medicinal chemistry is well-established. These structural motifs are present in a variety of therapeutic agents.

The introduction of an N-oxide can serve multiple purposes in drug design:

  • Modulation of Potency and Selectivity: The altered electronic distribution of the pyridine ring can lead to enhanced binding affinity and selectivity for a biological target.

  • Improvement of Physicochemical Properties: The N-oxide group can increase the polarity of a molecule, which can improve its aqueous solubility and impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: The pyridine N-oxide group can be used as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

  • Prodrug Strategy: In some cases, the N-oxide can be reduced in vivo to the corresponding pyridine, acting as a prodrug.

The 2-cyanopyridine moiety is also a key pharmacophore in several drugs and is often involved in crucial interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

Given these established roles, 2-Cyano-3-methylpyridine 1-oxide represents a valuable building block for the synthesis of novel compounds with potential therapeutic activities in areas such as:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core.

  • Antiviral and Antibacterial Agents: Heterocyclic compounds are a rich source of antimicrobial drugs.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is prevalent in drugs targeting CNS disorders.

Conclusion

2-Cyano-3-methylpyridine 1-oxide is a strategically important heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, while not extensively detailed in the literature for this specific molecule, follows well-established chemical principles for the ammoxidation of pyridines and subsequent N-oxidation. The combination of the pyridine N-oxide, cyano, and methyl groups provides a rich platform for chemical modification, enabling the exploration of diverse chemical space in the quest for new therapeutic agents. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this promising building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45079822, 2-Cyano-3-methylpyridine 1-oxide. Retrieved from [Link]

  • Google Patents. (1997). JPH0971567A - Method for producing 2-cyano-3-methylpyridine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Cyano-3-methylpyridine from 2-Cyano-3-methylpyridine 1-oxide

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Deoxygenation in Heterocyclic Chemistry The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Deoxygenation in Heterocyclic Chemistry

The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and materials science. 2-Cyano-3-methylpyridine, in particular, serves as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] A common and effective strategy for the synthesis of substituted pyridines involves the initial formation of a pyridine N-oxide. The N-oxide functionality activates the pyridine ring, facilitating various transformations that might otherwise be challenging. The final, crucial step in this synthetic sequence is the selective removal of the N-oxide oxygen atom to yield the desired pyridine derivative. This application note provides a detailed guide to the deoxygenation of 2-cyano-3-methylpyridine 1-oxide, a substrate featuring both an electron-withdrawing cyano group and an electron-donating methyl group. We will explore the mechanistic underpinnings of this transformation and provide detailed protocols for its successful execution.

Mechanistic Insights: The Chemistry of N-Oxide Deoxygenation

The deoxygenation of pyridine N-oxides can be achieved through various methods, each with its own mechanistic pathway. The choice of reagent is critical and depends on the substrate's functional group tolerance and the desired reaction conditions. For a substrate like 2-cyano-3-methylpyridine 1-oxide, the presence of the cyano group can influence the electron density of the pyridine ring and, consequently, the reactivity of the N-oxide.[2]

Deoxygenation using Trivalent Phosphorus Reagents

One of the most common and reliable methods for the deoxygenation of pyridine N-oxides involves the use of trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). The general mechanism involves the nucleophilic attack of the phosphorus atom on the oxygen atom of the N-oxide. This forms a P-O bond and a pyridinium intermediate. Subsequent steps lead to the formation of the deoxygenated pyridine and a stable pentavalent phosphorus oxide byproduct (e.g., POCl₃ or Ph₃PO).

The reaction with PCl₃ is particularly effective, though it can sometimes lead to chlorination of the pyridine ring as a side reaction. However, for many substrates, it proceeds cleanly to give the deoxygenated product.[2] The presence of an electron-withdrawing group like the cyano group generally makes the pyridine N-oxide a better oxygen donor, potentially facilitating the reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the deoxygenation of 2-cyano-3-methylpyridine 1-oxide.

Protocol 1: Deoxygenation using Phosphorus Trichloride (PCl₃)

This protocol describes a classic and efficient method for the deoxygenation of 2-cyano-3-methylpyridine 1-oxide using phosphorus trichloride.

Materials:

  • 2-Cyano-3-methylpyridine 1-oxide

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-3-methylpyridine 1-oxide (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus trichloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: The quenching of PCl₃ is exothermic and will release gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-cyano-3-methylpyridine can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Data Presentation: Summary of Reaction Parameters

For clarity and reproducibility, the key parameters for the deoxygenation protocol are summarized in the table below.

ParameterProtocol 1: PCl₃ Deoxygenation
Starting Material 2-Cyano-3-methylpyridine 1-oxide
Reagent Phosphorus trichloride (PCl₃)
Stoichiometry 1.1 - 1.5 equivalents of PCl₃
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1 - 3 hours
Work-up Quenching with NaHCO₃, extraction with DCM
Purification Column chromatography or recrystallization

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-cyano-3-methylpyridine.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve 2-Cyano-3-methylpyridine 1-oxide in DCM add_pcl3 Add PCl₃ at 0°C start->add_pcl3 react Stir at RT for 1-3h add_pcl3->react quench Quench with NaHCO₃(aq) react->quench Reaction Completion extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end end purify->end Final Product: 2-Cyano-3-methylpyridine

Caption: Workflow for the synthesis of 2-cyano-3-methylpyridine.

Catalytic Alternatives for Deoxygenation

While stoichiometric reagents like PCl₃ are effective, catalytic methods offer advantages in terms of atom economy and milder reaction conditions. Several transition metal-based catalysts have been developed for the deoxygenation of pyridine N-oxides. These methods are often highly chemoselective and tolerate a wide range of functional groups, including nitriles.[3][4]

For instance, palladium-catalyzed deoxygenation using a phosphine ligand and a mild reducing agent is a viable alternative.[3] Similarly, rhenium complexes have been shown to be efficient photocatalysts for this transformation.[2] These advanced methods provide a greener and often more selective approach to the synthesis of 2-cyano-3-methylpyridine. Researchers are encouraged to explore these catalytic systems, especially for large-scale synthesis or for substrates with sensitive functional groups.

Conclusion

The deoxygenation of 2-cyano-3-methylpyridine 1-oxide is a critical transformation for accessing the synthetically valuable 2-cyano-3-methylpyridine. The choice of deoxygenation protocol depends on the specific requirements of the synthesis, including scale, functional group tolerance, and desired environmental impact. The provided protocol using phosphorus trichloride is a robust and well-established method. For syntheses requiring milder conditions or improved sustainability, catalytic methods present an excellent alternative. Careful execution of the experimental procedure and purification steps will ensure a high yield of the desired product, paving the way for its use in further synthetic endeavors.

References

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Application

Application Notes & Protocols: The Strategic Role of 2-Cyano-3-methylpyridine 1-oxide in the Synthesis of Proton Pump Inhibitors

Abstract This technical guide provides an in-depth analysis of 2-Cyano-3-methylpyridine 1-oxide as a pivotal intermediate in the synthesis of leading pharmaceutical ingredients, with a primary focus on the class of drugs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Cyano-3-methylpyridine 1-oxide as a pivotal intermediate in the synthesis of leading pharmaceutical ingredients, with a primary focus on the class of drugs known as Proton Pump Inhibitors (PPIs). We will explore the causality behind its synthetic utility, detailing the activation of the pyridine ring by the N-oxide functionality and the versatile reactivity of the cyano group. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations, quantitative data summaries, and mechanistic diagrams to facilitate the practical application of this versatile building block in modern drug synthesis.

Introduction: The Significance of the Pyridine N-Oxide Scaffold in PPIs

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Their therapeutic effect is achieved by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, the enzyme responsible for the final step in gastric acid secretion.[][3] The molecular architecture of many blockbuster PPIs, including Lansoprazole, Omeprazole, and Esomeprazole, features a core structure where a substituted pyridine ring is linked to a benzimidazole moiety via a methylsulfinyl bridge.[4]

The synthesis of these complex molecules presents several challenges, particularly in the construction and functionalization of the pyridine core.[] 2-Cyano-3-methylpyridine 1-oxide has emerged as a highly valuable intermediate in this context.[5][6] The N-oxide functionality is not merely a passive structural feature; it is a powerful activating group that profoundly influences the reactivity of the pyridine ring, enabling regioselective substitutions that are otherwise difficult to achieve. This guide will illuminate the strategic application of this intermediate, providing a clear path from fundamental reaction principles to practical laboratory execution.

The Synthetic Rationale: Why 2-Cyano-3-methylpyridine 1-oxide is a Key Intermediate

The utility of 2-Cyano-3-methylpyridine 1-oxide stems from the synergistic interplay between the N-oxide and the cyano group. This strategic combination provides a robust platform for constructing the highly substituted pyridine fragments required for potent PPI activity.

Activation by the N-Oxide Group

The N-oxide group is strongly electron-withdrawing via induction but can be electron-donating through resonance. This dual nature makes the pyridine ring susceptible to both nucleophilic and electrophilic attack at specific positions. Critically, it activates the C2 and C6 positions for nucleophilic substitution, a reaction that is notoriously difficult on an unactivated pyridine ring.[7] This activation is the cornerstone of introducing the cyano group at the 2-position from the parent 3-methylpyridine N-oxide.

The Cyano Group as a Versatile Handle

Once installed, the 2-cyano group serves as a versatile synthetic handle. It can be transformed into the crucial 2-(chloromethyl) group required for the subsequent coupling reaction with the benzimidazole thiol. This transformation typically involves a multi-step sequence, such as reduction to an aminomethyl group followed by diazotization and substitution, or hydrolysis to a carboxylic acid followed by reduction and chlorination. The choice of route depends on the overall synthetic strategy and the other substituents present on the ring.

The overall synthetic logic is depicted in the workflow below.

G cluster_0 Part 1: Pyridine Core Synthesis cluster_1 Part 2: PPI Assembly Picoline 3-Picoline N_Oxide 3-Methylpyridine 1-oxide Picoline->N_Oxide N-Oxidation (e.g., m-CPBA, H₂O₂) Cyano_N_Oxide 2-Cyano-3-methylpyridine 1-oxide N_Oxide->Cyano_N_Oxide Cyanation (e.g., KCN, Activating Agent) Substituted_Pyridine Substituted 2-(chloromethyl) -3-methylpyridine Cyano_N_Oxide->Substituted_Pyridine Multi-step Transformation Thioether Thioether Intermediate Substituted_Pyridine->Thioether Coupling (SN2) (Base, Solvent) Benzimidazole 2-Mercaptobenzimidazole Derivative Benzimidazole->Thioether PPI Final PPI Drug (e.g., Lansoprazole) Thioether->PPI Selective Oxidation (e.g., m-CPBA, Chiral Catalyst)

Figure 1: General synthetic workflow for PPIs highlighting the central role of 2-Cyano-3-methylpyridine 1-oxide.

Application in the Synthesis of Lansoprazole

Lansoprazole is a widely prescribed PPI whose synthesis provides an excellent case study for the application of cyanopyridine intermediates.[8] The pyridine portion of Lansoprazole is 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. While some routes start from 2,3-lutidine, pathways originating from 3-picoline rely on the principles described above.[8]

A common industrial approach involves the nitration of 3-methylpyridine N-oxide at the 4-position, followed by cyanation at the 2-position.[8] The resulting 2-cyano-3-methyl-4-nitropyridine is then elaborated: the nitro group is displaced by 2,2,2-trifluoroethanol, and the cyano and N-oxide functionalities are converted into the required 2-(chloromethyl) group to prepare the key intermediate for coupling.[8][9]

Mechanistic Insight: Cyanation of the N-Oxide

The introduction of the cyano group is a critical step. The reaction typically proceeds via the Reissert-Henze reaction or a variation thereof. The N-oxide is first activated by an electrophilic reagent, such as dimethylcarbamoyl chloride or an acyl chloride. This makes the C2 position highly electrophilic and susceptible to attack by a cyanide nucleophile (e.g., from KCN). A subsequent elimination step rearomatizes the ring and yields the 2-cyanopyridine product.

G N_Oxide 3-Methylpyridine 1-oxide Activated_Complex Activated O-Acyl Pyridinium Salt N_Oxide->Activated_Complex + Activator Activator Activating Agent (e.g., (CH₃)₂NCOCl) Cyanide KCN Adduct Cyanide Adduct (Dihydropyridine) Activated_Complex->Adduct + CN⁻ Product 2-Cyano-3-methylpyridine Adduct->Product Elimination

Figure 2: Simplified mechanism for the cyanation of 3-methylpyridine N-oxide.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Researchers should always perform a thorough safety assessment before commencing any experimental work.

Protocol 1: Synthesis of 3-Methylpyridine 1-Oxide

This initial step involves the oxidation of the starting material, 3-picoline. Hydrogen peroxide in acetic acid is a common and effective method.[10][11][12]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-picoline (1.0 mol) and glacial acetic acid (3.0 mol).

  • Reaction: Heat the mixture to 60-70°C. Slowly add 35% hydrogen peroxide (1.1 mol) dropwise, ensuring the temperature does not exceed 90°C.

  • Heating: After the addition is complete, maintain the reaction mixture at 90°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3-methylpyridine 1-oxide, which can be further purified by distillation or recrystallization.

Protocol 2: Synthesis of 2-Cyano-3-methylpyridine 1-oxide (Illustrative)

This protocol illustrates a general procedure for the cyanation of the N-oxide.

  • Setup: In a fume hood, to a dried three-neck flask under a nitrogen atmosphere, add 3-methylpyridine 1-oxide (0.5 mol) and an anhydrous solvent such as acetonitrile or DMF (500 mL).

  • Cyanide Addition: Add potassium cyanide (0.75 mol). Caution: Cyanides are highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Activation: Cool the mixture to 0°C in an ice bath. Prepare a solution of dimethylcarbamoyl chloride (0.55 mol) in the same anhydrous solvent (100 mL) and add it dropwise to the reaction mixture over 1 hour.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the formation of the product by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully pouring it into ice water. Ensure any residual cyanide is neutralized according to safety protocols (e.g., with bleach).

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 200 mL). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Coupling of Pyridine and Benzimidazole Cores

This step forms the thioether linkage, a precursor to all benzimidazole-based PPIs.[13]

  • Setup: To a round-bottom flask, add 2-mercapto-5-methoxybenzimidazole (0.10 mol) and ethanol (200 mL).

  • Base Addition: Add a solution of sodium hydroxide (0.11 mol) in water (20 mL) and stir until the benzimidazole derivative dissolves completely.

  • Coupling Reaction: Cool the solution to 10°C. Add a solution of the appropriate 2-(chloromethyl)pyridine derivative (e.g., 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) (0.095 mol) in ethanol (100 mL) dropwise.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Precipitation: Upon completion (monitored by TLC), pour the reaction mixture into cold water (500 mL) to precipitate the thioether product.

  • Isolation: Collect the solid by filtration, wash thoroughly with water until neutral, and dry under vacuum to yield the thioether intermediate.

Protocol 4: Asymmetric Oxidation to Esomeprazole

For chiral PPIs like Esomeprazole (the S-enantiomer of Omeprazole), a stereoselective oxidation is required. The Sharpless-Kagan methodology using a titanium complex is a well-established method.[14][15][16]

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, dissolve titanium(IV) isopropoxide (0.1 eq) in anhydrous toluene. Add (S,S)-diethyl tartrate ((S,S)-DET) (0.1 eq) and stir for 30 minutes at room temperature.

  • Substrate Addition: Add the thioether intermediate (1.0 eq) to the catalyst mixture.

  • Oxidation: Cool the mixture to 0°C. Slowly add cumene hydroperoxide (CHP) (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0-5°C for several hours, monitoring for the complete consumption of the starting material and minimizing the formation of the sulfone byproduct.[14]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The final product is typically purified by crystallization to achieve high enantiomeric purity (>99% ee).[14]

Quantitative Data Summary

The efficiency of these synthetic steps is critical for industrial-scale production. The following tables provide representative data compiled from literature and patent examples.

Table 1: Physicochemical Properties of 2-Cyano-3-methylpyridine 1-oxide

Property Value Source
Molecular Formula C₇H₆N₂O [17]
Molecular Weight 134.14 g/mol [17]
Appearance Solid (typical) -

| XLogP3 | 0.3 |[17] |

Table 2: Representative Conditions for Thioether Formation

Pyridine Substrate Benzimidazole Substrate Base Solvent Temp (°C) Yield (%) Reference
2-chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)pyridine HCl 2-mercaptobenzimidazole NaOH Methanol 40 97.2 [13]
2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 2-mercapto-5-methoxy-benzimidazole NaOH Ethanol/Water 30 >90

| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)pyridine HCl | 2-mercaptobenzimidazole | KOH | Water | 50 | 98.9 |[9] |

Table 3: Comparison of Oxidation Methods for PPI Synthesis

Thioether Substrate Oxidizing Agent / System Key Features Result Reference
Lansoprazole Precursor m-CPBA Common, effective, good yield Lansoprazole (racemic) [18]
Omeprazole Precursor H₂O₂ / Vanadium Catalyst High yield, less N-oxide byproduct Omeprazole (racemic) [1]
Omeprazole Precursor Ti(O-iPr)₄ / (S,S)-DET / CHP Asymmetric oxidation Esomeprazole (>94% ee) [15]

| Omeprazole Precursor | Engineered BVMO / NADPH | Biocatalytic, high ee, low sulfone | Esomeprazole (>99% ee) |[14] |

BVMO: Baeyer-Villiger Monooxygenase; CHP: Cumene Hydroperoxide; m-CPBA: meta-Chloroperoxybenzoic Acid; DET: Diethyl Tartrate

Conclusion

2-Cyano-3-methylpyridine 1-oxide and its derivatives are not merely intermediates but are strategic building blocks in the synthesis of complex pharmaceutical molecules. The N-oxide group provides essential activation for regioselective functionalization of the pyridine ring, a critical step in the assembly of proton pump inhibitors. Understanding the principles behind these transformations, from mechanism to practical execution, empowers chemists to develop more efficient, scalable, and robust synthetic routes. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage the unique chemistry of this versatile scaffold in drug discovery and development.

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Method

Application Notes & Protocols: 2-Cyano-3-methylpyridine 1-oxide as a Versatile Precursor in Agrochemical Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic utilization of 2-Cyano-3-methylpyridine 1-oxide as a pivotal precurs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic utilization of 2-Cyano-3-methylpyridine 1-oxide as a pivotal precursor in the synthesis of advanced agrochemicals. This document elucidates the chemical rationale behind its reactivity, details key synthetic transformations, and provides validated, step-by-step protocols for the synthesis of critical intermediates and final active ingredients, including picolinamide-class herbicides. The methodologies are presented with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of 2-Cyano-3-methylpyridine 1-oxide

The pyridine ring is a privileged scaffold in modern agrochemical design, present in numerous high-value herbicides, fungicides, and insecticides. 2-Cyano-3-methylpyridine 1-oxide (also known as 2-Cyano-3-picoline N-oxide) has emerged as a particularly valuable starting material due to the unique reactivity conferred by its substituents. The N-oxide functionality activates the pyridine ring, specifically the C2 and C6 positions, for nucleophilic substitution, while the cyano and methyl groups provide essential handles for subsequent molecular elaboration.

This strategic combination allows for the efficient construction of complex agrochemical molecules. For instance, this precursor is instrumental in building the core structure of certain carotenoid biosynthesis inhibitors, a class of herbicides used for controlling broad-leaved weeds in cereal crops[1]. Its versatility makes it a compound of significant interest for developing novel crop protection solutions[2][3].

Physicochemical Properties

A thorough understanding of the precursor's physical and chemical properties is fundamental for safe handling, reaction optimization, and process scale-up.

PropertyValueSource
IUPAC Name 3-methyl-1-oxidopyridin-1-ium-2-carbonitrilePubChem[4]
CAS Number 159727-88-5PubChem[4]
Molecular Formula C₇H₆N₂OPubChem[4]
Molecular Weight 134.14 g/mol PubChem[4]
Appearance White to off-white crystalline powderTCI
Melting Point 84.0 to 87.0 °CTCI
Purity ≥98.0%TCI

Core Synthetic Applications & Mechanistic Rationale

The primary utility of 2-Cyano-3-methylpyridine 1-oxide lies in its facile conversion to 2-substituted pyridine derivatives, which are often challenging to synthesize via other routes. The N-oxide group is the key activating element; it withdraws electron density from the ring, making the C2 position highly susceptible to attack by nucleophiles, especially after activation with an electrophilic reagent.

Diagram: Key Synthetic Transformations

The following diagram illustrates the central role of 2-Cyano-3-methylpyridine 1-oxide as a launchpad for creating diverse agrochemical scaffolds.

G A 2-Cyano-3-methylpyridine 1-oxide (Precursor) B Activation & Nucleophilic Substitution (e.g., Chlorination with POCl₃) A->B C 2-Chloro-3-methyl-6-substituted Pyridine (Key Intermediate) B->C D Hydrolysis of Nitrile (to Carboxylic Acid) C->D H Further Functionalization C->H E Picolinic Acid Derivative D->E F Amide Coupling E->F G Picolinamide Herbicides (e.g., Picolinafen Analogues) F->G I Other Cyano-Pyridine Agrochemicals H->I

Caption: Synthetic pathways originating from the precursor.

Pathway I: Synthesis of Picolinamide Herbicides

Picolinamide herbicides, such as Picolinafen, function by inhibiting carotenoid biosynthesis[1]. The synthesis of these molecules often requires a 2-pyridinecarboxylic acid (picolinic acid) core. 2-Cyano-3-methylpyridine 1-oxide is an excellent starting point for this scaffold.

Causality & Rationale:

  • Activation: The N-oxide is first activated, typically by a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This forms a highly reactive intermediate that readily undergoes nucleophilic substitution.

  • Chlorination: The chloride ion attacks the C2 position, displacing the activated oxygen group and yielding 2-chloro-3-methylpyridine-6-carbonitrile. This chlorination step is crucial as it installs a good leaving group (chloride) for subsequent reactions and also introduces the cyano group at the desired position.

  • Hydrolysis: The cyano group (-CN) is then hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH). This step is a standard and high-yielding transformation in organic synthesis.

  • Amide Coupling: The resulting picolinic acid derivative is coupled with a target amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using SOCl₂), followed by reaction with the amine to form the final picolinamide product.

Diagram: Picolinamide Synthesis Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Formation A 2-Cyano-3-methyl pyridine 1-oxide B 2-Chloro-3-methyl pyridine-6-carbonitrile A->B POCl₃ C 2-Chloro-3-methyl pyridine-6-carbonitrile D 2-Chloro-3-methyl picolinic acid C->D H₃O⁺ / Δ E 2-Chloro-3-methyl picolinic acid G Picolinamide Product E->G 1. SOCl₂ 2. R-NH₂ F Target Amine (R-NH₂) F->G

Sources

Application

The Versatile Reagent: Application Notes and Protocols for 2-Cyano-3-methylpyridine 1-oxide in Heterocyclic Compound Synthesis

Introduction: Unlocking the Potential of a Unique Pyridine N-oxide In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex heterocyclic frameworks remain...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Pyridine N-oxide

In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex heterocyclic frameworks remains a paramount objective, particularly in the realm of drug discovery and materials science. Among the myriad of building blocks available to the discerning chemist, pyridine N-oxides stand out for their unique electronic properties and versatile reactivity. This guide focuses on a particularly intriguing, yet underexplored, member of this class: 2-Cyano-3-methylpyridine 1-oxide .

The strategic placement of a cyano group at the 2-position, a methyl group at the 3-position, and the N-oxide functionality bestows this molecule with a distinct reactivity profile. The electron-withdrawing cyano group activates the pyridine ring for nucleophilic attack, while the N-oxide can act as an internal oxidant, a directing group, or a precursor to a 1,3-dipole. This intricate interplay of functional groups makes 2-Cyano-3-methylpyridine 1-oxide a powerful tool for the synthesis of a variety of fused and substituted heterocyclic systems. These scaffolds are of significant interest as they are prevalent in numerous biologically active compounds.[1]

This technical guide provides an in-depth exploration of the synthesis and applications of 2-Cyano-3-methylpyridine 1-oxide. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its synthesis and use in key transformations, and present data to guide researchers in leveraging this versatile reagent for their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 2-Cyano-3-methylpyridine 1-oxide is essential for its effective use.

PropertyValueSource
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
CAS Number 159727-88-5[2][3]
Appearance White to off-white crystalline powder[4]
Purity ≥ 98-99%[3]
Storage Store at room temperature, away from light[3]

Synthesis of 2-Cyano-3-methylpyridine 1-oxide: A Guided Protocol

The synthesis of 2-Cyano-3-methylpyridine 1-oxide is typically achieved through a two-step process starting from the commercially available 2-cyano-3-methylpyridine. The first step involves the oxidation of the pyridine nitrogen to form the N-oxide.

Protocol 1: N-Oxidation of 2-Cyano-3-methylpyridine

This protocol outlines a standard procedure for the N-oxidation of a pyridine derivative using a peroxy acid, a common and effective method.

Causality Behind Experimental Choices:

  • m-Chloroperoxybenzoic acid (m-CPBA): A widely used, commercially available, and relatively safe oxidizing agent for the N-oxidation of pyridines. Its reactivity is tunable by temperature control.

  • Dichloromethane (DCM): An inert solvent that dissolves both the starting material and the oxidant, facilitating a homogeneous reaction. Its low boiling point simplifies product isolation.

  • Sodium bicarbonate (NaHCO₃) wash: To neutralize the acidic byproduct, m-chlorobenzoic acid, and any remaining m-CPBA.

  • Sodium sulfite (Na₂SO₃) wash: To quench any unreacted peroxide, ensuring the safety of the workup procedure.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyano-3-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

  • Oxidant Addition: Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and a 10% aqueous solution of sodium sulfite (1 x 20 mL). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Cyano-3-methylpyridine 1-oxide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Heterocyclic Synthesis: The Power of the N-Oxide

The true synthetic utility of 2-Cyano-3-methylpyridine 1-oxide lies in its application as a precursor to complex heterocyclic systems. The N-oxide functionality can be exploited in several ways, most notably in cycloaddition reactions and as a handle for further functionalization.

[3+2] Cycloaddition Reactions: A Gateway to Fused Heterocycles

Pyridine N-oxides can behave as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. This transformation is a powerful tool for the synthesis of isoxazoline and isoxazole derivatives fused to the pyridine core.

G reagent 2-Cyano-3-methylpyridine 1-oxide (1,3-Dipole Precursor) activation Activation (e.g., Acylating Agent) reagent->activation dipolarophile Dipolarophile (e.g., Alkyne or Alkene) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition intermediate Activated N-acyloxypyridinium Intermediate activation->intermediate intermediate->cycloaddition product Fused Isoxazoline/Isoxazole Ring System cycloaddition->product elimination Elimination product->elimination Aromatization (if applicable)

Diagram of the [3+2] cycloaddition pathway.

Protocol 2: Synthesis of Furo[3,2-b]pyridine Derivatives

This protocol details a potential application of 2-Cyano-3-methylpyridine 1-oxide in the synthesis of furo[3,2-b]pyridine scaffolds, which are present in various biologically active molecules. This transformation is analogous to the established reactivity of other pyridine N-oxides.[5][6]

Causality Behind Experimental Choices:

  • Acetylenic Dipolarophile: The alkyne serves as the two-carbon component in the [3+2] cycloaddition. The nature of the substituents on the alkyne will determine the substitution pattern of the resulting furan ring.

  • Acetic Anhydride: Acts as an activating agent, acylating the N-oxide to form a reactive N-acetoxypyridinium intermediate. This intermediate is more susceptible to cycloaddition.

  • High Temperature: The reaction often requires thermal conditions to promote the cycloaddition and subsequent elimination/rearrangement steps to form the aromatic furan ring.

Step-by-Step Methodology:

  • Reactant Mixture: In a sealed tube, combine 2-Cyano-3-methylpyridine 1-oxide (1.0 eq), the desired acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq), and acetic anhydride (2.0 eq).

  • Heating: Heat the reaction mixture at 120-140 °C for 12-24 hours. The sealed tube is necessary to prevent the evaporation of volatile reactants and reagents at high temperatures.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired furo[3,2-b]pyridine derivative.

Expected Outcome and Mechanistic Insight: The reaction proceeds through the initial formation of an N-acetoxypyridinium salt. This intermediate then undergoes a [3+2] cycloaddition with the alkyne. Subsequent elimination of acetic acid and rearrangement leads to the formation of the aromatic furo[3,2-b]pyridine core. The cyano and methyl groups on the starting material will be incorporated into the final fused heterocyclic product.

Deoxygenation: Accessing the Parent Pyridine

In some synthetic strategies, the N-oxide functionality is used as a temporary activating or directing group and needs to be removed in a later step. Deoxygenation of 2-Cyano-3-methylpyridine 1-oxide provides a route back to 2-cyano-3-methylpyridine, which itself is a valuable synthetic intermediate.[4]

G start 2-Cyano-3-methylpyridine 1-oxide reaction Deoxygenation Reaction start->reaction reagent Deoxygenating Agent (e.g., PCl₃, PPh₃, or catalytic methods) reagent->reaction workup Aqueous Workup & Extraction reaction->workup product 2-Cyano-3-methylpyridine purification Purification (e.g., Crystallization or Chromatography) workup->purification purification->product

Workflow for the deoxygenation of 2-Cyano-3-methylpyridine 1-oxide.

Conclusion and Future Outlook

2-Cyano-3-methylpyridine 1-oxide is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of functional groups allows for a diverse array of chemical transformations, particularly in the construction of fused ring systems. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this reagent in their synthetic endeavors. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the strategic application of reagents like 2-Cyano-3-methylpyridine 1-oxide will undoubtedly play a crucial role in advancing these fields.

References

  • Organic Syntheses, Coll. Vol. 4, p.237 (1963); Vol. 34, p.28 (1954). [Link]

  • PubChem Compound Summary for CID 45079822, 2-Cyano-3-methylpyridine 1-oxide. [Link]

  • Google Patents. JPH0971567A - Method for producing 2-cyano-3-methylpyridine.
  • Shiotani, S., & Taniguchi, K. (1997). Furopyridines. Part 21. Synthesis of Cyano Derivatives of Furo(2,3-b)-, -(2,3-c)-, and -(3,2-c)pyridine and Their Conversion to Derivatives Having Another Carbon-Substituent. Heterocycles, 45(5), 975.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
  • Katritzky, A. R., et al. (2005).
  • LookChem. 2-cyano-3-methylpyridine 1-oxide CAS NO.159727-88-5. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
  • Google Patents. CN103936670B - The synthetic method of 2-cyano group-3-picoline.
  • Castro, M. E., et al. (2018). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 23(10), 2465.
  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
  • Hisano, T., Matsuoka, T., & Ichikawa, M. (1976). Reaction of aromatic N-oxides with dipolarophiles. II. Reaction of. BETA.-alkypyridine N-oxides with phenyl isocyanate. Chemical and Pharmaceutical Bulletin, 24(3), 533-537.
  • Shiotani, S., & Taniguchi, K. (1997). ChemInform Abstract: Furopyridines. Part 21. Synthesis of Cyano Derivatives of Furo(2,3-b)- (III), -(2,3-c)- (V), and -(3,2-c)pyridine (VII) and Their Conversion to Derivatives Having Another Carbon-Substituent. ChemInform, 28(37).
  • Hisano, T., et al. (1982). ChemInform Abstract: REACTION OF AROMATIC N-OXIDES WITH DIPOLAROPHILES. V. 1,3-CYCLOADDITION OF 2-SUBSTITUTED PYRIDINE N-OXIDES WITH PHENYL ISOCYANATES.
  • Bakkas, S., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(19), 6283.
  • O'Callaghan, C. N., et al. (1999). Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with Methyl 3-Oxobutanoate. Journal of Chemical Research, Synopses, (12), 690-691.
  • Fife, W. K., & Scriven, E. F. V. (1984). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 49(15), 2768-2770.
  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158.
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Method

Application Notes and Protocols for the Functionalization of the Pyridine Ring Using 2-Cyano-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Pyridine Diversification In the landscape of heterocyclic chemistry, functionalized pyridines are cornerstones of med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Pyridine Diversification

In the landscape of heterocyclic chemistry, functionalized pyridines are cornerstones of medicinal chemistry and materials science. The strategic introduction of substituents onto the pyridine core is a pivotal step in the development of novel therapeutic agents and functional materials. 2-Cyano-3-methylpyridine 1-oxide emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of substituted pyridines. The presence of the N-oxide functionality, in concert with the electron-withdrawing cyano group and the electron-donating methyl group, imparts a unique reactivity profile to the pyridine ring, allowing for selective functionalization at various positions.

The N-oxide group serves a dual purpose: it activates the pyridine ring towards both electrophilic and nucleophilic attack and can also be readily removed to yield the corresponding functionalized pyridine. The interplay of the electronic effects of the substituents makes 2-Cyano-3-methylpyridine 1-oxide a fascinating substrate for a range of chemical transformations, offering access to a wide chemical space for drug discovery and development.

This guide provides an in-depth exploration of the functionalization of the pyridine ring using 2-Cyano-3-methylpyridine 1-oxide, complete with detailed protocols, mechanistic insights, and practical considerations for the modern research scientist.

Synthesis of 2-Cyano-3-methylpyridine 1-oxide

The journey into the functionalization of this versatile scaffold begins with its preparation. While not commercially available from all suppliers, its synthesis is achievable from 2-cyano-3-methylpyridine. A common method for the N-oxidation of pyridines is the use of peroxy acids.

Protocol: N-Oxidation of 2-Cyano-3-methylpyridine

Materials:

  • 2-Cyano-3-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-3-methylpyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add m-CPBA (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-cyano-3-methylpyridine 1-oxide.

Causality Behind Experimental Choices:

  • m-CPBA as Oxidant: m-CPBA is a widely used, relatively safe, and effective reagent for the N-oxidation of pyridines.[1]

  • Dichloromethane as Solvent: DCM is a good solvent for both the starting material and the reagent and is relatively inert under the reaction conditions.

  • Controlled Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Aqueous Workup: The use of sodium bicarbonate is essential to remove the acidic byproduct, m-chlorobenzoic acid, simplifying the purification process.

Electrophilic Substitution Reactions: Targeting the C4 and C6 Positions

The N-oxide functionality in 2-cyano-3-methylpyridine 1-oxide significantly activates the pyridine ring towards electrophilic substitution, primarily at the C4 (para) and C6 (ortho) positions.[2] The resonance structures of pyridine N-oxide show increased electron density at these positions. The directing effects of the existing substituents must also be considered. The electron-withdrawing cyano group at C2 deactivates the ring, particularly the adjacent positions, while the electron-donating methyl group at C3 activates the ortho (C2 and C4) and para (C6) positions. The combination of these effects suggests that electrophilic attack will be most favored at the C4 and C6 positions.

Diagram: Regioselectivity of Electrophilic Attack

G cluster_products Predicted Major Products Reagent Electrophile (E+) Substrate 2-Cyano-3-methylpyridine 1-oxide N-O CN CH3 Reagent->Substrate:f0 Electrophilic Attack Product_C4 4-Substituted Product E at C4 Substrate:f0->Product_C4:p0 Product_C6 6-Substituted Product E at C6 Substrate:f0->Product_C6:p0 G Start 2-Cyano-3-methylpyridine 1-oxide Activation Activation (e.g., POCl₃, TFAA) Start->Activation Intermediate Activated Intermediate (e.g., O-phosphorylated species) Activation->Intermediate Attack Nucleophilic Attack at C6 Intermediate->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Product 6-Substituted-2-cyano-3-methylpyridine Attack->Product Deoxygenation Deoxygenation (if N-oxide remains) Product->Deoxygenation Final_Product Final Functionalized Pyridine Deoxygenation->Final_Product

Caption: General workflow for nucleophilic substitution.

Chlorination at the C6-Position

Protocol: Synthesis of 6-Chloro-2-cyano-3-methylpyridine

Materials:

  • 2-Cyano-3-methylpyridine 1-oxide

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 2-cyano-3-methylpyridine 1-oxide (1.0 eq) to an excess of phosphorus oxychloride (3-5 eq).

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-cyano-3-methylpyridine.

Causality Behind Experimental Choices:

  • POCl₃ as Reagent: POCl₃ acts as both an activating agent for the N-oxide and a source of the chloride nucleophile.

  • Reflux Conditions: The reaction typically requires elevated temperatures to proceed at a reasonable rate.

  • Aqueous Workup: Careful quenching on ice is necessary to hydrolyze the excess POCl₃ safely.

Functionalization of the Methyl Group: The Boekelheide Rearrangement

The methyl group at the C3 position is not in the typical α-position for a standard Boekelheide rearrangement. The classic Boekelheide rearrangement involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with an acylating agent like acetic anhydride. [3][4]While a direct analogy is not possible for a 3-methyl substituent, related rearrangements or functionalizations of the methyl group might be achievable under specific conditions, potentially involving radical pathways. [5] A more plausible transformation involving the methyl group is its conversion to other functional groups through oxidation or halogenation, although the presence of the N-oxide might complicate these reactions. For a more direct functionalization adjacent to the nitrogen, a Boekelheide-type reaction on a related isomer, 2-methyl-3-cyanopyridine 1-oxide, would be more conventional.

Data Summary

Reaction TypeReagentsPosition of FunctionalizationProduct Type
N-Oxidationm-CPBAN/APyridine N-oxide
Electrophilic NitrationHNO₃, H₂SO₄C44-Nitro-2-cyano-3-methylpyridine 1-oxide
Nucleophilic ChlorinationPOCl₃C66-Chloro-2-cyano-3-methylpyridine

Conclusion

2-Cyano-3-methylpyridine 1-oxide is a valuable and reactive intermediate for the synthesis of a wide range of functionalized pyridines. Its unique electronic and steric properties allow for selective transformations at various positions on the pyridine ring. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to introduce diverse functional groups opens up numerous avenues for the development of new drug candidates and advanced materials. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Katritzky, A. R., & Lagowski, J. M. (1968). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Saikachi, H., & Hisano, T. (1960). Studies on the Pyridine Series. II. Synthesis of 2-Cyano-3-methylpyridine. Chemical & Pharmaceutical Bulletin, 8(6), 520-523. [Link]

  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]

  • Shimizu, M., & Hayashi, T. (2013). Pyridine N-Oxides.
  • Huo, Z., Yamamoto, Y., & Gridnev, I. D. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions-Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry–A European Journal, 29(26), e202204015. [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylpyridine 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide. (2022).

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Application

Application Notes and Protocols: The Reaction of 2-Cyano-3-methylpyridine 1-oxide with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Pyridine Scaffolds Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their uni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Pyridine Scaffolds

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their unique electronic and steric properties enabling a vast array of applications. The functionalization of the pyridine ring, particularly at the C2 and C6 positions, is a critical step in the synthesis of numerous biologically active compounds and advanced materials. Pyridine N-oxides have emerged as versatile and highly reactive intermediates that facilitate nucleophilic additions to the pyridine ring, a transformation that is otherwise challenging to achieve.

This application note provides a detailed technical guide on the reaction of 2-Cyano-3-methylpyridine 1-oxide with Grignard reagents. This specific substrate is of particular interest due to the presence of both an electron-withdrawing cyano group at the C2 position and an electron-donating, sterically influential methyl group at the C3 position. The interplay of these substituents presents unique opportunities and challenges in controlling the regioselectivity of Grignard additions, paving the way for the synthesis of novel, highly functionalized pyridine derivatives.

This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution with various Grignard reagents, and offer insights into potential outcomes and optimization strategies.

Mechanistic Insights: A Tale of Regioselectivity and Rearrangement

The reaction of Grignard reagents with pyridine N-oxides is a well-established method for the C2-alkylation, -arylation, and -vinylation of the pyridine ring.[1][2] The N-oxide functionality activates the pyridine ring towards nucleophilic attack, primarily at the C2 and C6 positions.

In the case of 2-Cyano-3-methylpyridine 1-oxide, the reaction is expected to proceed through the following key steps:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon atoms of the pyridine ring. The electron-withdrawing cyano group at the C2 position is expected to enhance the electrophilicity of this position, making it the primary site of attack. However, the steric hindrance from the adjacent C3-methyl group may also influence the regioselectivity, potentially leading to some addition at the C6 position.

  • Formation of a Dihydropyridine Intermediate: The initial addition of the Grignard reagent results in the formation of a dihydropyridine intermediate.

  • Ring-Opening to a Dienal Oxime: This dihydropyridine intermediate is often unstable and can undergo a concerted electrocyclic ring-opening to form a stereodefined dienal oxime.[3][4] This intermediate is a key species in this reaction pathway.

  • Rearomatization to the 2-Substituted Pyridine: The dienal oxime intermediate can then be rearomatized to the corresponding 2-substituted pyridine. This is typically achieved by treatment with an acylating agent, such as acetic anhydride, at elevated temperatures.[1] This step involves the elimination of water and subsequent cyclization.

The overall transformation provides a powerful method for the introduction of a wide range of substituents at the C2 position of the 2-Cyano-3-methylpyridine core. The regioselectivity of the initial Grignard addition is a critical factor determining the final product distribution.

Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Ring Opening cluster_2 Step 3: Rearomatization Start 2-Cyano-3-methylpyridine 1-oxide + R-MgX Intermediate1 Dihydropyridine Intermediate Start->Intermediate1 C2 or C6 attack Intermediate2 Dienal Oxime Intermediate1->Intermediate2 Electrocyclic ring opening Product 2-R-6-Cyano-5-methylpyridine Intermediate2->Product Ac₂O, Heat Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Grignard Reaction cluster_workup1 Initial Work-up cluster_rearr Rearomatization cluster_workup2 Final Work-up and Purification Setup Flame-dried flask under N₂ Reagents Dissolve 2-Cyano-3-methylpyridine 1-oxide in anhydrous THF Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Dropwise addition of Grignard reagent Cooling->Addition Stirring Stir at room temperature Addition->Stirring Monitoring1 Monitor by TLC/LC-MS Stirring->Monitoring1 Quench Quench with sat. aq. NH₄Cl Monitoring1->Quench Extraction1 Extract with Ethyl Acetate Quench->Extraction1 Wash1 Wash with H₂O, NaHCO₃, Brine Extraction1->Wash1 Dry_Conc1 Dry and Concentrate Wash1->Dry_Conc1 Ac2O_add Add Acetic Anhydride Dry_Conc1->Ac2O_add Heating Heat to 100-120 °C Ac2O_add->Heating Monitoring2 Monitor by TLC/LC-MS Heating->Monitoring2 Neutralize Neutralize with NaHCO₃ Monitoring2->Neutralize Extraction2 Extract with Ethyl Acetate Neutralize->Extraction2 Wash2 Wash with Brine Extraction2->Wash2 Dry_Conc2 Dry and Concentrate Wash2->Dry_Conc2 Purify Silica Gel Chromatography Dry_Conc2->Purify Product Pure 2-Substituted Pyridine Purify->Product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Cyano-3-methylpyridine 1-oxide Synthesis

Welcome to the technical support center for the synthesis of 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, achieving a high yield and purity of this compound is paramount.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

Section 1: Synthesis Pathway Overview

The synthesis of 2-Cyano-3-methylpyridine 1-oxide is primarily achieved through the direct N-oxidation of its precursor, 2-Cyano-3-methylpyridine. The core of the challenge often lies in the efficient synthesis of this precursor and the subsequent clean conversion to the desired N-oxide without generating significant byproducts.

The precursor, 2-Cyano-3-methylpyridine, can be synthesized via two main routes:

  • From 3-Picoline: A multi-step laboratory-scale approach involving the activation of the pyridine ring followed by a cyanation reaction.

  • From 2,3-Lutidine (2,3-Dimethylpyridine): An industrial-scale method involving vapor-phase catalytic ammoxidation.[2]

This guide will focus on the more common laboratory pathway starting from 3-picoline, followed by the critical N-oxidation step. The N-oxidation is a classic electrophilic substitution reaction where the lone pair of electrons on the pyridine nitrogen attacks an oxygen atom from an oxidizing agent.

Synthesis_Workflow cluster_0 Route 1: Precursor Synthesis cluster_1 Route 2: Final Product Synthesis Picoline 3-Picoline Picoline_N_Oxide 3-Picoline 1-Oxide Picoline->Picoline_N_Oxide Oxidation Activated_Intermediate Activated Intermediate (e.g., N-acyloxy salt) Picoline_N_Oxide->Activated_Intermediate Activation Precursor 2-Cyano-3-methylpyridine Activated_Intermediate->Precursor Cyanation Target 2-Cyano-3-methylpyridine 1-oxide Precursor_c 2-Cyano-3-methylpyridine Precursor_c->Target N-Oxidation (e.g., H₂O₂/AcOH) Troubleshooting_Tree Start Low Yield of N-Oxide? Check_SM Starting Material (SM) Consumed on TLC? Start->Check_SM Check_Temp Reaction Temp (70-100°C) Correct? Check_SM->Check_Temp No Optimize_Workup Problem is likely in workup/purification. Review protocol. Check_SM->Optimize_Workup Yes Check_H2O2 H₂O₂ Stoichiometry (1.1-1.5 eq) Correct? Check_Temp->Check_H2O2 Yes Increase_Time_Temp Action: Increase Time or Temperature Check_Temp->Increase_Time_Temp No Add_H2O2 Action: Add 0.2-0.3 eq more H₂O₂ Check_H2O2->Add_H2O2 No Reduce_Temp Byproducts Present? Action: Reduce Temp & H₂O₂ Stoichiometry Check_H2O2->Reduce_Temp Yes

Sources

Optimization

Technical Support Center: By-product Formation in 2-Cyano-3-methylpyridine 1-oxide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyano-3-methylpyridine 1-oxide. This guide provides in-depth troubleshooting, mechanistic analysis, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyano-3-methylpyridine 1-oxide. This guide provides in-depth troubleshooting, mechanistic analysis, and validated protocols to help you navigate the complexities of its reactivity and minimize the formation of common by-products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic application of 2-Cyano-3-methylpyridine 1-oxide?

A1: 2-Cyano-3-methylpyridine 1-oxide is a crucial intermediate primarily used for the synthesis of 2-chloro-3-methylpyridine and its derivatives. The N-oxide functional group activates the pyridine ring, making it susceptible to nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) or sulfonyl chlorides convert the N-oxide into a good leaving group, facilitating the introduction of a chloro substituent, typically at the C2 position. This resulting chlorinated pyridine is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Q2: What are the most common by-products observed during the chlorination of 2-Cyano-3-methylpyridine 1-oxide with POCl₃?

A2: The most frequently encountered by-products include:

  • Deoxygenated Starting Material: 2-Cyano-3-methylpyridine, formed by the simple removal of the N-oxide oxygen without chlorination.[2]

  • Isomeric Products: Chlorination at positions other than C2, with 6-chloro-2-cyano-3-methylpyridine being a potential isomer. The formation of isomers like 2-chloro-5-cyanopyridine and 6-chloro-nicotinonitrile is known in similar systems.

  • Hydrolyzed Products: Formation of hydroxy-pyridines, such as 2-hydroxy-3-methyl-x-cyanopyridine, if water is present in the reaction or during workup.[3]

  • Rearrangement Products: Under certain conditions, particularly with reagents like acetic anhydride, rearrangement involving the C3-methyl group can occur.[4][5]

Q3: Why is the purity of the starting 2-Cyano-3-methylpyridine 1-oxide so critical?

A3: The purity of the starting material is paramount because impurities from its synthesis can lead to corresponding downstream by-products that may be difficult to separate. For instance, the oxidation of 2-cyano-3-methylpyridine to the N-oxide can sometimes be incomplete, leaving residual starting material that will not undergo chlorination. Ensuring high purity (>99%) of the N-oxide is a critical first step for a clean and high-yielding reaction.

Q4: What is the recommended analytical method for monitoring these reactions?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring reaction progress and quantifying the formation of by-products. A reverse-phase C18 column with a buffered water/acetonitrile mobile phase gradient can typically resolve the polar N-oxide starting material from the less polar chlorinated product and other by-products. Due to the high polarity of pyridine N-oxides, achieving good retention can sometimes be challenging, and HILIC (Hydrophilic Interaction Liquid Chromatography) or the use of ion-pairing reagents may be necessary for complex mixtures.[6]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and validated solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
High Levels (>10%) of Deoxygenated By-product (2-Cyano-3-methylpyridine) 1. Insufficient Chlorinating Agent: Not enough POCl₃ to fully activate the N-oxide. 2. Suboptimal Temperature: Reaction temperature is too low or reaction time is too short for the chlorination step to proceed after activation. 3. Reductive Quenching: The quenching procedure may introduce reducing agents or conditions that favor deoxygenation over product preservation.1. Stoichiometry Check: Ensure at least 2.0 equivalents of POCl₃ are used relative to the N-oxide. Some procedures recommend using POCl₃ as the solvent.[7][8] 2. Optimize Conditions: After initial activation at a low temperature (e.g., 0-5°C), ensure the reaction is heated sufficiently (e.g., reflux at 80-110°C) for an adequate duration (1-10 hours) to drive the chlorination.[7] 3. Controlled Quench: Quench the reaction by slowly adding it to ice/water or a cold aqueous base, ensuring the temperature does not rise excessively.
Formation of Isomeric By-products (e.g., 6-Chloro Isomer) 1. High Reaction Temperature: Extremely high temperatures can overcome the kinetic barrier for attack at the less-favored C6 position. 2. Steric Hindrance: While the C2 position is electronically favored, bulky bases or additives could sterically influence the approach of the chloride nucleophile. 3. Incorrect pH/Base: The choice and amount of organic base can influence regioselectivity.[9]1. Temperature Control: Maintain a controlled temperature profile. Add reagents at a low temperature (0-5°C) before heating to reflux. Avoid excessive temperatures.[8] 2. Base Selection: Use a non-bulky tertiary amine base like triethylamine or pyridine if a base is required. Some protocols add the base and POCl₃ concurrently to maintain optimal conditions.[8] 3. pH Control: Some patented procedures for related compounds suggest controlling the pH between 9.5 and 10.5 by slowly adding an organic base at low temperature.[9]
Presence of Hydrolyzed By-product (2-Hydroxy-3-methyl-x-cyanopyridine) 1. Moisture Contamination: Presence of water in reagents (POCl₃, solvents) or glassware. POCl₃ is highly water-sensitive.[10] 2. Workup Conditions: Hydrolysis of the chloro-product during aqueous workup, especially under basic conditions at elevated temperatures. The cyano group can also be susceptible to hydrolysis.[11][12]1. Anhydrous Technique: Use freshly distilled POCl₃ and anhydrous solvents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Cold Workup: Perform the aqueous quench and extractions at low temperatures (0-10°C) to minimize the rate of hydrolysis. Neutralize carefully and avoid prolonged exposure to strong base.

Section 3: Mechanistic Pathways to By-product Formation

Understanding the underlying reaction mechanisms is key to preventing by-product formation.

The Desired Chlorination Pathway at C2

The reaction proceeds via activation of the N-oxide oxygen by the electrophilic phosphorus of POCl₃. This creates a highly reactive intermediate where the pyridine ring is activated towards nucleophilic attack. The chloride ion then attacks the most electrophilic position, which is typically C2, followed by elimination and rearomatization to yield the desired 2-chloro product.

G cluster_substitution Substitution & Elimination SM 2-Cyano-3-methyl- pyridine 1-oxide Activated Activated O-Phosphoryl Intermediate SM->Activated POCl3 POCl₃ Sigma Sigma Complex (Attack at C2) Activated->Sigma Chloride Cl⁻ Product 2-Chloro-3-methyl- 2-cyanopyridine (Desired Product) Sigma->Product Phosphate [PO₂Cl₂]⁻ G cluster_c2 C2 Attack (Favored) cluster_c6 C6 Attack (Disfavored) Activated Activated O-Phosphoryl Intermediate Sigma_C2 Sigma Complex (C2) Activated->Sigma_C2 Cl⁻ Attack Sigma_C6 Sigma Complex (C6) Activated->Sigma_C6 Cl⁻ Attack (High Temp) Product_C2 Desired Product Sigma_C2->Product_C2 Elimination Product_C6 Isomeric By-product Sigma_C6->Product_C6 Elimination

Caption: Competing pathways for desired vs. isomeric product.

Section 4: Validated Experimental Protocols

Protocol 4.1: High-Selectivity Chlorination using POCl₃

This protocol is adapted from established industrial methods and is designed to maximize the yield of the desired 2-chloro product while minimizing by-products. [8][13] A. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Use freshly distilled phosphorus oxychloride (POCl₃).

  • Use anhydrous solvents (e.g., dichloromethane, if used as a co-solvent).

B. Reaction Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Charge the flask with 2-Cyano-3-methylpyridine 1-oxide (1.0 eq).

  • If using a co-solvent, add anhydrous dichloromethane (approx. 10 mL per gram of N-oxide).

  • Cool the mixture to 0-5°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes.

  • Slowly warm the reaction mixture to room temperature, then heat to reflux (if using a co-solvent) or to 90-100°C (if POCl₃ is the solvent).

  • Maintain the reaction at this temperature for 2-6 hours, monitoring progress by HPLC (see Protocol 4.2).

C. Workup and Purification:

  • Cool the reaction mixture to room temperature, then cool further to 0-5°C in an ice bath.

  • Prepare a separate flask with crushed ice and water.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, add the reaction mixture to the ice-water with vigorous stirring. Use a blast shield.

  • Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 using a cold aqueous solution of sodium carbonate or sodium hydroxide. Keep the temperature below 20°C.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-3-methyl-2-cyanopyridine.

Protocol 4.2: Analytical HPLC Monitoring
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 2-Cyano-3-methylpyridine 1-oxide (most polar, earliest elution) -> Hydrolyzed by-products -> 2-Chloro-3-methyl-2-cyanopyridine (product) -> 2-Cyano-3-methylpyridine (least polar, latest elution).

Section 5: Data Summary Table

This table summarizes reaction parameters and their impact on by-product profiles, based on literature for analogous systems. [7][9]

Parameter Condition Expected Impact on By-products
Temperature Low temp addition (-5 to 5°C), then high temp reflux (80-110°C) Optimal. Minimizes isomer formation during the initial activation step.
High temperature throughout (>120°C) Increases risk of isomer formation and decomposition.
Reagent POCl₃ Effective, but can lead to phosphorus waste. Requires careful handling. [14]
SOCl₂ / Sulfonyl Chloride May increase the formation of 2-hydroxy by-products. [3]
Bis(trichloromethyl)carbonate Safer alternative, often requires an organic base. Milder conditions. [3]
Base Triethylamine / Pyridine Used to neutralize generated HCl, can improve selectivity and yield. [9]
No Base Can work if POCl₃ is used in large excess, but may be less selective.
Moisture Strict anhydrous conditions Crucial. Prevents formation of hydrolyzed by-products.

| | Trace H₂O present | Guaranteed formation of 2-hydroxy species and decomposition of POCl₃. |

References

  • Polo-Cuadrado, E., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. ChemRxiv. Available: [Link]

  • Guerra, C.J., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available: [Link]

  • Traynelis, V. J., & Martello, R. F. (1960). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry. Available: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available: [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. Available: [Link]

  • Yuki Gosei Yakuhin Kogyo Kk (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. JPS56169672A.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available: [Link]

  • Dow Agrosciences LLC (2017). Process for making 2-chloro-5-methylpyridine. US20170008846A1.
  • Orthocresol (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available: [Link]

  • Reilly Industries Inc (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US5756750A.
  • Chemistry Learning (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. Available: [Link]

  • Brooks, R., & Sternglanz, P. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry. Available: [Link]

  • Ashenhurst, J. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available: [Link]

  • Jin, F., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics. Available: [Link]

  • Heilongjiang Like New Materials Co Ltd (2022). Preparation method of 2-chloro-3-cyanopyridine. CN114445803A.
  • Shanghai Institute of Pharmaceutical Industry (2010). Preparation method of 2-chloro-3-cyanopyridine. CN101659637A.
  • Wang, F., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available: [Link]

  • Gorska, A., et al. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. Available: [Link]

  • Chromatography Forum (2012). Retention of Pyridine N-Oxides on HPLC. ChromForum. Available: [Link]

  • Kurbatov, S. V., et al. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available: [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. Organic Chemistry Portal. Available: [Link]

  • Kim, J. H., et al. (2011). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society. Available: [Link]

  • PubChem. 2-Cyano-3-methylpyridine 1-oxide. National Institutes of Health. Available: [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett. Available: [Link]

  • Taylor, E. C., & Crovetti, A. J. (1963). 2-cyano-6-methylpyridine. Organic Syntheses. Available: [Link]

  • ResearchGate. Deoxygenation of pyridine N-oxides. ResearchGate. Available: [Link]

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Troubleshooting

Technical Support Center: Purification of 2-Cyano-3-methylpyridine 1-oxide

Introduction Welcome to the technical support guide for the purification of 2-Cyano-3-methylpyridine 1-oxide. This document is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Cyano-3-methylpyridine 1-oxide. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. The purity of 2-Cyano-3-methylpyridine 1-oxide is critical as it is often a key intermediate in the synthesis of complex, biologically active molecules.[1] Impurities can lead to downstream reaction failures, compromise the integrity of biological assays, and introduce unwanted byproducts in final compounds.

This guide provides a structured approach to purification, addressing common challenges and offering detailed, field-proven protocols. Our goal is to empower you with the knowledge to consistently achieve high purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Cyano-3-methylpyridine 1-oxide?

A1: The primary purification techniques for 2-Cyano-3-methylpyridine 1-oxide are recrystallization and column chromatography. The choice between these methods depends on the scale of your synthesis and the nature of the impurities. Recrystallization is often suitable for larger quantities where the impurities have significantly different solubility profiles from the product. Column chromatography offers higher resolution and is ideal for removing closely related impurities or for smaller-scale purifications.

Q2: What are the likely impurities I'll encounter?

A2: Impurities are typically process-related and depend on the synthetic route used. Common synthesis of cyanopyridines involves the cyanation of the corresponding pyridine N-oxide.[2][3] Therefore, potential impurities include:

  • Unreacted Starting Material: 3-methylpyridine 1-oxide.

  • Reagents from Cyanation: Depending on the method, this could include residual cyanide salts or byproducts from activating agents (e.g., dimethylcarbamoyl chloride).[3]

  • Isomeric Byproducts: While the cyanation of pyridine N-oxides is generally regioselective for the 2-position, small amounts of other isomers could form depending on the reaction conditions.[2]

  • Hydrolysis Products: The cyano group can be susceptible to hydrolysis, potentially forming the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions during workup.

Q3: What is the expected appearance and physical properties of pure 2-Cyano-3-methylpyridine 1-oxide?

A3: Pure 2-Cyano-3-methylpyridine 1-oxide is expected to be a solid.[4] While specific data for the melting point is not widely published, the related compound 2-Cyano-3-methylpyridine (without the N-oxide) has a melting point of 80.0-92.0 °C and appears as a white to off-white crystalline powder.[1] The N-oxide is expected to be a more polar, higher-melting solid. Its molecular formula is C7H6N2O, with a molecular weight of approximately 134.14 g/mol .[4]

Q4: How should I properly store the purified compound?

A4: Like many pyridine N-oxides and nitriles, 2-Cyano-3-methylpyridine 1-oxide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] To prevent potential degradation, storing it under an inert atmosphere (like nitrogen or argon) and away from light is also recommended. For long-term storage, refrigeration (0-8 °C) is advisable.[1]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My product is an oil and won't crystallize, even after removing the solvent under vacuum.

  • Potential Cause: This is often due to the presence of residual solvents or impurities that are depressing the melting point and inhibiting lattice formation.

  • Recommended Solution:

    • Trituration: Try adding a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the oily product vigorously with the solvent. The product should solidify. You can then collect the solid by filtration.

    • High Vacuum: Place the sample under a high vacuum for several hours to remove any stubborn residual solvent. Gentle heating may be applied if the compound is thermally stable.

    • Chromatography: If trituration fails, the impurities are likely significant. Column chromatography is the next logical step to remove these contaminants.

Issue 2: After recrystallization, my product purity (by HPLC or NMR) is still low.

  • Potential Cause A: The chosen recrystallization solvent is not optimal, leading to co-precipitation of impurities.

  • Recommended Solution A: You need to perform a more thorough solvent screen. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Potential Cause B: The impurity has a very similar solubility profile to your product.

  • Recommended Solution B: If a single-solvent recrystallization is ineffective, a two-solvent system may be necessary. Dissolve your product in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Allow it to cool slowly. If this still fails, column chromatography is the recommended method.

Issue 3: During column chromatography, the product co-elutes with an impurity.

  • Potential Cause: The mobile phase does not provide enough resolution to separate the compounds on the chosen stationary phase (typically silica gel).

  • Recommended Solution:

    • Optimize Mobile Phase: If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol gradient, which offers different selectivity. Adding a small amount of a modifier, like triethylamine (0.1-1%) for basic compounds, can improve peak shape and resolution.

    • Change Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be effective for pyridine derivatives. For very polar compounds, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be required.

Issue 4: I'm observing product degradation on the silica gel column.

  • Potential Cause: Pyridine N-oxides can sometimes be sensitive to the acidic nature of standard silica gel.

  • Recommended Solution:

    • Deactivate the Silica: Prepare a slurry of the silica gel in your mobile phase and add 1% triethylamine (or another suitable base). This will neutralize the acidic sites on the silica surface.

    • Use Neutral Alumina: As an alternative to silica, neutral alumina is a less acidic stationary phase that is often more suitable for acid-sensitive compounds.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.

Visual Workflow for Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

Purification_Decision_Tree start Crude Product (2-Cyano-3-methylpyridine 1-oxide) check_scale Scale > 5g? start->check_scale check_purity Initial Purity > 85%? check_scale->check_purity Yes chromatography Perform Column Chromatography check_scale->chromatography No recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_purity->chromatography No purity_ok Purity Acceptable? recrystallize->purity_ok final_product Pure Product chromatography->final_product purity_ok->chromatography No purity_ok->final_product Yes

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System

This protocol is a starting point and may require optimization.

  • Dissolution: Place the crude 2-Cyano-3-methylpyridine 1-oxide in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Use a magnetic stir bar and a hot plate set to a gentle heat.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Slowly add warm water dropwise to the hot isopropanol solution until you observe persistent cloudiness (turbidity). Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or a refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This is a general protocol for purification using a standard silica gel column.

  • Prepare the Column: Pack a glass chromatography column with silica gel using the "slurry method" with your starting mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If it's not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase. Increase the polarity of the mobile phase gradually (gradient elution) to elute your compound. For example, you might increase the ethyl acetate concentration from 20% to 100% or switch to a dichloromethane/methanol system.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under a high vacuum to obtain the final pure product.

Purification_Workflow cluster_prep Preparation cluster_column Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in Min. Solvent or Adsorb onto Silica crude->dissolve load Load Sample onto Packed Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvents combine->evaporate dry Dry Under High Vacuum evaporate->dry pure_product Pure Product dry->pure_product

Caption: General workflow for column chromatography purification.

Quantitative Data Summary

The following table provides estimated parameters for the purification techniques discussed. These values are based on general laboratory experience with similar compounds and should be used as a guideline for optimization.

Purification MethodSolvent/Mobile Phase System (Starting Point)Expected PurityTypical Yield LossKey Considerations
Recrystallization Isopropanol/Water or Ethyl Acetate/Hexanes>98%15-30%Best for removing impurities with very different solubilities. Not effective for closely related isomers.
Trituration Hexanes or Diethyl Ether>90%5-10%Good for removing residual oils and highly soluble impurities from a solid product.
Silica Gel Chromatography Hexane/Ethyl Acetate or CH₂Cl₂/Methanol Gradients>99%10-25%Highly versatile. Potential for compound degradation on acidic silica.[6]
Alumina Chromatography Hexane/Ethyl Acetate Gradient>99%10-25%Good alternative for acid-sensitive compounds like N-oxides.

References

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from orgsyn.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2B309WhUTrpvGZ3A8QVX8mU6_fudXjiNeDTk2f4lsEDEBNxYRaJr8RUzNAMt2UQ7y7OVp3FMxog7-Lz-ZS9esGRscyZLtdQhisTOdxsBmzKnLruKX1f74yXsqaZIgSbZrt_k=]
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiKXFxXKQLffZ57EZpS0ZEEnTs0--sQl7aQFrLf2-NCE9SWeLc8yLtKkOrrUDVlEd9FeRhCeobzPYcGRe7-0LDuLlpa0k0f9iv_bm-BB9qFN0ozwpN46KuFl_HMKNFWF-Chv13ovR0jGF2A9VyH6pPM7Wnw4x1oMIuhaYNym-Pl5QRNeNzO1Cr7NNlruZpqW6b-GUKEqRbdxd6ks5ql2E28bp7]
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  • Chem-Impex. (n.d.). 2-Cyano-3-methylpyridine. Retrieved from chemimpex.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7rzExXhE4d9sPjDw9j0aa_D9c7l3lbI6IRQeOp9ETVyBnVFagDk6RheHSVnTWMWehyEmPWsnuLU1O3I6LwWkKlVNONBTdYslfNQA8jN2yNBa3XPQD-AM0umpSSIoZ0rsUkw==]
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  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKmMlVl-F8iEByk7JBs_C4hMBDnuM9sZ8Ae7uWM0ugB5AT1DslnjtGH0P1MviwYXUiNYGqHZcM7vhyTyuFRXHvKBcc1QPSTyWUrZUx7hP9HiK4aWUkjpT7sLo8xv6lsuzL0yWKAoMiTpZKUD45FRdMh-euZctHZEPUuWtIkaBD6b0F34EBroaA]
  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 30(9), 2145-2147. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQVarDIjQ4ZMhJmfKdFvUktR-YlR8_kMmW-Ne1VQK6UcQfMj4V8ZwAhyoCF_y3_e5sGTJd3q98kClck344S39DrWm831Ng1CoExPZVlG2_W4ihwb0ZtFh2jY6I29bFLdjWUpvkmSb3o2Y=]
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Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Deoxygenation of 2-Cyano-3-methylpyridine 1-oxide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the deoxygenation of 2-Cyano-3-methylpyridine 1-oxide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the deoxygenation of 2-Cyano-3-methylpyridine 1-oxide. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the expertise to navigate this chemical transformation successfully.

Frequently Asked Questions (FAQs)

Q1: My deoxygenation of 2-Cyano-3-methylpyridine 1-oxide is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?

A1: Incomplete or slow reactions are a common hurdle. The underlying cause often relates to the choice of reagents, reaction conditions, or the inherent reactivity of your substrate. The electron-withdrawing nature of the cyano group at the 2-position can influence the electronic properties of the pyridine N-oxide, potentially making it more challenging to reduce than unsubstituted pyridine N-oxide.

Here are several effective strategies to consider, ranging from mild to more robust deoxygenation methods:

  • Palladium-Catalyzed Transfer Hydrogenation: This is a reliable and chemoselective method.[1] If you are observing a sluggish reaction, consider the following optimizations:

    • Catalyst and Ligand: Ensure your Palladium(II) acetate (Pd(OAc)₂) and ferrocene-based diphosphine ligand (e.g., dppf) are of high purity. The catalyst loading, typically around 3 mol%, can be incrementally increased.

    • Solvent and Temperature: Acetonitrile (MeCN) is a common solvent for this reaction. The reaction often requires elevated temperatures, typically in the range of 140-160 °C, which can be achieved with conventional heating or microwave irradiation.[1]

    • Reducing Agent: Triethylamine (Et₃N) not only acts as a base but also as the oxygen acceptor. Ensure you are using a sufficient excess (at least 3 equivalents).[1]

  • Iodide/Formic Acid System: This is a more recent, metal-free, and sustainable option.[2]

    • Iodide Source: Magnesium iodide (MgI₂) is an effective catalyst.

    • Formic Acid: Formic acid serves as the activator, solvent, and stoichiometric reductant. Ensure it is of high purity and used in sufficient quantity to act as the solvent.

    • Temperature: This reaction may require heating, and the optimal temperature should be determined empirically for your specific substrate.

  • Photocatalytic Deoxygenation: Visible-light photocatalysis offers a mild and selective alternative.[3][4]

    • Photocatalyst: Rhenium complexes, such as [Re(4,4'-tBu-bpy)(CO)₃Cl], have proven effective.[4] Organic photocatalysts like thioxanthone (TX) can also be used.[3][5]

    • Light Source: Ensure your light source (e.g., blue LEDs) is of the correct wavelength and intensity to excite the photocatalyst.

    • Sacrificial Electron Donor: A tertiary amine like diisopropylethylamine (DIPEA) is often used.

Troubleshooting Workflow for Incomplete Reactions:

Caption: A logical workflow for troubleshooting incomplete deoxygenation reactions.

Q2: I am observing side products in my reaction mixture. What are the potential side reactions and how can I suppress them?

A2: The presence of the cyano and methyl groups on the pyridine ring introduces the possibility of specific side reactions.

  • Hydrolysis of the Cyano Group: Under certain conditions, particularly in the presence of strong acids or bases and water at elevated temperatures, the cyano group can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH).[6][7][8][9]

    • Mitigation:

      • Use anhydrous solvents and reagents whenever possible.

      • If using a method that requires acidic or basic conditions, try to keep the temperature as low as possible and the reaction time as short as possible.

      • Methods known for their high chemoselectivity, such as palladium-catalyzed transfer hydrogenation or certain photocatalytic systems, are less likely to cause hydrolysis.[1][10]

  • Reactions Involving the Methyl Group: While generally less reactive, the methyl group could potentially undergo oxidation or other transformations under harsh conditions, though this is less common with the deoxygenation methods discussed.

  • Ring Chlorination with Phosphorus Reagents: If you are using phosphorus-based reagents like phosphorus trichloride (PCl₃), be aware that under certain conditions, this can lead to chlorination of the pyridine ring, typically at the 2- or 4-positions. While PCl₃ primarily acts as a deoxygenating agent, contamination with or formation of phosphorus oxychloride (POCl₃) can facilitate chlorination.

Strategies for Minimizing Side Products:

Side ReactionPotential CauseRecommended Solution
Cyano Group Hydrolysis Presence of water, strong acid/base, high temperature.Use anhydrous conditions; choose milder deoxygenation methods; minimize reaction time and temperature.
Ring Chlorination Use of phosphorus halides (e.g., PCl₃).Opt for non-halogenating deoxygenation methods like catalytic hydrogenation or photocatalysis.
Over-reduction Use of harsh reducing agents (e.g., catalytic hydrogenation with aggressive catalysts/conditions).Select milder, more chemoselective methods.
Q3: How can I effectively monitor the progress of the deoxygenation reaction?

A3: Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of degradation products from prolonged reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Stationary Phase: Use standard silica gel plates.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. You will need to experiment to find a solvent system that gives good separation between your starting material (2-Cyano-3-methylpyridine 1-oxide), which is more polar, and your product (2-Cyano-3-methylpyridine), which is less polar. A typical starting point could be a 1:1 mixture of hexane and ethyl acetate.

    • Visualization: The spots can be visualized under UV light (254 nm). The N-oxide may quench fluorescence differently than the deoxygenated product. Staining with iodine or potassium permanganate can also be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q4: What are the best practices for the purification of the final product, 2-Cyano-3-methylpyridine?

A4: After the reaction is complete, proper purification is essential to obtain the desired product with high purity.

  • Work-up: The work-up procedure will depend on the deoxygenation method used.

    • For reactions involving solid catalysts (e.g., Pd/C), filtration is the first step.

    • For reactions in organic solvents, an aqueous wash is often necessary to remove water-soluble byproducts and reagents. For example, if you used an acid or base, a neutralizing wash with a dilute solution of sodium bicarbonate or a weak acid, respectively, is recommended.

    • Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by drying of the organic layer (e.g., with anhydrous sodium sulfate or magnesium sulfate) is a standard procedure.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying organic compounds.

      • Stationary Phase: Silica gel is typically used.

      • Eluent: A gradient of hexane and ethyl acetate is a good starting point. The less polar product will elute before the more polar starting material and any polar byproducts.

    • Recrystallization: If the product is a solid and of sufficient purity after a preliminary purification, recrystallization can be an excellent final purification step. Suitable solvents need to be determined experimentally, but options could include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

    • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Deoxygenation[1]
  • Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 2-Cyano-3-methylpyridine 1-oxide (1 equivalent), Palladium(II) acetate (0.03 equivalents), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 equivalents).

  • Addition of Reagents: Add anhydrous acetonitrile as the solvent, followed by triethylamine (3 equivalents).

  • Reaction: Heat the mixture to 140-160 °C with stirring. If using a microwave reactor, this temperature can be reached quickly. For conventional heating, a high-temperature oil bath is required.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Visible-Light Photocatalytic Deoxygenation[3]
  • Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), dissolve 2-Cyano-3-methylpyridine 1-oxide (1 equivalent), thioxanthone (TX, 0.05 equivalents), and trifluoromethanesulfonic acid (TfOH, 0.05 equivalents) in anhydrous acetone.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Irradiation: Place the reaction vessel in front of a 404 nm LED light source with cooling to maintain room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Characterization of 2-Cyano-3-methylpyridine

To confirm the successful deoxygenation, it is essential to characterize the final product.

  • Appearance: White to off-white crystalline solid.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be different from those of the starting N-oxide. For 3-methyl-2-pyridinecarbonitrile, the following shifts have been reported: a singlet for the methyl group around δ 2.58 ppm, and multiplets for the aromatic protons between δ 7.43 and 8.55 ppm.[12]

    • ¹³C NMR: The carbon spectrum will show distinct signals for the cyano carbon, the methyl carbon, and the pyridine ring carbons. For 3-methyl-2-pyridinecarbonitrile, reported shifts include: δ 18.6 (CH₃), 116.3 (CN), and signals for the aromatic carbons between δ 126.5 and 148.4 ppm.[12]

  • Infrared (IR) Spectroscopy: Look for the characteristic stretching frequency of the nitrile group (C≡N) around 2200-2250 cm⁻¹. The N-O stretching band from the starting material (typically around 1200-1300 cm⁻¹) should be absent.

Reaction Scheme and Transformation:

Deoxygenation_Reaction reactant 2-Cyano-3-methylpyridine 1-oxide (C₇H₆N₂O) product 2-Cyano-3-methylpyridine (C₇H₆N₂) reactant->product Deoxygenation reagents Deoxygenating Agent (e.g., Pd(OAc)₂/dppf, Et₃N or hv, photocatalyst)

Caption: General scheme for the deoxygenation of 2-Cyano-3-methylpyridine 1-oxide.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582. [Link]

  • Deoxygenation of pyridine N‐oxides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90(1), 1376–1387. [Link]

  • Cruz-Jiménez, A. E., Argumedo-Castrejón, P. A., Mateus-Ruiz, J. B., Lucas-Rosales, V. A., Valle-González, O. A., Jiménez-Halla, J. O. C., & Luján-Montelongo, J. A. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]

  • Deoxygenation of Aza-aromatics. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Kjellberg, M., Ohleier, A., Thuéry, P., Nicolas, E., Anthore-Dalion, L., & Cantat, T. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 12(25), 8747–8754. [Link]

  • Kim, K. D., & Lee, J. H. (2018). Selective Deoxygenation of Pyridine N-Oxides through Photoredox Catalysis of a Dilacunary Silicotungstate. Organic Letters, 20(23), 7712–7716. [Link]

  • Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. (2024). RSC Publishing. [Link]

  • Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. (n.d.). New Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Deoxygenation of Heterocyclic N-oxides Employing Iodide and Formic Acid as a Sustainable Reductant. (2024). ResearchGate. [Link]

  • Functionalization of pyridine N‐oxides using PyBroP. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube. [Link]

  • Deoxygenation of Pyridine N Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. (2008). ResearchGate. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2009). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. (2016). The Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. [Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (2021). PMC. [Link]

  • The synthetic method of 2-pyridine carboxylic acid. (2009).
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (2021). ResearchGate. [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (2001).
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (2012). The Hartwig Group. [Link]

  • Pyridine N-Oxides. (2012). Baran Lab. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (2001). Arkat USA. [Link]

  • Oxidation of 3-methylpyridine to KN with oxygen or air. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for 2-Cyano-3-methylpyridine 1-oxide

Welcome to the technical support center for "2-Cyano-3-methylpyridine 1-oxide." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Cyano-3-methylpyridine 1-oxide." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your products. Our approach is rooted in explaining the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm planning to synthesize 2-Cyano-3-methylpyridine 1-oxide. What is the most reliable method and what are the critical parameters to control?

A1: The most common and reliable method for synthesizing pyridine N-oxides is the direct oxidation of the parent pyridine. For 2-Cyano-3-methylpyridine, this involves the oxidation of 2-Cyano-3-methylpyridine.

The choice of oxidant is a critical parameter. While various peroxy acids can be used, such as peracetic acid or peroxybenzoic acid, m-chloroperoxybenzoic acid (m-CPBA) is often preferred in laboratory settings due to its commercial availability and relatively good stability.[1] Hydrogen peroxide in acetic acid is another common reagent.[2][3]

Critical Parameters to Control:

  • Temperature: The oxidation of pyridines is an exothermic reaction. It is crucial to control the temperature to prevent over-oxidation or side reactions. The reaction is typically carried out at a low temperature initially (e.g., 0-5 °C) during the addition of the oxidant, and then allowed to warm to room temperature.

  • Stoichiometry of the Oxidant: Using a slight excess of the oxidant (typically 1.1 to 1.5 equivalents) is recommended to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of byproducts and complicates the purification process.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for reactions with m-CPBA. For hydrogen peroxide/acetic acid, acetic acid itself can serve as the solvent.

  • Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: My synthesis of 2-Cyano-3-methylpyridine 1-oxide is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the N-oxidation of pyridines can stem from several factors. Here's a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using TLC or LC-MS. If the starting material is still present after the expected reaction time, consider extending the reaction time or adding a small additional portion of the oxidant.
Degradation of Product Over-oxidation or reaction with excess oxidant can degrade the desired N-oxide. Ensure the reaction temperature is strictly controlled and avoid a large excess of the oxidizing agent.
Suboptimal Work-up Procedure Pyridine N-oxides can be quite polar and water-soluble. During the aqueous work-up, ensure the pH is adjusted to be slightly basic (pH 8-9) to minimize the protonation of the N-oxide, which increases its water solubility. Use a suitable organic solvent for extraction, and perform multiple extractions to maximize recovery.
Purification Losses Due to its polarity, 2-Cyano-3-methylpyridine 1-oxide can be challenging to purify by column chromatography. Consider using a polar stationary phase or a gradient elution with a polar solvent system. Recrystallization from a suitable solvent system can also be an effective purification method.

Below is a troubleshooting workflow to help guide your optimization process:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete check_workup Review Work-up Procedure degradation Product Degradation? check_workup->degradation check_purification Evaluate Purification Method purification_issue High Purification Loss? check_purification->purification_issue incomplete->check_workup No extend_time Extend Reaction Time or Add More Oxidant incomplete->extend_time Yes workup_issue Suboptimal Work-up? degradation->workup_issue No control_temp Strict Temperature Control & Avoid Excess Oxidant degradation->control_temp Yes workup_issue->check_purification No adjust_ph Adjust pH to 8-9 During Extraction & Perform Multiple Extractions workup_issue->adjust_ph Yes optimize_chroma Optimize Chromatography Conditions or Attempt Recrystallization purification_issue->optimize_chroma Yes end Improved Yield purification_issue->end No extend_time->end control_temp->end adjust_ph->end optimize_chroma->end

Caption: Troubleshooting workflow for low yield.

Q3: I am performing a reaction with 2-Cyano-3-methylpyridine 1-oxide and a nucleophile, but I am observing poor reactivity. How can I activate the pyridine ring for nucleophilic attack?

A3: Pyridine N-oxides themselves are not highly reactive towards nucleophiles. The N-oxide group, however, allows for the activation of the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. This is typically achieved by treating the N-oxide with an electrophilic reagent.

Activation Strategies:

  • Acylation: Treatment with an acylating agent, such as acetic anhydride or benzoyl chloride, will acylate the oxygen atom of the N-oxide. This creates a highly reactive intermediate that is susceptible to nucleophilic attack.[4]

  • Phosphorus Oxychloride (POCl₃): This reagent is commonly used to introduce a chlorine atom at the 2- or 4-position. The intermediate formed is highly electrophilic and readily reacts with nucleophiles.[5]

  • Trifluoroacetic Anhydride (TFAA): Similar to other acylating agents, TFAA can be used to activate the N-oxide for subsequent reactions.

The general mechanism for activation and nucleophilic substitution is as follows:

Activation_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack N_Oxide 2-Cyano-3-methylpyridine 1-oxide Activated_Intermediate Activated Intermediate N_Oxide->Activated_Intermediate + Electrophile Electrophile Electrophile (e.g., Ac₂O, POCl₃) Product Substituted Pyridine Activated_Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu⁻)

Caption: General mechanism for activation and nucleophilic substitution.

Q4: When attempting to introduce a cyano group at the 2-position of a pyridine N-oxide (a Reissert-Henze type reaction), what are the best practices to ensure good regioselectivity and yield?

A4: The Reissert-Henze reaction is a classic method for the cyanation of pyridine N-oxides.[6][7] To achieve optimal results, consider the following:

Best Practices for Reissert-Henze Reaction:

Parameter Recommendation Rationale
Cyanide Source Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (e.g., KCN, NaCN).TMSCN is more soluble in organic solvents and is generally more reactive under milder conditions.[7]
Activating Agent Dimethylcarbamoyl chloride (DMCC) or benzoyl chloride are effective activating agents.These reagents form a reactive intermediate with the N-oxide, facilitating the addition of the cyanide nucleophile.
Solvent Anhydrous, aprotic solvents such as dichloromethane (DCM) or acetonitrile are recommended.These solvents prevent the hydrolysis of the activating agent and the cyanide source.
Temperature The reaction is typically run at low temperatures (e.g., 0 °C to room temperature).This helps to control the reactivity and minimize side reactions.

Experimental Protocol: Cyanation of a Pyridine N-oxide

  • Dissolve the pyridine N-oxide (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the activating agent (e.g., benzoyl chloride, 1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add TMSCN (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Issue: Formation of Isomeric Byproducts

During reactions involving nucleophilic substitution on the activated 2-Cyano-3-methylpyridine 1-oxide, you may observe the formation of isomeric products.

  • Cause: While the 2-position is electronically activated, attack at other positions can sometimes occur, especially if there are other activating or directing groups on the pyridine ring.

  • Solution:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity.

    • Choice of Activating Agent: Different activating agents can lead to different isomeric ratios. It may be beneficial to screen a few different agents (e.g., POCl₃, TFAA, various acyl chlorides) to find the one that gives the best selectivity for your desired product.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of aprotic solvents of varying polarity.

Issue: Deoxygenation of the N-oxide

In some cases, particularly when using certain reagents or catalysts, you may observe the unintended removal of the N-oxide group, leading to the formation of the parent pyridine.

  • Cause: Some reagents, especially those with reducing properties, can deoxygenate the N-oxide. For example, phosphorus compounds in lower oxidation states can act as deoxygenating agents.

  • Solution:

    • Careful Reagent Selection: Be mindful of the reagents used in your reaction. If deoxygenation is a problem, consider alternative reagents that are less likely to cause this side reaction.

    • Reaction Conditions: In some cases, elevated temperatures can promote deoxygenation. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

References

  • Organic Syntheses. Pyridine-N-oxide.
  • Google Patents. Method for producing 2-cyano-3-methylpyridine.
  • Wikipedia. Pyridine-N-oxide. Available at: [Link]

  • Baran Lab, Scripps Research. Pyridine N-Oxides. Available at: [Link]

  • Huo, Z. et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Available at: [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. Available at: [Link]

  • Reddit. Preparation and Alkylation of N-Oxide Pyridine. Available at: [Link]

  • Fife, W. K., & Scriven, E. F. V. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. The synthetic method of 2-cyano group-3-picoline.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

  • PubChem. 2-Cyano-3-methylpyridine 1-oxide. Available at: [Link]

  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

"2-Cyano-3-methylpyridine 1-oxide" stability under acidic or basic conditions

Welcome to the Technical Support Center for 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic and basic conditions.

Introduction

2-Cyano-3-methylpyridine 1-oxide is a versatile heterocyclic compound with applications in medicinal chemistry and materials science. The presence of the N-oxide and cyano functional groups imparts unique reactivity to the molecule. Understanding its stability across a range of pH conditions is critical for its effective use in synthesis, formulation, and biological assays. This guide provides a framework for assessing and managing the stability of 2-Cyano-3-methylpyridine 1-oxide in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Cyano-3-methylpyridine 1-oxide in acidic or basic solutions?

A1: The primary stability concern is the hydrolysis of the cyano group. Under both acidic and basic conditions, the nitrile functionality can undergo hydrolysis to form either the corresponding amide (3-methylpicolinamide 1-oxide) as an intermediate, or the carboxylic acid (3-methylpicolinic acid 1-oxide) as the final product. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid or base used.[1][2] Additionally, while the pyridine N-oxide moiety is generally stable, extreme pH and high temperatures could potentially lead to deoxygenation or other ring modifications, although this is less common under typical experimental conditions.

Q2: How does the N-oxide group influence the stability of the molecule?

A2: The N-oxide group is a strong electron-donating group through resonance, which can influence the reactivity of the pyridine ring. It is also a basic site that can be protonated under acidic conditions. This protonation can affect the electronic properties of the molecule and potentially influence the rate of hydrolysis of the adjacent cyano group.

Q3: Are there any visual indicators of degradation?

A3: While not a definitive measure, a change in the color or clarity of a solution containing 2-Cyano-3-methylpyridine 1-oxide upon addition of acid or base, or upon heating, may indicate a chemical transformation. However, the absence of a visual change does not guarantee stability. Chromatographic techniques such as HPLC or TLC are essential for accurately monitoring the purity and detecting the formation of degradation products.

Q4: What are the expected major degradation products under acidic or basic hydrolysis?

A4: The most probable degradation products are 3-methylpicolinamide 1-oxide and 3-methylpicolinic acid 1-oxide. The reaction likely proceeds through the formation of the amide as an intermediate, which can then be further hydrolyzed to the carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered when working with 2-Cyano-3-methylpyridine 1-oxide in acidic or basic media.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Low yield or recovery of starting material after a reaction in acidic or basic conditions. The compound may have degraded due to hydrolysis of the cyano group.1. Analyze the reaction mixture for expected degradation products: Use HPLC or LC-MS to look for peaks corresponding to the molecular weights of 3-methylpicolinamide 1-oxide and 3-methylpicolinic acid 1-oxide. This will confirm if hydrolysis is the cause of the low yield. 2. Modify reaction conditions: If hydrolysis is confirmed, consider running the reaction at a lower temperature, for a shorter duration, or using a milder acid or base. The goal is to find a balance where the desired reaction proceeds with minimal degradation of the starting material.
Appearance of unexpected peaks in chromatogram (HPLC, LC-MS) after work-up. Formation of degradation products during the reaction or work-up.1. Characterize the unknown peaks: If possible, isolate the impurities for structural elucidation by NMR and MS. This will provide definitive evidence of the degradation pathway. 2. Neutralize acidic or basic reaction mixtures promptly and at low temperatures: After the reaction is complete, immediately neutralize the mixture to a pH where the compound is more stable before proceeding with extraction and purification. This minimizes exposure to harsh pH conditions that can cause degradation during the work-up.
Inconsistent reaction outcomes. Variability in the stability of the starting material under slightly different reaction setups.1. Perform a preliminary stability study: Before running a critical reaction, it is advisable to conduct a small-scale stability test under the proposed reaction conditions (solvent, temperature, pH) without the other reactants. Monitor the stability of 2-Cyano-3-methylpyridine 1-oxide over time by HPLC. This will provide valuable information on its stability window. 2. Strictly control reaction parameters: Ensure consistent control over temperature, pH, and reaction time to improve reproducibility.

Experimental Protocols for Stability Assessment

Since specific stability data for 2-Cyano-3-methylpyridine 1-oxide is not extensively available in the literature, a forced degradation study is recommended to determine its stability profile.[3] This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.

Protocol 1: Forced Degradation Study of 2-Cyano-3-methylpyridine 1-oxide

Objective: To evaluate the stability of 2-Cyano-3-methylpyridine 1-oxide under acidic, basic, and neutral hydrolytic conditions at elevated temperatures.

Materials:

  • 2-Cyano-3-methylpyridine 1-oxide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • pH meter

  • HPLC system with a UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Cyano-3-methylpyridine 1-oxide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

      • To 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

      • To 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Neutral Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of HPLC grade water.

  • Incubation:

    • Incubate all solutions at a set temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.

    • Dilute the neutralized and neutral samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Identify the major degradation products by comparing their retention times with those of authentic standards of 3-methylpicolinamide 1-oxide and 3-methylpicolinic acid 1-oxide, if available.

  • The results will provide a clear indication of the stability of 2-Cyano-3-methylpyridine 1-oxide under the tested conditions.

Visualization of Potential Degradation Pathways

The following diagram illustrates the likely hydrolytic degradation pathways of 2-Cyano-3-methylpyridine 1-oxide.

degradation_pathway start 2-Cyano-3-methylpyridine 1-oxide amide 3-Methylpicolinamide 1-oxide start->amide H+ or OH- H2O acid 3-Methylpicolinic acid 1-oxide amide->acid H+ or OH- H2O

Caption: Predicted hydrolysis pathway of 2-Cyano-3-methylpyridine 1-oxide.

Summary of Stability Profile (Predicted)

Based on the general principles of organic chemistry, the following table summarizes the expected stability of 2-Cyano-3-methylpyridine 1-oxide under various conditions. It is crucial to confirm these predictions experimentally using the protocol provided above.

Condition Expected Stability Primary Degradation Pathway Major Degradation Products
Strong Acid (e.g., 1 M HCl, elevated temp.) LowAcid-catalyzed hydrolysis of the nitrile group.3-Methylpicolinic acid 1-oxide (major), 3-Methylpicolinamide 1-oxide (minor/intermediate)
Mild Acid (e.g., pH 4-6, ambient temp.) Moderate to HighSlow hydrolysis of the nitrile group.Minimal degradation expected.
Neutral (pH 7, ambient temp.) HighNegligible hydrolysis.Not applicable.
Mild Base (e.g., pH 8-10, ambient temp.) ModerateBase-catalyzed hydrolysis of the nitrile group.3-Methylpicolinamide 1-oxide.
Strong Base (e.g., 1 M NaOH, elevated temp.) LowRapid base-catalyzed hydrolysis of the nitrile group.3-Methylpicolinic acid 1-oxide (as the carboxylate salt).

Conclusion

The stability of 2-Cyano-3-methylpyridine 1-oxide is a critical parameter that must be considered in its application. While it is expected to be reasonably stable under neutral conditions, it is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The primary degradation pathway involves the hydrolysis of the cyano group to the corresponding amide and subsequently to the carboxylic acid. The provided troubleshooting guide and experimental protocol for a forced degradation study will enable researchers to assess the stability of this compound in their specific experimental setups and to develop strategies to mitigate degradation, ensuring the integrity and success of their research.

References

  • Raja, J. D. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF NAPROXEN AND DOMPERIDONE IN ITS PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Reactions. Common Conditions: Nitrile to Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-Cyano-3-methylpyridine 1-oxide

Welcome to the technical support guide for 2-Cyano-3-methylpyridine 1-oxide (CAS No. 159727-88-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyano-3-methylpyridine 1-oxide (CAS No. 159727-88-5). This document provides researchers, scientists, and drug development professionals with essential information to prevent the chemical decomposition of this valuable synthetic intermediate during storage. Ensuring the stability and purity of this reagent is paramount for reproducible and successful experimental outcomes.

This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to address common challenges encountered in the laboratory.

Section 1: Quick Reference Storage Protocol

For optimal stability, 2-Cyano-3-methylpyridine 1-oxide, a compound known to be sensitive to its environment, should be stored under precisely controlled conditions. The following table summarizes the recommended parameters.

ParameterRecommendationRationale
Temperature 2–8 °CMinimizes thermal degradation pathways. While some related compounds are stable at ambient temperature, refrigeration is a best practice for long-term stability of sensitive N-oxides[1][2].
Atmosphere Inert Gas (Argon or Nitrogen)Pyridine N-oxides can be sensitive to prolonged air exposure[3]. An inert atmosphere prevents potential oxidation.
Moisture Tightly Sealed in a DesiccatorThe parent compound class, pyridine N-oxides, are known to be hygroscopic[1][3][4]. Moisture absorption can lead to physical clumping and chemical hydrolysis[5].
Light Amber Glass Vial or Opaque ContainerProtects against photodegradation, a common decomposition pathway for complex organic molecules exposed to UV or visible light[6][7].
Container Tightly Sealed Glass VialPrevents moisture and air ingress. Glass is preferred for its inertness.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition in my sample of 2-Cyano-3-methylpyridine 1-oxide?

A1: The first indicators of degradation are often physical. A pure sample should be a white to off-white or pale cream crystalline powder[2][8]. Signs of decomposition include:

  • Change in Color: Development of a yellow, brown, or black discoloration.

  • Change in Texture: The powder may become clumpy, sticky, or oily. This is often a direct result of moisture absorption (hygroscopicity)[5].

  • Incomplete Solubility: Difficulty dissolving the compound in a solvent in which it is known to be soluble.

Analytically, decomposition is confirmed by the appearance of new peaks in techniques like HPLC or NMR spectroscopy and a corresponding decrease in the purity percentage of the main compound.

Q2: The documentation for related compounds mentions "hygroscopic." Why is moisture control so critical for this N-oxide?

A2: Moisture control is arguably the most critical factor for the stable storage of pyridine N-oxides[3][4][9]. The N-oxide functional group makes the molecule polar and susceptible to forming hydrogen bonds with water molecules from the atmosphere.

There are two primary risks associated with moisture absorption:

  • Physical Degradation: Absorbed water can act as a plasticizer, causing the crystalline powder to cake or even deliquesce (dissolve in the absorbed water), rendering it difficult to handle and weigh accurately[5].

  • Chemical Degradation: Water is a reactant. Its presence can facilitate hydrolytic decomposition pathways. While specific pathways for this molecule are not extensively published, potential reactions include hydrolysis of the cyano group to an amide or carboxylic acid, or reactions involving the N-oxide moiety itself. Therefore, storing the compound in a desiccated environment is essential[10].

Q3: What is the ideal storage temperature? Can I freeze it for very long-term storage?

A3: The recommended storage temperature is 2–8 °C (refrigerated)[1][2]. This temperature is low enough to significantly slow down thermally induced decomposition reactions without being excessive. Studies on related compounds like 2-methylpyridine N-oxide show that thermal decomposition becomes a significant issue at elevated temperatures (e.g., above 190 °C), but good practice dictates avoiding even moderate, prolonged heat[11].

Freezing the compound is generally not recommended unless specific stability data is available. The risks of freeze-thaw cycles, which can introduce moisture condensation and potentially affect the crystalline structure of the solid, often outweigh the benefits for a dry powder that is stable under refrigeration.

Q4: Is it necessary to protect 2-Cyano-3-methylpyridine 1-oxide from light?

A4: Yes, protection from light is a mandatory precaution. Many nitrogen-containing heterocyclic compounds and aromatic structures are susceptible to photodegradation. Exposure to light, particularly UV light from sunlight or fluorescent lab lighting, can provide the activation energy to initiate decomposition reactions, leading to the formation of impurities[6]. Storing the material in an amber vial or wrapping a clear vial in aluminum foil is a simple and effective way to prevent this[6].

Q5: My lab stores most reagents on the shelf. Is storage under an inert atmosphere like argon or nitrogen really necessary for this compound?

A5: For short-term use, a tightly sealed container in a desiccator may be sufficient. However, for long-term storage or to guarantee the highest purity, an inert atmosphere is strongly recommended. Safety data for the parent pyridine-N-oxide advises avoiding exposure to air over prolonged periods[3]. Oxygen in the air can participate in slow oxidative decomposition reactions, especially if trace metal catalysts are present or if the sample is exposed to light. Backfilling the vial with a dry, inert gas like argon or nitrogen displaces atmospheric oxygen and moisture, providing the most secure storage environment[12].

Section 3: Troubleshooting Guide

This section provides a logical workflow for addressing suspected sample degradation.

Problem: My sample of 2-Cyano-3-methylpyridine 1-oxide appears discolored and clumpy.
  • Immediate Action: Do not use the material in a reaction. Quarantine the vial to prevent cross-contamination.

  • Probable Cause: This is a classic sign of moisture absorption and possible subsequent chemical degradation[5]. The clumping indicates hygroscopicity, and the discoloration suggests the formation of chromophoric (colored) impurities.

  • Recommended Workflow:

    • Perform a purity analysis using the HPLC-UV protocol outlined in Section 4.2.

    • Compare the chromatogram to a reference standard or the Certificate of Analysis (CoA) that came with the product.

    • If new impurity peaks are significant (>2%), the sample should be considered compromised. Depending on the scale and nature of your experiment, you may need to either purify the material (e.g., by recrystallization, if a suitable solvent system is known) or discard it and use a fresh, unopened sample.

    • Review your storage procedure. Ensure the compound is being stored in a desiccator inside a refrigerator, as per the protocol in Section 4.1.

Problem: My HPLC/NMR analysis shows impurity peaks that were not there previously.
  • Immediate Action: Cease using the material for critical experiments until the impurities are identified or the batch is replaced.

  • Probable Cause: The sample has chemically degraded. Common degradation products for pyridine N-oxides can include the parent pyridine (de-oxygenated species), products of ring-opening, or hydrolysis products of the cyano group. Thermal, photo, or hydrolytic degradation are the likely root causes.

  • Recommended Workflow:

    • Characterization (Optional but Recommended): If you have access to mass spectrometry (LC-MS), analyze the impurity peaks to determine their molecular weights. This can provide clues to the decomposition pathway. For instance, a mass corresponding to 2-Cyano-3-methylpyridine (C7H6N2, MW 118.14) would indicate de-oxygenation.

    • Resolution: Discard the degraded material in accordance with your institution's safety protocols. Obtain a fresh sample from a reputable supplier.

    • Prevention: Strictly implement the long-term storage protocol detailed below (Section 4.1). Ensure that every user who handles the material seals the container properly under an inert atmosphere after each use.

Section 4: Protocols & Methodologies

Protocol 4.1: Recommended Long-Term Storage Procedure

This protocol ensures the maximum shelf-life and purity of your 2-Cyano-3-methylpyridine 1-oxide.

  • Preparation: Work in a low-humidity environment (e.g., a glove box or a bench flushed with dry nitrogen). Have a clean, dry amber glass vial with a PTFE-lined cap ready.

  • Aliquoting: If you have a large stock bottle, avoid opening it frequently. Instead, aliquot smaller, user-friendly quantities into separate vials.

  • Transfer: Quickly transfer the required amount of the crystalline powder into the amber vial. Minimize the time the compound is exposed to the ambient atmosphere.

  • Inerting: Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a labeled, larger container or zip-lock bag containing a desiccant pouch.

  • Storage: Place the entire package in a refrigerator maintained at 2–8 °C . Ensure the storage location is dark and dedicated to chemical storage.

Protocol 4.2: Procedure for Assessing Sample Purity by HPLC-UV

This is a general method for routine purity checks. It may require optimization for your specific equipment. This type of analytical technique is standard for assessing the degradation of bulk drugs[13].

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-Cyano-3-methylpyridine 1-oxide sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution.

    • Dilute 1:10 with the same solvent mixture to a final concentration of 0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL and integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Section 5: Visual Guides

Diagram 5.1: Troubleshooting Workflow for Suspected Decomposition

G start Suspected Decomposition of 2-Cyano-3-methylpyridine 1-oxide visual Perform Visual Inspection start->visual analytical Perform Analytical Check (e.g., HPLC Purity) start->analytical check_visual Discolored, Clumpy, or Oily? visual->check_visual check_analytical Purity < 98% or New Impurity Peaks? analytical->check_analytical ok_visual Sample Appears OK check_visual->ok_visual No bad_visual Sample Visibly Degraded check_visual->bad_visual Yes ok_analytical Purity is Acceptable check_analytical->ok_analytical No bad_analytical Purity is Unacceptable check_analytical->bad_analytical Yes action_proceed Proceed with Experiment. Continue to Monitor Stability. ok_visual->action_proceed action_discard Quarantine and Discard Sample. Implement Strict Storage Protocol. bad_visual->action_discard ok_analytical->action_proceed bad_analytical->action_discard

Caption: Troubleshooting decision tree for assessing sample integrity.

Diagram 5.2: Key Factors Leading to Compound Decomposition

G cluster_factors Environmental Stress Factors cluster_pathways Decomposition Pathways compound 2-Cyano-3-methylpyridine 1-oxide (Stable State) moisture Moisture (Hygroscopicity) hydrolysis Hydrolysis moisture->hydrolysis heat Heat (Elevated Temperature) thermal Thermal Degradation heat->thermal light Light (UV/Visible) photo Photodegradation light->photo air Atmospheric Air (Oxygen) oxidation Oxidation air->oxidation hydrolysis->compound Degradation thermal->compound Degradation photo->compound Degradation oxidation->compound Degradation

Caption: Environmental factors driving decomposition pathways.

References

  • Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide Safety Data Sheet. [Link]

  • Brown, D. H., et al. (1968). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1529. [Link]

  • Ube, A. A. (n.d.). Pyridine N-Oxide. ResearchGate. [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 2-Cyano-3-methylpyridine. [Link]

  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2327. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • Feng, Y., et al. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 206, 114369. [Link]

  • HFE. (2024, July 22). Different Drug Storage Conditions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45079822, 2-Cyano-3-methylpyridine 1-oxide. [Link]

  • Google Patents. JPH0971567A - Method for producing 2-cyano-3-methylpyridine.
  • Kim, S., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 30(9), 2143-2144. [Link]

  • Véchot, L. N., et al. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-( x -nitrophenyl)prop-2-enamides with Methyl 3-Oxobutanoate. [Link]

  • ACS Publications. (2026, January 16). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

  • Kumar, A., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 5(8), 299-305. [Link]

Sources

Optimization

Technical Support Center: Challenges in the Scale-Up of 2-Cyano-3-methylpyridine 1-oxide Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. As a key intermediate in the synthesis of various pharmaceutical agents, robust and scalable production is critical.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and offering practical, scientifically-grounded solutions.

Section 1: Synthesis Overview & Key Transformations

The synthesis of 2-Cyano-3-methylpyridine 1-oxide is typically approached as a multi-step process, starting from 3-methylpyridine (3-picoline). The two core transformations are:

  • N-Oxidation: The pyridine nitrogen of 3-picoline is oxidized to form 3-methylpyridine 1-oxide. This step activates the pyridine ring for subsequent nucleophilic attack.

  • Cyanation: The 3-methylpyridine 1-oxide is then reacted with a cyanide source in the presence of an activating agent to introduce the cyano group at the 2-position, yielding the target molecule. This is a variation of the Reissert-Henze reaction.[3]

General Synthesis Workflow

The following diagram illustrates the high-level process flow.

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation (Reissert-Henze Type) A 3-Methylpyridine (3-Picoline) C 3-Methylpyridine 1-Oxide A->C Oxidation B Oxidizing Agent (e.g., H₂O₂, m-CPBA) B->C F 2-Cyano-3-methylpyridine 1-oxide (Product) C->F Cyanation D Cyanide Source (e.g., KCN, TMSCN) D->F E Activating Agent (e.g., Ac₂O, POCl₃) E->F

Caption: High-level workflow for the synthesis of 2-Cyano-3-methylpyridine 1-oxide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for the initial N-oxidation of 3-methylpyridine?

The most prevalent method for N-oxidation at scale is the use of hydrogen peroxide (H₂O₂) in a carboxylic acid solvent, typically acetic acid.[4] This method is favored for its cost-effectiveness and relatively simple workup.

  • Mechanism: The acetic acid reacts with H₂O₂ to form peracetic acid in situ, which then acts as the oxygen donor to the basic pyridine nitrogen.

  • Scale-Up Consideration: This reaction is highly exothermic. The rate of H₂O₂ addition must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the target temperature (typically 80-100°C).[4] A runaway reaction can lead to rapid pressure buildup from oxygen evolution. A thorough thermal hazard assessment is non-negotiable before scale-up.

Q2: Which cyanating agents and activating agents are recommended for scale-up? What are the trade-offs?

The choice of cyanating and activating agents is critical for yield, safety, and cost. The reaction proceeds by activation of the N-oxide oxygen, followed by nucleophilic attack of the cyanide ion.[3][5]

Reagent TypeExamplesProsCons & Scale-Up Challenges
Cyanating Agents Alkali Metal Cyanides (KCN, NaCN)Low cost, readily available.Highly toxic, requires aqueous or polar aprotic solvents, potential for hazardous HCN gas release if conditions become acidic.
Trimethylsilyl Cyanide (TMSCN)Milder, soluble in organic solvents, often gives cleaner reactions.[4]High cost, moisture-sensitive, still releases HCN upon hydrolysis.
Activating Agents Acylating Agents (Ac₂O, BzCl)Readily available, well-understood reactivity.Can lead to side reactions, including acylation of the methyl group under harsh conditions.
Phosphorus Oxychloride (POCl₃)Highly effective activator.Extremely corrosive, generates significant phosphorus-containing waste streams, can also act as a chlorinating agent leading to byproducts.
Dimethylcarbamoyl Chloride Effective for activating N-oxides for cyanation.[5]Potent carcinogen, requires stringent handling protocols.

Senior Scientist Recommendation: For initial scale-up, the combination of an alkali metal cyanide with an acylating agent like acetic anhydride (Ac₂O) or benzoyl chloride (BzCl) often provides the best balance of cost and efficacy. However, this requires robust safety protocols to handle both the cyanide salts and potential HCN off-gassing.

Q3: What are the primary safety concerns when scaling up these reactions?
  • Thermal Runaway: Both the N-oxidation with H₂O₂ and the cyanation step can be highly exothermic. Poor heat dissipation at larger scales can lead to a thermal runaway. All reagent additions must be performed at a controlled rate with continuous temperature monitoring.

  • Cyanide Handling: Alkali metal cyanides are acutely toxic. Engineering controls (e.g., closed systems, glove boxes for charging) and appropriate PPE are mandatory. Always have a cyanide antidote kit (e.g., hydroxocobalamin) and trained personnel available. The reaction and workup should always be kept basic (pH > 10) to prevent the formation of highly volatile and toxic hydrogen cyanide (HCN) gas.

  • Thermal Instability of N-Oxides: Pyridine N-oxides can be thermally unstable, especially in the presence of impurities or under confinement.[6] Differential Scanning Calorimetry (DSC) and other thermal analysis techniques should be used to determine the thermal stability of the starting materials, intermediates, and final product before attempting large-scale synthesis.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or Inconsistent Yield in the N-Oxidation Step
Potential CauseRecommended Solution & Scientific Rationale
Incomplete Reaction Solution: Monitor the reaction progress using a suitable analytical method like TLC or HPLC. Extend the reaction time if the starting material is still present. Rationale: On a larger scale, mixing may be less efficient, requiring longer reaction times to achieve full conversion. Ensure the reaction has truly reached completion before proceeding to workup.
Decomposition of H₂O₂ Solution: Use fresh, stabilized hydrogen peroxide. Ensure the reaction temperature does not significantly exceed the recommended range (e.g., >100°C).[4] Rationale: Hydrogen peroxide decomposes into water and oxygen at elevated temperatures, a process that can be accelerated by trace metal impurities. This not only reduces the amount of active oxidant available but also generates gas, leading to a pressure increase in a closed reactor.
Product Loss During Workup Solution: 3-Methylpyridine 1-oxide has significant water solubility. Avoid excessive aqueous washes. During solvent extraction, perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane, Chloroform) to maximize recovery. Rationale: The polar N-oxide functional group imparts aqueous solubility. Partitioning between aqueous and organic layers must be optimized to prevent significant yield loss.
Problem 2: Formation of Significant Impurities During Cyanation
Potential CauseRecommended Solution & Scientific Rationale
Formation of 4-cyano or 6-cyano isomers Solution: The choice of activating agent is key to controlling regioselectivity. For cyanation at the 2-position, activating agents like dimethyl sulfate or acyl chlorides are typically used.[5][7] Optimize the reaction temperature; lower temperatures often favor higher selectivity. Rationale: The Reissert-Henze reaction involves the formation of an activated N-acyloxy or N-alkoxy pyridinium salt. Cyanide attacks the most electrophilic positions (2 and 6). The methyl group at position 3 provides some steric hindrance, favoring attack at the 2-position over the 6-position. However, electronic effects and reaction conditions can alter this selectivity.
Formation of Hydroxylated Byproducts (e.g., 2-hydroxy-3-methylpyridine) Solution: Ensure the reaction is run under anhydrous conditions, especially if using moisture-sensitive activating agents like POCl₃ or TMSCN. Rationale: Water can compete with the cyanide ion as a nucleophile, attacking the activated intermediate to form the hydroxylated byproduct. This is particularly problematic with highly reactive activating agents.
Unreacted 3-Methylpyridine 1-Oxide Solution: Ensure stoichiometric or a slight excess of both the activating agent and the cyanide source. Improve mixing efficiency to ensure all reagents are interacting. Consider a slower addition rate of the N-oxide to the mixture of other reagents to maintain an effective concentration of the activated species. Rationale: The reaction requires the formation of the activated intermediate before cyanide can add. If the activating agent is consumed by side reactions or is not present in sufficient quantity, the N-oxide will remain unreacted.
Troubleshooting Workflow: Low Cyanation Yield

This decision tree can help diagnose the root cause of low product yield in the second step.

start Low Yield of 2-Cyano-3-methylpyridine 1-oxide check_sm HPLC/TLC Analysis: Is starting material (N-Oxide) present in crude product? start->check_sm check_isomers HPLC/MS Analysis: Are isomeric byproducts (e.g., 6-cyano) present? check_sm->check_isomers No incomplete_rxn Problem: Incomplete Reaction - Check stoichiometry of reagents - Increase reaction time/temp - Improve mixing check_sm->incomplete_rxn Yes poor_selectivity Problem: Poor Regioselectivity - Re-evaluate activating agent - Lower reaction temperature - See FAQ Q2 check_isomers->poor_selectivity Yes degradation Problem: Product Degradation - Check workup conditions (pH, temp) - Analyze for decomposition products check_isomers->degradation No

Caption: Troubleshooting decision tree for low yield in the cyanation step.

Section 4: Reference Protocols

These protocols are provided as a starting point for laboratory-scale synthesis and must be adapted and optimized for scale-up with appropriate safety reviews.

Protocol 1: N-Oxidation of 3-Methylpyridine
  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-methylpyridine (1.0 eq) and glacial acetic acid (3-5 volumes).

  • Heating: Heat the mixture to 80°C.

  • Reagent Addition: Slowly add 30-35% hydrogen peroxide (1.1 - 1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 95°C. The addition may take 2-4 hours depending on scale and cooling efficiency.

  • Reaction: After the addition is complete, maintain the reaction at 80-90°C for 12-24 hours, monitoring by TLC/HPLC until the 3-methylpyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly add a solution of sodium hydroxide or potassium carbonate to neutralize the acetic acid to pH 8-9. Caution: This is exothermic.

  • Extraction: Extract the aqueous mixture multiple times with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine 1-oxide, typically as a solid.

Protocol 2: Cyanation of 3-Methylpyridine 1-Oxide
  • Setup: In a dry reactor under an inert atmosphere (e.g., Nitrogen), suspend potassium cyanide (1.5 - 2.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Cooling: Cool the suspension to 0-5°C.

  • Reagent Addition: In a separate vessel, dissolve 3-methylpyridine 1-oxide (1.0 eq) and the activating agent (e.g., benzoyl chloride, 1.1 eq) in the same solvent. Add this solution dropwise to the cooled cyanide suspension over 1-2 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC/HPLC.

  • Quenching: Carefully quench the reaction by pouring it into a cold, stirred solution of aqueous sodium carbonate (ensure pH > 10). Stir for 1 hour to hydrolyze any unreacted activating agent.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 2-Cyano-3-methylpyridine 1-oxide.

Section 5: References

  • Google Patents. (1997). JPH0971567A - Method for producing 2-cyano-3-methylpyridine. Retrieved from

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Available from: [Link]

  • Google Patents. (2016). CN103936670B - The synthetic method of 2-cyano group-3-picoline. Retrieved from

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. DOI: 10.1055/s-2005-861849.

  • Google Patents. (2010). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. Retrieved from

  • Mikhailov, Y. A., et al. (2017). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 2-Cyano-3-methylpyridine 1-oxide by HPLC and TLC

Welcome to the Technical Support Center for the analysis of 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 2-Cyano-3-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Our focus is on providing practical, field-proven insights grounded in scientific principles to help you overcome common analytical challenges.

Understanding the Analyte: 2-Cyano-3-methylpyridine 1-oxide

2-Cyano-3-methylpyridine 1-oxide is a polar heterocyclic compound. Its chemical structure, featuring a pyridine N-oxide moiety, a cyano group, and a methyl group, dictates its chromatographic behavior. The N-oxide group significantly increases the compound's polarity compared to its parent pyridine, making it highly water-soluble and challenging to retain on traditional reversed-phase (RP) HPLC columns[1]. Pyridine N-oxides are generally considered neutral or zwitterionic and are stronger hydrogen bond bases than their corresponding pyridines[1][2]. Understanding these properties is the cornerstone of developing and troubleshooting analytical methods.

Frequently Asked Questions (FAQs)

HPLC Analysis

Q1: I am not seeing any retention of my 2-Cyano-3-methylpyridine 1-oxide on my C18 column. It elutes in the solvent front. What is happening?

A1: This is a common issue when analyzing polar compounds like pyridine N-oxides on nonpolar C18 columns[1]. The analyte is so polar that it has very little affinity for the stationary phase and is swept through the column with the mobile phase. To achieve retention, you need to either modify your reversed-phase method to better suit polar compounds or switch to a different chromatographic mode. Consider the following options:

  • High Aqueous Mobile Phase: While it may seem counterintuitive, increasing the aqueous portion of your mobile phase to a very high level (e.g., >98% water) can sometimes induce retention for very polar analytes on some C18 phases. However, this can also lead to phase collapse with traditional C18 columns.

  • High pH Reversed-Phase Chromatography: At a pH above 8, the residual silanol groups on the silica backbone of the stationary phase are deprotonated and less likely to cause undesirable interactions with your analyte, which can improve peak shape. Pyridine N-oxides are also reported to be reasonably stable in aqueous alkaline solutions[3]. You will need a pH-stable column, such as a hybrid or polymer-based C18, for this approach.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds[4][5][6][7][8]. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer[7]. In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds[8].

Q2: My peaks for 2-Cyano-3-methylpyridine 1-oxide are tailing significantly. How can I improve the peak shape?

A2: Peak tailing for pyridine derivatives in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase[9][10][11]. These interactions can be mitigated in several ways:

  • Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be at least two units away from the analyte's pKa can ensure it exists in a single ionic form, leading to sharper peaks[9]. For pyridine N-oxide, the pKa of its conjugate acid is approximately 0.8, making it a very weak base[12]. Therefore, working at a low pH (e.g., pH 2-3) can protonate the silanol groups and minimize these secondary interactions.

  • Use of End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are designed to provide better peak shapes for basic compounds[10].

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration[10].

  • Column Contamination: Contaminants from previous injections can accumulate on the column and cause poor peak shapes. Regularly flushing your column according to the manufacturer's instructions is crucial[13].

Q3: What is a good starting point for an HPLC method for 2-Cyano-3-methylpyridine 1-oxide?

A3: For a starting method, a HILIC approach is highly recommended due to the polar nature of the analyte[1][4][5].

Parameter Recommendation Rationale
Column HILIC (e.g., Amide, Zwitterionic, or bare silica phase), 4.6 x 150 mm, 5 µmProvides retention for polar analytes[4][5][6][7][8].
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic AcidA volatile buffer suitable for MS detection and provides good peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC.
Gradient 95% B to 50% B over 10 minutesA typical starting gradient for HILIC.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at approximately 270-280 nmBased on the UV absorbance of similar cyanopyridine compounds. This should be optimized by running a UV scan of the analyte.
Injection Volume 5 µLA small injection volume helps to minimize peak distortion.
TLC Analysis

Q1: I am having trouble getting good separation of my starting material and product on a silica TLC plate. What solvent systems do you recommend?

A1: For polar compounds like 2-Cyano-3-methylpyridine 1-oxide on a silica plate, you will likely need a relatively polar solvent system. Here are a few starting points, which should be optimized for your specific reaction mixture:

  • Dichloromethane/Methanol (e.g., 95:5 to 90:10 v/v): This is a common solvent system for a wide range of polarities.

  • Ethyl Acetate/Hexane (e.g., 50:50 to 80:20 v/v): Another versatile system. You will likely need a higher proportion of ethyl acetate.

  • Ethyl Acetate/Methanol (e.g., 98:2 v/v): The addition of a small amount of methanol can significantly increase the polarity of the mobile phase and help move polar spots up the plate.

Q2: My spots are streaking on the TLC plate. What can I do to fix this?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Spotting too much of your sample can cause streaking. Try diluting your sample before spotting it on the plate.

  • Inappropriate Solvent System: If the solvent system is not polar enough, your compound may not move from the baseline and can appear as a streak. Conversely, if the solvent is too polar, the spots may streak up the plate.

  • Compound Degradation on Silica: Some nitrogen-containing compounds can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your developing solvent can often resolve this issue.

  • Sample Not Fully Dissolved: Ensure your sample is completely dissolved in the spotting solvent before applying it to the TLC plate.

Q3: How can I visualize the spots for 2-Cyano-3-methylpyridine 1-oxide on my TLC plate?

A3: Several visualization techniques can be effective:

  • UV Light (254 nm): As a pyridine derivative, your compound is likely to be UV active and will appear as a dark spot on a fluorescent green background on TLC plates containing a fluorescent indicator[5][10]. This is a non-destructive method and should be your first choice.

  • Iodine Chamber: Exposing the plate to iodine vapor will often reveal organic compounds as brown spots[10]. This method is semi-destructive as the spots will fade over time.

  • Potassium Permanganate Stain: This stain is a good general-purpose visualizing agent for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background[5].

  • Dragendorff's Reagent: This is a specific stain for nitrogen-containing compounds, which will typically appear as orange or brown spots.

Troubleshooting Guides

HPLC Troubleshooting Workflow

Caption: A workflow for troubleshooting common HPLC issues.

TLC Troubleshooting Workflow

Caption: A workflow for troubleshooting common TLC issues.

Experimental Protocols

Protocol 1: General Purpose HILIC Method for 2-Cyano-3-methylpyridine 1-oxide
  • Column Installation and Equilibration:

    • Install a HILIC column (e.g., Agilent Poroshell 120 HILIC-Z, Waters ACQUITY UPLC BEH Amide) into the HPLC system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Acetonitrile, 5% 10mM Ammonium Acetate in water) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the reaction mixture in a solvent compatible with the initial mobile phase, preferably a mixture of acetonitrile and water (e.g., 90:10 v/v).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run the gradient method as described in the table above.

    • Monitor the elution profile at the predetermined UV wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (in HILIC, more polar compounds are retained longer).

    • Integrate the peak areas to determine the relative proportions and monitor the reaction progress.

Protocol 2: TLC Analysis with Basic Modifier
  • TLC Plate Preparation:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application:

    • Dip a capillary tube into the diluted reaction mixture and gently touch it to the baseline on the TLC plate to create a small spot.

  • Developing Chamber Preparation:

    • Prepare the developing solvent (e.g., 95:5 Dichloromethane/Methanol with 0.5% triethylamine).

    • Pour a small amount of the solvent into a developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Place a piece of filter paper inside to saturate the chamber with vapor.

  • Development:

    • Place the TLC plate in the chamber and close the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • If necessary, use a chemical stain for further visualization.

  • Rf Calculation:

    • Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

References

  • Shafaei, A., et al. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • Nacalai Tesque, Inc. (n.d.). Poor peak shape. COSMOSIL.
  • Orlovsky, V., et al. (2012). Retention of Pyridine N-Oxides on HPLC.
  • ECHEMI. (n.d.). Are N-oxides stable in aqueous alkaline solution?
  • LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting.
  • Agilent Technologies. (2023).
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Abraham, M. H., et al. (2008). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. New Journal of Chemistry, 32(4), 694-703.
  • Thermo Fisher Scientific. (n.d.).
  • Element Lab Solutions. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Wikipedia. (n.d.). Pyridine-N-oxide.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Pyridine N-Oxides: A Comparative Analysis of 2-Cyano-3-methylpyridine 1-oxide in Modern Synthesis

Abstract Pyridine N-oxides (PNOs) are a versatile class of compounds whose unique electronic structure has cemented their role as indispensable tools in organic synthesis. They function as potent oxidants, tunable ligand...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine N-oxides (PNOs) are a versatile class of compounds whose unique electronic structure has cemented their role as indispensable tools in organic synthesis. They function as potent oxidants, tunable ligands for transition metal catalysis, and effective organocatalysts. The reactivity and application of a PNO are profoundly influenced by the nature and position of substituents on the pyridine ring. This guide provides an in-depth comparison of 2-Cyano-3-methylpyridine 1-oxide against other common pyridine N-oxides. By dissecting the combined electronic and steric effects of its unique substitution pattern—an electron-withdrawing cyano group at the C2 position and an electron-donating methyl group at C3—we aim to provide researchers, chemists, and drug development professionals with a predictive framework for its performance and a rationale for its selection in various synthetic contexts. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to bridge theoretical principles with practical laboratory applications.

The Role of Pyridine N-Oxides: A Synthon's Dual-Personality

The synthetic utility of pyridine N-oxides stems from the distinctive properties of the N-oxide functional group. The N→O bond is semipolar, rendering the oxygen atom nucleophilic and Lewis basic, while simultaneously withdrawing electron density from the pyridine ring, particularly at the α (C2, C6) and γ (C4) positions.[1][2] This electronic dichotomy makes the PNO scaffold reactive towards both electrophiles (at the oxygen) and nucleophiles (at the ring), a duality that chemists exploit for a wide range of transformations.[2][3]

The primary applications of PNOs can be categorized as follows:

  • Oxygen Transfer Agents (Oxidants): PNOs serve as mild and often selective oxidants in various catalytic cycles, transferring their oxygen atom to a substrate before being regenerated.[4]

  • Ligands for Transition Metals: The Lewis basic oxygen atom coordinates effectively with transition metals, forming stable complexes used in catalysis.[5][6] This has been demonstrated in copper-catalyzed N-arylation and palladium-catalyzed direct arylation reactions.[7][8][9]

  • Organocatalysts & Lewis Bases: The nucleophilic oxygen can activate reagents, most notably silicon-based compounds, making PNOs valuable as organocatalysts in asymmetric synthesis.[10][11]

  • Synthetic Intermediates: PNOs are stable intermediates for the synthesis of substituted pyridines. The activation of the ring towards nucleophilic attack facilitates reactions like cyanation (the Reissert-Henze reaction), which are often difficult to achieve with the parent pyridine.[1][12]

G cluster_reactivity Reactivity Profile cluster_applications Key Applications PNO Pyridine N-Oxide (PNO) O_Atom Oxygen Atom (Nucleophilic, Lewis Basic) PNO->O_Atom Exhibits Ring Pyridine Ring (Electron Deficient at C2, C4, C6) PNO->Ring Exhibits Oxidant Oxygen Transfer Agent PNO->Oxidant Enables use as Ligand Ligand for Metals (Pd, Cu) O_Atom->Ligand Enables use as Organocatalyst Organocatalyst O_Atom->Organocatalyst Enables use as Intermediate Intermediate for Substituted Pyridines Ring->Intermediate Enables use as

Fig. 1: Reactivity profile and applications of Pyridine N-Oxides.

Deconstructing 2-Cyano-3-methylpyridine 1-oxide: A Study in Contrasting Effects

The subject of our focus, 2-Cyano-3-methylpyridine 1-oxide, presents a fascinating case study in substituent effects. Its structure places a potent electron-withdrawing group (-CN) adjacent to a modest electron-donating group (-CH₃).

  • Electronic Effects: The C2-cyano group significantly withdraws electron density via both induction and resonance, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic attack, especially at the C4 and C6 positions. This effect also reduces the Lewis basicity of the N-oxide oxygen. In contrast, the C3-methyl group donates electron density via hyperconjugation, slightly countering the deactivating effect of the cyano group.[13][14] This electronic push-pull relationship fine-tunes the overall reactivity of the molecule.

  • Steric Effects: The methyl group at the C3 position introduces steric hindrance, which can influence the regioselectivity of reactions. It can partially shield the C2 and C4 positions from attack by bulky reagents, potentially favoring reactions at the less hindered C6 position.

Fig. 2: Structural analysis of 2-Cyano-3-methylpyridine 1-oxide.

Comparative Performance in Synthetic Applications

To contextualize the utility of 2-Cyano-3-methylpyridine 1-oxide, we compare its projected performance against three standard PNOs representing different electronic profiles:

  • Pyridine N-oxide (PNO): The unsubstituted baseline.

  • 4-Picoline N-oxide (4-Me-PNO): Features an electron-donating group, enhancing oxygen nucleophilicity.

  • 4-Nitropyridine N-oxide (4-NO₂-PNO): Features a strong electron-withdrawing group, reducing oxygen nucleophilicity but strongly activating the ring for nucleophilic attack.[13]

As Ligands in Transition Metal Catalysis

The efficacy of a PNO as a ligand is primarily dictated by the Lewis basicity of the oxygen atom. Stronger electron-donating groups on the ring increase the electron density on the oxygen, making it a better ligand. Conversely, electron-withdrawing groups decrease its coordinating ability.

Table 1: Comparison of Electronic Properties and Predicted Ligand Strength

Pyridine N-Oxide Derivative Substituent(s) & Effect Predicted O-Atom Lewis Basicity Predicted Ligand Performance
4-Nitropyridine N-oxide C4-NO₂ (Strongly e⁻-withdrawing) Very Low Poor
2-Cyano-3-methylpyridine 1-oxide C2-CN (Strongly e⁻-withdrawing)C3-CH₃ (Weakly e⁻-donating) Low Sub-optimal to Poor
Pyridine N-oxide (unsubstituted) None (Baseline) Moderate Moderate

| 4-Picoline N-oxide | C4-CH₃ (e⁻-donating) | High | Good to Excellent |

Expert Insight: For catalytic reactions where ligand coordination to a metal center is crucial, 2-Cyano-3-methylpyridine 1-oxide is expected to be a poor choice compared to electron-rich PNOs like 4-picoline N-oxide. The dominant electron-withdrawing effect of the cyano group significantly diminishes the oxygen's ability to act as a potent Lewis base.[14]

As Oxygen Transfer Agents (Oxidants)

The ability of a PNO to act as an oxidant depends on the strength of the N-O bond. Computational and experimental studies show that electron-withdrawing substituents tend to shorten and strengthen the N-O bond, while electron-donating substituents have the opposite effect.[13][14]

Table 2: Comparison of N-O Bond Properties and Predicted Oxidizing Potential

Pyridine N-Oxide Derivative Substituent Effect on N-O Bond Predicted N-O Bond Dissociation Enthalpy Predicted Performance as an Oxidant
4-Nitropyridine N-oxide e⁻-withdrawing group strengthens bond High Less effective (requires more energy)
2-Cyano-3-methylpyridine 1-oxide e⁻-withdrawing -CN strengthens bond High Less effective
Pyridine N-oxide (unsubstituted) Baseline Moderate Moderate

| 4-Picoline N-oxide | e⁻-donating group weakens bond | Low | More effective (facile O-transfer) |

Expert Insight: 2-Cyano-3-methylpyridine 1-oxide is predicted to be a less efficient oxygen transfer agent than unsubstituted or alkyl-substituted PNOs. The strong -CN group stabilizes the N-O bond, making oxygen delivery to a substrate more difficult. For reactions requiring facile oxidation, such as in many Gold(I)-catalyzed processes, electron-rich PNOs are superior.[4]

As a Substrate in Ring Functionalization (e.g., Cyanation)

The Reissert-Henze reaction is a classic method for introducing a cyano group at the C2 position of a pyridine ring via its N-oxide.[12] The reaction involves the activation of the PNO with an acylating or silylating agent, followed by nucleophilic attack by a cyanide source.

G PNO Pyridine N-Oxide Activated_PNO Activated Intermediate (N-acyloxy or N-silyloxypyridinium salt) PNO->Activated_PNO Activation Activator Activating Agent (e.g., TMSCN, (CH₃)₂NCOCl) Activator->Activated_PNO Adduct Dihydropyridine Adduct Activated_PNO->Adduct Nucleophilic Attack (C2) Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->Adduct Product 2-Cyanopyridine Adduct->Product Elimination Elimination/ Aromatization Product->Elimination

Fig. 3: Generalized workflow of the Reissert-Henze Cyanation.

While 2-Cyano-3-methylpyridine 1-oxide is itself a product of such a pathway (starting from 3-methylpyridine), its structure informs us about its potential for further nucleophilic substitution. The powerful activation by the C2-cyano group makes the C4 and C6 positions highly susceptible to attack by other nucleophiles. The C3-methyl group would likely direct incoming nucleophiles to the less sterically hindered C6 position.

Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below are representative procedures for the synthesis of a PNO and its subsequent cyanation, adapted from established literature.

Protocol 1: General Synthesis of a Pyridine N-Oxide

This protocol describes the oxidation of a substituted pyridine using hydrogen peroxide and acetic acid, a common and effective method.[15]

Objective: To synthesize 4-methylpyridine N-oxide from 4-methylpyridine (4-picoline).

Materials:

  • 4-Methylpyridine (1.0 eq)

  • Glacial Acetic Acid (~1.5 volumes)

  • 30% Hydrogen Peroxide (H₂O₂) (1.5 eq)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylpyridine (e.g., 10.0 g) in glacial acetic acid (15 mL).

  • Heat the mixture to 80°C.

  • Slowly add 30% hydrogen peroxide (e.g., 1.5 eq) dropwise to the solution, maintaining the temperature between 80-90°C. Caution: The reaction is exothermic.

  • After the addition is complete, maintain the reaction at 100°C for 24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully concentrate the solution under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a minimal amount of water and cool in an ice bath. Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the solid 4-methylpyridine N-oxide.

Protocol 2: Reissert-Henze Cyanation of a Pyridine N-Oxide

This protocol details the synthesis of a 2-cyanopyridine using trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride (DMCC) as the activating agent.[12]

Objective: To synthesize 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide.

Materials:

  • 4-Amidopyridine N-oxide (1.0 eq)

  • Dimethylcarbamoyl chloride (3.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry, screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (e.g., 50 mg, 0.36 mmol), potassium cyanide (47 mg, 0.72 mmol), and anhydrous acetonitrile (3 mL) under an argon atmosphere.

  • Add dimethylcarbamoyl chloride (0.10 mL, 1.08 mmol) to the suspension.

  • Seal the vial tightly and heat the reaction mixture to 120°C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate) to obtain the desired 2-cyano-4-amidopyridine.

Conclusion and Strategic Outlook

  • Limited Utility in Metal Catalysis and Oxidation: Due to the electron-withdrawing cyano group, it is a poor ligand for transition metals and a suboptimal oxygen transfer agent compared to electron-rich or unsubstituted PNOs.

  • High Potential in Nucleophilic Aromatic Substitution: The molecule is highly activated for further nucleophilic attack, particularly at the C6 position. This makes it a valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives. The C3-methyl group provides a handle for regiochemical control that is absent in simpler 2-cyanopyridine N-oxides.

Future Outlook: The true potential of 2-Cyano-3-methylpyridine 1-oxide likely lies in its use as a building block for complex heterocyclic scaffolds. Researchers developing novel pharmaceuticals or agrochemicals could leverage its unique reactivity to introduce nucleophiles at the C6 position, building molecular complexity in a controlled manner. Future studies should focus on exploring the scope of nucleophiles that can be added to this system and harnessing the C3-methyl group to influence stereochemical outcomes in downstream transformations.

References

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  • Hartwig Group, University of California, Berkeley. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link][8]

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Comparative

A Comparative Guide to Catalysts for the Synthesis of 2-Cyano-3-methylpyridine 1-oxide

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key heterocyclic intermediates is a cornerstone of successful discovery and process chemistry. 2-Cyano-3-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key heterocyclic intermediates is a cornerstone of successful discovery and process chemistry. 2-Cyano-3-methylpyridine 1-oxide is a valuable building block, and its synthesis via N-oxidation of the parent pyridine presents a common yet crucial transformation. The choice of catalyst for this oxidation is pivotal, directly impacting yield, selectivity, reaction conditions, and overall process viability. This guide provides an in-depth technical comparison of leading catalytic systems for the synthesis of 2-Cyano-3-methylpyridine 1-oxide, supported by experimental insights and data to inform your selection process.

Introduction to the N-Oxidation of 2-Cyano-3-methylpyridine

The N-oxidation of a pyridine ring, particularly one substituted with both an electron-donating methyl group and an electron-withdrawing cyano group, presents a unique chemical challenge. The pyridine nitrogen is rendered less nucleophilic by the adjacent cyano group, making it more resistant to oxidation compared to unsubstituted or electron-rich pyridines. Consequently, the selection of an appropriate oxidizing agent and catalyst is critical to achieve high conversion and selectivity without promoting unwanted side reactions. This guide will compare three major catalytic approaches: the classic peracetic acid oxidation, and the more modern metal-catalyzed systems based on rhenium and tungsten.

Peracetic Acid: The Traditional Workhorse

Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a long-standing method for the N-oxidation of pyridines. Its accessibility and relatively low cost make it an attractive option.

Mechanistic Insight

The reaction proceeds via the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the pyridine nitrogen. The electron-withdrawing nature of the cyano group in 2-cyano-3-methylpyridine slows this reaction down, often necessitating elevated temperatures and longer reaction times.

Experimental Protocol: Peracetic Acid Oxidation
  • Preparation of Peracetic Acid (In Situ): In a reaction vessel equipped with a stirrer and a condenser, carefully add 30% hydrogen peroxide to glacial acetic acid. The mixture is typically aged for a period to allow for the formation of peracetic acid in equilibrium.

  • N-Oxidation Reaction: To the prepared peracetic acid solution, add 2-cyano-3-methylpyridine portion-wise, controlling the initial exotherm. The reaction mixture is then heated, typically to 70-90°C, and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess peracetic acid is carefully quenched. The product is then isolated by neutralization, extraction, and subsequent purification, typically by crystallization or chromatography.

Performance and Considerations

While cost-effective, the use of peracetic acid has notable drawbacks. The reaction can be sluggish with electron-deficient pyridines, and the elevated temperatures required can lead to side reactions. Furthermore, the handling of concentrated peracetic acid solutions poses significant safety hazards due to its potential for detonation and corrosive nature.[1][2][3][4][5]

Methyltrioxorhenium (MTO): A Highly Efficient Homogeneous Catalyst

Methyltrioxorhenium (MTO) has emerged as a highly effective and versatile catalyst for a wide range of oxidation reactions, including the N-oxidation of pyridines.[6] It operates in conjunction with a stoichiometric oxidant, typically hydrogen peroxide.

Mechanistic Insight

MTO reacts with hydrogen peroxide to form highly reactive mono- and bis(peroxo)rhenium complexes. These species are potent oxygen transfer agents capable of oxidizing even weakly nucleophilic nitrogen atoms in electron-deficient pyridines under mild conditions.[7] The catalytic cycle is highly efficient, allowing for low catalyst loadings.

Experimental Protocol: MTO-Catalyzed N-Oxidation
  • Catalyst Solution Preparation: In a suitable solvent such as acetonitrile or dichloromethane, dissolve a catalytic amount of methyltrioxorhenium (MTO) (typically 0.1-1 mol%).

  • Reaction Execution: To the catalyst solution, add the 2-cyano-3-methylpyridine substrate. While stirring, slowly add 30-35% aqueous hydrogen peroxide dropwise at room temperature. The reaction progress is monitored until completion.

  • Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Performance and Considerations

MTO offers significantly milder reaction conditions and higher efficiency compared to peracetic acid, especially for electron-deficient substrates.[7] The catalyst is commercially available and can be used in low concentrations.[6] However, the cost of rhenium can be a consideration for large-scale synthesis. While MTO itself is relatively stable, its peroxo complexes can be explosive, necessitating careful handling.

Heterogeneous Tungsten-Based Catalysts: A Greener and Reusable Alternative

Tungsten-based catalysts, particularly tungsten oxides supported on materials like titania (TiO2), represent a promising heterogeneous approach to N-oxidation.[8] These systems also utilize hydrogen peroxide as the terminal oxidant.

Mechanistic Insight

The proposed mechanism involves the formation of active peroxo-tungsten species on the catalyst surface upon reaction with hydrogen peroxide. These surface-bound species then transfer an oxygen atom to the pyridine substrate. The heterogeneous nature of the catalyst simplifies product purification and allows for catalyst recycling.

Experimental Protocol: Tungsten-Catalyzed N-Oxidation
  • Catalyst Suspension: In a reaction flask, suspend the tungsten-based catalyst (e.g., WO3/TiO2) in a suitable solvent, such as methanol or water.

  • Reaction: Add 2-cyano-3-methylpyridine to the catalyst suspension. Heat the mixture to a moderately elevated temperature (e.g., 50-70°C) and add 30% hydrogen peroxide dropwise. Monitor the reaction until the starting material is consumed.

  • Work-up and Catalyst Recovery: Upon completion, the reaction mixture is cooled, and the heterogeneous catalyst is recovered by simple filtration. The filtrate containing the product is then concentrated, and the product is purified. The recovered catalyst can be washed, dried, and reused.

Performance and Considerations

Tungsten-based catalysts offer the significant advantages of being heterogeneous, which simplifies separation and allows for recycling, contributing to a more sustainable process.[8] They can be effective for a range of pyridine derivatives under relatively mild conditions. The activity may be lower than homogeneous systems like MTO, potentially requiring longer reaction times or higher temperatures. The preparation and activation of the catalyst are also important factors in its performance.

Comparative Analysis

Catalyst System Typical Reaction Conditions Yield for Electron-Deficient Pyridines Advantages Disadvantages
Peracetic Acid 70-90°C, several hoursModerate to GoodLow cost, readily available reagents.Harsh conditions, potential for side reactions, safety concerns with concentrated solutions.[1][2][3][4][5]
Methyltrioxorhenium (MTO) / H₂O₂ Room temperature, 1-4 hoursGood to ExcellentHigh efficiency, mild conditions, low catalyst loading.[6][7]Higher catalyst cost, potential hazards of peroxo-rhenium intermediates.
Tungsten-based / H₂O₂ 50-70°C, several hoursGoodHeterogeneous (easy separation and recycling), good thermal stability.[8]Potentially lower activity than homogeneous catalysts, catalyst preparation required.

Visualizing the Catalytic Pathways

N-Oxidation Workflow General Workflow for N-Oxidation of 2-Cyano-3-methylpyridine cluster_start Starting Material cluster_reaction Oxidation Step cluster_catalysts Catalyst Systems cluster_end Product & Purification Start 2-Cyano-3-methylpyridine Reaction Addition of Oxidant + Catalyst Start->Reaction Peracetic Peracetic Acid Reaction->Peracetic Traditional MTO MTO / H₂O₂ Reaction->MTO Homogeneous Catalysis Tungsten Tungsten-based / H₂O₂ Reaction->Tungsten Heterogeneous Catalysis Workup Reaction Work-up & Purification Peracetic->Workup MTO->Workup Tungsten->Workup Product 2-Cyano-3-methylpyridine 1-oxide Workup->Product

Caption: A generalized workflow for the N-oxidation of 2-Cyano-3-methylpyridine.

Catalytic_Cycles Simplified Catalytic Cycles cluster_mto MTO Cycle cluster_tungsten Tungsten Cycle MTO_cat MTO MTO_peroxo [Re]-peroxo species MTO_cat->MTO_peroxo + H₂O₂ MTO_peroxo->MTO_cat + Pyridine - Pyridine N-oxide W_cat W-oxide W_peroxo [W]-peroxo species W_cat->W_peroxo + H₂O₂ W_peroxo->W_cat + Pyridine - Pyridine N-oxide

Caption: Simplified catalytic cycles for MTO and Tungsten-based N-oxidation.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 2-Cyano-3-methylpyridine 1-oxide is a balance of efficiency, cost, safety, and process scalability.

  • For laboratory-scale synthesis where high yield and mild conditions are paramount, Methyltrioxorhenium (MTO) with hydrogen peroxide is a superior choice. Its high catalytic turnover and effectiveness with electron-deficient substrates make it ideal for producing high-purity material for research and development.

  • For larger-scale production where cost and sustainability are major drivers, a heterogeneous tungsten-based catalyst is highly recommended. The ability to recycle the catalyst and the use of a green oxidant in hydrogen peroxide align well with modern process chemistry principles, despite potentially requiring longer reaction times.

  • The traditional peracetic acid method remains a viable option when cost is the primary constraint and the necessary safety precautions for handling potent, potentially explosive oxidizing agents are rigorously implemented.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available resources. It is recommended to perform small-scale trials to validate the chosen catalytic system with the specific grade of 2-cyano-3-methylpyridine being used.

References

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Validation

Spectroscopic analysis to confirm the structure of "2-Cyano-3-methylpyridine 1-oxide" derivatives

An In-Depth Guide to the Spectroscopic Confirmation of 2-Cyano-3-methylpyridine 1-oxide Derivatives For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Confirmation of 2-Cyano-3-methylpyridine 1-oxide Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Pyridine N-oxides, particularly those with functionalities like cyano and methyl groups, serve as vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] The introduction of the N-oxide functionality dramatically alters the electronic properties and reactivity of the pyridine ring, making precise characterization essential.

This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-Cyano-3-methylpyridine 1-oxide and its derivatives. We will move beyond procedural lists to explain the causal relationships behind spectral features and experimental choices, offering a self-validating framework for analysis.

The Analytical Challenge: Isomer Differentiation

The primary challenge in characterizing 2-Cyano-3-methylpyridine 1-oxide lies in differentiating it from potential isomers and its parent compound, 2-Cyano-3-methylpyridine. A multi-faceted spectroscopic approach is not just recommended; it is required for definitive proof of structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy provides the most detailed information regarding the carbon skeleton and proton environments. Comparing the spectra of the N-oxide derivative to its unoxidized precursor is a powerful diagnostic strategy.

Expertise & Experience: Causality of N-Oxidation on Chemical Shifts

The N-O moiety possesses a unique electronic character, acting as both a π-donor (via lone pairs on the oxygen) and a σ-acceptor (due to the electronegativity of oxygen). This dual nature profoundly influences the shielding of nearby nuclei.

  • ¹³C NMR : Upon N-oxidation of a pyridine, the ortho (C2, C6) and para (C4) carbons experience a significant upfield shift (become more shielded) of up to 10 ppm.[5] Conversely, the meta (C3, C5) carbons undergo a downfield shift.[5] This is a hallmark indicator of successful N-oxide formation.

  • ¹H NMR : The protons attached to the pyridine ring, particularly those at the ortho and para positions, are generally shifted downfield (deshielded) due to the influence of the N-oxide group.[6][7]

Expected Data for 2-Cyano-3-methylpyridine 1-oxide:
NucleusPrecursor (2-Cyano-3-methylpyridine) ¹³C Shift (ppm)[8]Predicted N-Oxide ¹³C Shift (ppm)Rationale for Shift
C2 (ipso-CN)134.0~125-130 (Upfield)Ortho to N-oxide, significant shielding.
C3 (ipso-CH₃)138.4~140-145 (Downfield)Meta to N-oxide, deshielding.
C4138.0~130-135 (Upfield)Para to N-oxide, significant shielding.
C5126.5~128-132 (Downfield)Meta to N-oxide, deshielding.
C6148.4~140-145 (Upfield)Ortho to N-oxide, significant shielding.
C≡N116.3~115-117Minor change expected.
CH₃18.6~17-19Minor change expected.

Note: Predicted shifts are estimates based on general trends observed in pyridine N-oxides.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

  • 2D NMR (Optional but Recommended) :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and confirm which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons like C2 and C3.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups. For pyridine N-oxides, two vibrational modes are of paramount importance.

Expertise & Experience: Diagnostic Vibrational Modes
  • N-O Stretch : The most definitive peak for confirming N-oxidation is the N-O stretching vibration. This appears as a strong band in the 1200-1300 cm⁻¹ region.[9][10] Its absence in the starting material and presence in the product is compelling evidence.

  • C≡N Stretch : The cyano group presents a sharp, medium-intensity band in the 2200-2240 cm⁻¹ region.[1][11] While this peak will be present in both the precursor and the product, its presence confirms the integrity of the nitrile group during the reaction.

Comparative IR Data:
Functional GroupExpected Frequency (cm⁻¹)Significance
N-O Stretch1240 - 1280Primary evidence of N-oxide formation. [9][10]
C≡N Stretch2210 - 2230Confirms presence of the nitrile group.[2]
Aromatic C-H Stretch> 3000Confirms aromatic protons.
Aromatic C=C/C=N Stretch1400 - 1600Fingerprint region for the pyridine ring.
Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan : Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan : Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically averaging 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis : Identify the key vibrational frequencies and compare them to the spectrum of the starting material.

III. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, offering the first line of evidence for successful oxidation. The fragmentation pattern provides further structural clues.

Expertise & Experience: The [M-16]⁺ Fragment

A hallmark fragmentation pathway for aromatic N-oxides under electron impact (EI) or collision-induced dissociation (CID) is the loss of an oxygen atom ([M-16]⁺) .[12][13] This fragmentation is crucial for distinguishing a true N-oxide from a potential isomeric structure like a hydroxylated pyridine, which would preferentially lose water ([M-18]⁺).

Expected Mass Spectrometry Data:
  • Molecular Formula : C₇H₆N₂O

  • Exact Mass : 134.0480 Da[14]

  • Method : Electrospray Ionization (ESI) is a soft ionization technique suitable for these compounds, typically showing a strong protonated molecular ion.[15][16]

  • Expected Ions :

    • [M+H]⁺ : 135.0558 Da (in positive ion mode)

    • [M]⁺ : 134.0480 Da

  • Key Fragment Ion (in MS/MS) :

    • [M-16]⁺ or [(M+H)-16]⁺ : Loss of oxygen, resulting in an ion corresponding to 2-Cyano-3-methylpyridine. This is a highly diagnostic fragment.[12][13]

    • [M-17]⁺ or [(M+H)-17]⁺ : Loss of a hydroxyl radical (OH) can also occur, particularly with alkyl substituents at the 2-position.[12]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS : Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺).

  • MS/MS Analysis : Select the molecular ion as the precursor and perform a product ion scan to observe the fragmentation pattern, specifically looking for the characteristic loss of 16 Da.

IV. UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of the molecule. The N-oxide group significantly alters the π-system of the pyridine ring, leading to characteristic shifts in the absorption maxima.

Expertise & Experience: The N-Oxide π-π* Transition

Pyridine itself has a primary absorption maximum around 254 nm.[17] Upon N-oxidation, the π-π* transition band shifts to a longer wavelength (a bathochromic shift), with pyridine N-oxide showing a strong absorption near 280 nm in aprotic solvents.[10][18] This red shift is a clear indicator of the extended conjugation and altered electronic environment caused by the N-O group. The presence of cyano and methyl substituents will further modulate this absorption.[19][20]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette. A typical concentration is in the micromolar (10⁻⁵ to 10⁻⁶ M) range.

  • Blank Correction : Use the pure solvent to record a baseline spectrum.

  • Spectrum Acquisition : Record the absorbance of the sample solution from approximately 200 to 400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_max) and compare it to the precursor compound.

V. A Comparative Framework for Structural Validation

To achieve unambiguous confirmation, data from all techniques must be integrated. The following table compares the expected data for the target compound against its most likely alternative structures.

Spectroscopic Feature2-Cyano-3-methylpyridine (Precursor)2-Cyano-3-methylpyridine 1-oxide (Target) 3-Methyl-2-pyridone-6-carbonitrile (Isomer)
Molecular Weight 118.14134.14 134.12
¹H NMR Aromatic protons, one methyl singlet (~2.6 ppm).[8]Aromatic protons shifted downfield, methyl singlet (~2.5 ppm). [6]Aromatic protons, one methyl singlet, broad N-H proton.
¹³C NMR Characteristic shifts for substituted pyridine.[8]Upfield shifts for C2/C6, C4; Downfield shifts for C3/C5. [5]Presence of a C=O carbon (~160-170 ppm).
IR (cm⁻¹) C≡N (~2220), No N-O stretch.Strong N-O stretch (~1250), C≡N (~2220). [9][10]C=O stretch (~1650), N-H stretch (~3200), C≡N (~2220).
MS Fragmentation [M]⁺ at m/z 118.[M]⁺ at m/z 134, Key fragment [M-16]⁺. [12][13][M]⁺ at m/z 134, Different fragmentation (e.g., loss of CO).
UV-Vis (λ_max) ~260-270 nm~280-290 nm [10][18]Different λ_max due to pyridone chromophore.

Visualizing the Analytical Workflow

A systematic approach ensures all necessary data is collected for a confident structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Purified Product ms Mass Spectrometry (ESI-MS, MS/MS) start->ms ir Infrared Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr uv UV-Vis Spectroscopy start->uv mw Molecular Weight & Formula ms->mw frag [M-16]⁺ Fragment ms->frag fg N-O & C≡N Stretch ir->fg conn Connectivity & Chemical Shifts nmr->conn lambda λ_max Shift uv->lambda confirm Structure Confirmed mw->confirm frag->confirm fg->confirm conn->confirm lambda->confirm

Caption: Workflow for the spectroscopic confirmation of novel pyridine N-oxide derivatives.

The Logic of Convergence

G center_node Proposed Structure: 2-Cyano-3-methylpyridine 1-oxide ms_data MS Data MW = 134 [M-16]⁺ fragment observed ms_data->center_node Confirms mass & N-oxide type ir_data IR Data Strong N-O stretch @ ~1250 cm⁻¹ C≡N stretch @ ~2220 cm⁻¹ ir_data->center_node Confirms functional groups nmr_data NMR Data Correct proton/carbon count Characteristic N-oxide shifts Connectivity confirmed by 2D nmr_data->center_node Confirms specific isomer & connectivity uv_data UV-Vis Data Bathochromic shift of π-π* transition vs. precursor uv_data->center_node Confirms electronic environment

Caption: Convergence of data from multiple spectroscopic techniques to confirm the target structure.

Conclusion

The structural confirmation of 2-Cyano-3-methylpyridine 1-oxide derivatives is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. While each technique provides a piece of the puzzle—mass, functional groups, connectivity, electronic environment—it is their collective, corroborating evidence that provides the authoritative grounding required in modern chemical research. The principles and comparative data outlined in this guide serve as a robust framework for researchers to confidently and accurately characterize this important class of molecules.

References
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  • Rojas-Montes, J., et al. (2021). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 26(4), 1105. [Link]

  • Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 335-353. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Prakash, C., et al. (2004). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. Journal of Mass Spectrometry, 39(10), 1215-1219. [Link]

  • NIST. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

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  • Rojas-Montes, J., et al. (2021). Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. PubMed, 26(4), 1105. [Link]

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  • PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

  • Goldfarb, Ya. L., et al. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 5(8), 989-995. [Link]

  • Suwinski, J., & Szczepankiewicz, W. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

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  • Gandolfo, C., et al. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure, 24(2), 309-316. [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylpyridine 1-oxide. Retrieved from [Link]

  • Schubert, U. S., et al. (2011). UV/Vis absorption spectra of terpyridines and their corresponding homoleptic ruthenium(II) complexes. ResearchGate. [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4445. [Link]

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Comparative

A Comparative Guide to the Purity Analysis of 2-Cyano-3-methylpyridine 1-oxide: GC vs. HPLC

Prepared by: A Senior Application Scientist Introduction: The Analytical Imperative for a Key Synthetic Intermediate 2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in the pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Cyano-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. It serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] The purity of this intermediate is paramount, as the presence of impurities, even in trace amounts, can have profound effects on the yield, safety, and efficacy of the final product. Therefore, the development of a robust, accurate, and reliable analytical method for purity determination is a critical step in the quality control process.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 2-Cyano-3-methylpyridine 1-oxide. We will delve into the theoretical underpinnings, practical considerations, and experimental protocols for each method. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for this specific analyte.

Analyte Profile: Physicochemical Properties and Analytical Challenges

Understanding the inherent chemical nature of 2-Cyano-3-methylpyridine 1-oxide is fundamental to developing a successful analytical method.

  • Structure and Polarity: The molecule contains a pyridine ring, a cyano group, and a methyl group. The defining feature, however, is the N-oxide functional group (N⁺-O⁻). This group imparts a high degree of polarity and gives the molecule a significant dipole moment, making it highly soluble in polar solvents.[3][4] This polarity can make it challenging to retain on traditional non-polar stationary phases used in reversed-phase HPLC.[5]

  • Thermal Stability: A critical concern for any N-oxide compound is its thermal lability. The N-O bond can be susceptible to cleavage at elevated temperatures, leading to deoxygenation. This potential for thermal decomposition is the single most significant challenge for Gas Chromatography, where high temperatures are required for volatilization.

These two properties—high polarity and potential thermal instability—are the central factors that dictate the suitability of HPLC versus GC.

High-Performance Liquid Chromatography (HPLC): The Preferred Method for Polar, Thermally Sensitive Compounds

HPLC is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[6][7] For polar compounds like 2-Cyano-3-methylpyridine 1-oxide, HPLC, particularly in the reversed-phase mode, is often the method of choice due to its operation at or near ambient temperature, which mitigates the risk of thermal degradation.

Causality Behind Method Design: The primary challenge in reversed-phase HPLC for this analyte is achieving adequate retention on a non-polar C18 column, as highly polar compounds may elute too quickly, close to the solvent front, leading to poor resolution from other polar impurities.[5] To counteract this, several strategies are employed:

  • Mobile Phase pH Control: The pyridine N-oxide moiety is weakly basic. Using a buffered mobile phase (e.g., phosphate or formate) at a specific pH ensures a consistent ionization state for the analyte and any acidic or basic impurities, leading to symmetrical and reproducible peak shapes.

  • Stationary Phase Selection: While a standard C18 column can be used, a polar-endcapped or polar-embedded phase column can offer enhanced retention for polar analytes through secondary interactions like hydrogen bonding.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As an alternative to reversed-phase, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This mode is specifically designed for the retention of very polar compounds and can be an excellent option if reversed-phase methods fail to provide adequate separation.[5]

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol is designed as a robust starting point for method development and must be validated according to internal and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[8][9]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition Rationale
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm A robust, modern C18 column suitable for a wide pH range, providing good peak shape for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 7.0 with KOH Buffering at neutral pH prevents peak tailing and ensures consistent analyte ionization.
Mobile Phase B Acetonitrile (ACN) A common organic modifier with good UV transparency and low viscosity.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B A gradient elution is necessary to elute potential non-polar impurities while ensuring the main analyte is well-retained and resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 265 nm Wavelength selected for optimal absorbance of the pyridine N-oxide chromophore.
Injection Vol. 10 µL

| Sample Diluent | Water/Acetonitrile (90:10, v/v) | Dissolving the sample in a solvent weaker than the initial mobile phase conditions promotes sharp peaks. |

Sample Preparation:

  • Accurately weigh approximately 25 mg of 2-Cyano-3-methylpyridine 1-oxide into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation and System Suitability: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[10]

Validation Parameters:

  • Specificity: Demonstrate that the peak for 2-Cyano-3-methylpyridine 1-oxide is free from interference from impurities, degradants, or placebo components. This is often assessed using a DAD to check for peak purity.

  • Linearity: Analyze a series of solutions across a range (e.g., 50% to 150% of the nominal concentration) and demonstrate a linear relationship between concentration and peak area (Correlation coefficient R² > 0.999).

  • Accuracy: Determine the recovery of the analyte in a spiked matrix (e.g., 80%, 100%, 120% levels). Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform at least six replicate preparations at 100% concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed as per USP <621> to ensure the chromatographic system is performing adequately.[6][11]

  • Inject a standard solution five times.

  • Calculate the %RSD of the peak areas (should be ≤ 2.0%).

  • Determine the tailing factor for the main peak (should be ≤ 2.0).

  • Calculate the number of theoretical plates (should be ≥ 2000).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_sample Weigh & Dissolve Sample (0.5 mg/mL) filter Filter through 0.45 µm Syringe Filter prep_sample->filter prep_std Prepare Standard & SST Solution prep_std->filter sst System Suitability Test (SST) - 5x Injections of Standard - Check RSD, Tailing, Plates filter->sst analysis Inject Sample & Standard Solutions sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (% Area) Impurity Profile integrate->calculate validate Validate Method (ICH Q2) - Specificity, Linearity, Accuracy... calculate->validate Method Development Stage

Caption: HPLC workflow for purity analysis of 2-Cyano-3-methylpyridine 1-oxide.

Gas Chromatography (GC): A High-Efficiency Alternative with a Critical Caveat

GC is a powerful technique known for its high resolution and speed. It separates compounds based on their volatility and interaction with a stationary phase in a heated column.[7] However, its application to pyridine N-oxides is fraught with peril.

The Causality of Risk: Thermal Degradation The core principle of GC requires the analyte to be volatile and thermally stable at the temperatures of the injector port and column (often >200-250 °C). As previously discussed, pyridine N-oxides can undergo thermal deoxygenation to form the parent pyridine. If 2-Cyano-3-methylpyridine 1-oxide degrades in the GC system, the analytical result will be fundamentally flawed:

  • The purity of the N-oxide will be underestimated.

  • The parent compound, 2-Cyano-3-methylpyridine, will be incorrectly identified and quantified as an impurity present in the original sample.

Therefore, a GC protocol for this analyte is only trustworthy if it incorporates a self-validating step to prove the absence of on-instrument degradation.

Detailed Experimental Protocol: GC-FID

This protocol is presented with the strong recommendation that the validation step (Section 4.2) be performed rigorously before any reliance is placed on the results.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

Parameter Condition Rationale
Column Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film A robust, low-to-mid polarity column providing good general-purpose separation.
Carrier Gas Helium, Constant Flow at 1.2 mL/min Inert carrier gas.
Injector Temp. 220 °C (Variable for validation) Kept as low as possible to minimize degradation while ensuring volatilization.
Split Ratio 50:1 A high split ratio reduces the mass of analyte on the column and can minimize potential degradation.
Oven Program Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min A temperature program to separate compounds based on boiling point.
Detector FID
Detector Temp. 280 °C Must be hot enough to prevent condensation of analytes.

| Sample Diluent | Dichloromethane (DCM) or Ethyl Acetate | A volatile solvent appropriate for GC. |

Sample Preparation:

  • Accurately weigh approximately 25 mg of 2-Cyano-3-methylpyridine 1-oxide into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with DCM to achieve a concentration of 0.5 mg/mL.

The Self-Validating System: Proving Thermal Integrity

This is the most critical part of the GC method development.

  • Prepare a single sample solution of 2-Cyano-3-methylpyridine 1-oxide.

  • Analyze the same sample vial using three different injector temperatures: a low setting (e.g., 200 °C), the proposed method temperature (220 °C), and a high setting (e.g., 280 °C).

  • Data Interpretation:

    • No Degradation: The relative % area of the 2-Cyano-3-methylpyridine 1-oxide peak remains constant across all three temperatures.

    • Degradation Occurring: The relative % area of the N-oxide peak decreases as the injector temperature increases. Concurrently, a new peak corresponding to 2-Cyano-3-methylpyridine will appear or its area will increase.

  • If degradation is observed at the proposed method temperature, GC is not a suitable method for accurate purity analysis of this compound.

GC Workflow Diagram with Validation Step

GC_Workflow cluster_prep Sample Preparation cluster_validation Thermal Stability Validation (CRITICAL) cluster_analysis Routine Analysis prep_sample Weigh & Dissolve Sample in DCM (0.5 mg/mL) inject_low Analyze at Low Injector Temp (e.g., 200°C) prep_sample->inject_low inject_mid Analyze at Method Temp (e.g., 220°C) inject_low->inject_mid inject_high Analyze at High Injector Temp (e.g., 280°C) inject_mid->inject_high compare Compare % Area of N-Oxide and Parent Pyridine Peaks inject_high->compare analysis Inject Sample & Standard Solutions (at validated temperature) compare->analysis If No Degradation Observed integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: GC workflow including the critical thermal stability validation step.

Head-to-Head Comparison and Final Recommendation

FeatureHPLC (Reversed-Phase)GC-FID
Analyte Compatibility Excellent. Operates at low temperatures, ideal for polar and thermally labile compounds.Poor to Moderate. High risk of on-instrument thermal degradation, which would invalidate results.
Reliability & Trust High. The method is inherently more robust for this analyte class. What you inject is what you detect.Low unless proven otherwise. Requires rigorous, specific validation to demonstrate absence of degradation.
Resolution Very good, especially with modern UHPLC systems and sub-2 µm particle columns.Potentially higher intrinsic column efficiency (more theoretical plates per meter).
Analysis Time Can range from 5 to 25 minutes. UHPLC can significantly shorten run times.Typically fast, often under 15 minutes.
Method Development Focuses on optimizing mobile phase and column chemistry for retention and resolution.Focuses on temperature optimization to balance volatilization with analyte stability.
Operational Cost Higher due to significant consumption and disposal costs of high-purity solvents.Lower, as it primarily consumes gases.

Conclusion and Recommendation

For the purity analysis of 2-Cyano-3-methylpyridine 1-oxide , the evidence overwhelmingly supports the use of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

The significant risk of thermal degradation of the N-oxide functionality within a hot GC injector makes GC an unreliable and potentially misleading method for this specific analyte. An HPLC method, by operating at or near ambient temperature, circumvents this critical issue entirely, providing a far more accurate and trustworthy assessment of the sample's purity. While developing a robust HPLC method requires careful consideration of mobile phase pH and stationary phase chemistry to achieve adequate retention, these are well-understood challenges in chromatography.[5]

In the context of pharmaceutical and agrochemical quality control, where accuracy is non-negotiable, the certainty and reliability offered by HPLC far outweigh the potential speed or lower operational cost of GC for this particular compound.

References

  • 2-Cyano-3-methylpyridine - Chem-Impex. [URL: https://www.chemimpex.com/products/09938]
  • Retention of Pyridine N-Oxides on HPLC - Chromatography Forum (2012). [URL: https://www.chromforum.org/viewtopic.php?t=24384]
  • Abdel-Megeed, M. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [URL: https://www.
  • Pyridine N-Oxides - Baran Lab Group Meeting (2012). [URL: https://www.baranlab.org/wp-content/uploads/2019/08/Andreas_GM_PNO.pdf]
  • 2-Cyano-3-methylpyridine 1-oxide - PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45079822]
  • Brown, D. H., et al. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 436-439. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j1/j19700000436]
  • ICH Q2(R2) Validation of analytical procedures - European Medicines Agency (2022). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-4_en.pdf]
  • General Chapter <621> Chromatography - US Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_notices_and_requirements/621_chromatography.pdf] (Note: Access may require a subscription)
  • Gorrod, J.W., & Damani, L.A. (1978). Direct gas—liquid chromatographic analysis of some pyridine-oxides. Journal of Chromatography A, 155(2), 349-353. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002196730087995X]
  • Validation of Analytical Procedure Q2(R2) - International Council for Harmonisation (ICH) (2022). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1031.pdf]
  • Validation of Analytical Procedures: Text and Methodology Q2(R1) - International Council for Harmonisation (ICH) (2005). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • <621> CHROMATOGRAPHY - U.S. Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_notices_and_requirements/621_chromatography.pdf] (Note: Access may require a subscription)
  • Zhu, M., et al. (2006). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Mass Spectrometry, 41(3), 356-366. [URL: https://www.researchgate.
  • Keglevich, G., et al. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 62(2), 241-246. [URL: https://pp.bme.hu/ch/article/view/10906]
  • Method for producing 2-cyano-3-methylpyridine - Google Patents (JPH0971567A). [URL: https://patents.google.
  • Pápai, V., et al. (2021). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[3]pyrroles and non-ionic surfactants . RSC Advances, 11(57), 36173-36181. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8596646/]

  • Dong, M. W., & Paul, C. (2024). Are You Sure You Understand USP <621>?. LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621]
  • 2-cyano-3-methylpyridine - Alkali Metals Ltd. | CPHI Online. [URL: https://www.cphi-online.com/2-cyano-3-methylpyridine-prod1000000035.html]
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-4_en.pdf]
  • ICH Guidelines for Analytical Method Validation Explained - AMSbio. [URL: https://www.amsbio.
  • Understanding the Latest Revisions to USP <621> - Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-understanding-revisions-usp-621-5994-5517en-agilent.pdf]
  • USP-NF 621 Chromatography - Scribd. [URL: https://www.scribd.
  • Neuhaus, J. D., et al. (2024). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [1+2+3] Cycloadditions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c03901]
  • Nedyalkova, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 1-32. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01594]

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Validation

A Senior Application Scientist's Guide to the Mechanistic Nuances of 2-Cyano-3-methylpyridine 1-oxide Reactions

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that govern reaction pathways is paramount. This guide provides an in-depth, objective comparison of the rea...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that govern reaction pathways is paramount. This guide provides an in-depth, objective comparison of the reactivity of 2-Cyano-3-methylpyridine 1-oxide, contrasting its performance with key alternatives and grounding the discussion in verifiable experimental data and mechanistic principles. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for predicting and controlling outcomes.

The Unique Electronic Profile of 2-Cyano-3-methylpyridine 1-oxide

The reactivity of any aromatic heterocycle is a direct consequence of its electronic landscape. In 2-Cyano-3-methylpyridine 1-oxide, we have a fascinating interplay of three distinct functional groups, each modulating the pyridine core in a specific manner.

  • The N-Oxide Group: The primary activator. Unlike pyridine, which is deactivated towards electrophilic substitution, the N-oxide function fundamentally alters this behavior. The oxygen atom can donate a lone pair of electrons into the ring system, increasing electron density, particularly at the C2, C4, and C6 positions. This makes the ring more susceptible to electrophilic attack. Simultaneously, the formal positive charge on the nitrogen atom renders the C2 and C6 positions highly electrophilic, inviting nucleophilic attack.

  • The 2-Cyano Group: A powerful electron-withdrawing group (-I, -M effects). Its presence significantly enhances the electrophilicity of the pyridine ring, especially at the positions ortho and para to it (C3, C5, and C6). This effect strongly favors nucleophilic substitution reactions.

  • The 3-Methyl Group: A weak electron-donating group (+I effect). It provides a modest increase in electron density at the ortho and para positions (C2, C4, C6), which can influence the regioselectivity of electrophilic attack.

This unique combination makes 2-Cyano-3-methylpyridine 1-oxide a versatile intermediate, capable of undergoing a range of transformations that are inaccessible to simpler pyridines.

Caption: Resonance contributors illustrating electronic effects in pyridine N-oxide.

Comparative Reactivity Analysis

To fully appreciate the utility of 2-Cyano-3-methylpyridine 1-oxide, its reactivity must be benchmarked against simpler, related structures. The following table summarizes these key differences.

SubstrateReactivity towards Electrophiles (E⁺)Reactivity towards Nucleophiles (Nu⁻)Key Mechanistic Features
Pyridine Very Low: Ring is electron-deficient. Requires harsh conditions; substitution occurs primarily at C3.Low: Requires very strong nucleophiles (e.g., NaNH₂, Chichibabin reaction) for SₙAr at C2/C4.Nitrogen lone pair acts as a Lewis base, coordinating to electrophiles and deactivating the ring.
Pyridine 1-Oxide High: Activated at C2, C4, C6. Reactions proceed under milder conditions than pyridine.High (with activation): Requires activation of the N-oxide oxygen (e.g., with POCl₃, Ac₂O) to facilitate SₙAr at C2/C4.N-oxide oxygen donates electron density into the ring, while the N⁺ pole withdraws it, enabling dual reactivity.
3-Methylpyridine 1-Oxide Very High: Activated at C2, C4, C6. Methyl group further enhances reactivity at C2, C4, C6.High (with activation): Similar to pyridine 1-oxide, but the methyl group can slightly hinder attack at C2.The methyl group's +I effect synergizes with the N-oxide's activation for electrophilic attack.
2-Cyano-3-methylpyridine 1-oxide Moderate: N-oxide activates, but the cyano group strongly deactivates the ring towards electrophiles. Attack is directed to C4/C6.Very High (with activation): The cyano group's strong -M effect makes the ring highly electron-deficient, strongly favoring nucleophilic attack, especially at C6.The push-pull electronic system creates a highly polarized molecule, pre-disposed for facile nucleophilic substitution after activation.

Key Mechanistic Pathways and Experimental Protocols

The true synthetic power of 2-Cyano-3-methylpyridine 1-oxide is realized in its reactions with nucleophiles following activation of the N-oxide oxygen. This pathway, a variant of the Reissert-Henze reaction, is a cornerstone of its chemistry.

Mechanism: Activation and Nucleophilic Substitution

The reaction proceeds via a well-established two-step mechanism. First, the nucleophilic N-oxide oxygen attacks an electrophilic activating agent, such as phosphorus oxychloride (POCl₃). This converts the oxygen into an excellent leaving group. The now highly activated pyridine ring is susceptible to attack by a nucleophile. In the case of POCl₃, the chloride ion generated in situ can act as the nucleophile, leading to chlorination. Subsequent rearomatization by elimination of the activated oxygen group yields the substituted pyridine.

Reissert_Henze_Mechanism start 2-Cyano-3-methyl- pyridine 1-oxide activated Activation with POCl₃ start->activated intermediate O-Phosphorylated Intermediate (Highly Electrophilic Ring) activated->intermediate Forms good leaving group attack Nucleophilic Attack (e.g., by Cl⁻) intermediate->attack adduct Covalent Adduct (Dihydropyridine) attack->adduct Attack at C6 elimination Elimination & Rearomatization adduct->elimination product 2-Cyano-6-chloro- 3-methylpyridine elimination->product Reforms aromatic ring

Caption: General mechanism for nucleophilic substitution on an activated N-oxide.

Comparative Protocol: Chlorination via POCl₃ Activation

This protocol provides a robust method for the conversion of a pyridine N-oxide to a 2-chloropyridine, a common and highly useful transformation. The choice of POCl₃ as both the activating agent and the chloride source is efficient and common in industrial applications.

Objective: To synthesize 2-chloro-3-cyanopyridine from 3-cyanopyridine N-oxide. This serves as a validated model for the analogous reaction with 2-Cyano-3-methylpyridine 1-oxide.

Materials:

  • 3-Cyanopyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Organic alkali (e.g., pyridine or triethylamine)

  • Ice bath

  • Reaction vessel with stirring and temperature control

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1.0 equivalent of 3-cyanopyridine N-oxide in phosphorus oxychloride (used as both reagent and solvent).

  • pH Adjustment & Activation: Cool the mixture to 0-5°C using an ice bath. Slowly add an organic alkali dropwise to control the pH of the system. Causality: The base scavenges the HCl generated, preventing unwanted side reactions and driving the formation of the active O-phosphorylated intermediate.

  • Chlorination Reaction: After the addition of the base, slowly heat the system to reflux and maintain for 1-10 hours. The reaction progress should be monitored by a suitable method like LCMS. *

Comparative

A Comparative Analysis of the Reactivity of 2-Cyano-3-methylpyridine 1-oxide and 2-Cyano-3-methylpyridine

A Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of heterocyclic chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional ma...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of heterocyclic chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring is a key aspect of molecular design, and understanding the subtle yet profound effects of substituents on its reactivity is crucial. This guide provides an in-depth comparison of the chemical reactivity of 2-cyano-3-methylpyridine 1-oxide and its parent compound, 2-cyano-3-methylpyridine. We will explore how the introduction of an N-oxide functionality dramatically alters the electronic properties and, consequently, the reaction pathways of the pyridine ring, offering unique synthetic opportunities.

The Decisive Influence of the N-Oxide Group: An Electronic Perspective

The reactivity of a substituted pyridine is governed by the interplay of the electron-donating and electron-withdrawing effects of its substituents. In 2-cyano-3-methylpyridine, the pyridine nitrogen is a weak base and the ring is generally electron-deficient. The cyano group at the 2-position is strongly electron-withdrawing through both inductive and resonance effects, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, particularly at the 2- and 4-positions.[1][2] The methyl group at the 3-position is a mild electron-donating group, which offers some counteraction to the deactivating effects.

The introduction of an N-oxide group in 2-cyano-3-methylpyridine 1-oxide fundamentally changes this electronic landscape. The N-oxide group is a unique functional group that can act as both an electron-donating and an electron-withdrawing group, depending on the nature of the reaction.[3][4] Through resonance, the oxygen atom can donate a lone pair of electrons to the pyridine ring, increasing the electron density at the 2-, 4-, and 6-positions. This makes the N-oxide significantly more reactive towards electrophilic substitution than the parent pyridine.[5][6] Concurrently, the positively charged nitrogen atom in the N-oxide enhances the ring's susceptibility to nucleophilic attack, also at the 2- and 4-positions.[6][7]

The following diagram illustrates the key resonance structures that highlight the enhanced electron density at the ortho and para positions of the pyridine N-oxide ring.

Caption: Resonance structures of pyridine N-oxide illustrating increased electron density at C2 and C4.

Comparative Reactivity: A Tale of Two Pyridines

The distinct electronic profiles of 2-cyano-3-methylpyridine and its N-oxide translate into significant differences in their reactivity towards key classes of organic reactions.

Electrophilic Aromatic Substitution
Reactant2-Cyano-3-methylpyridine2-Cyano-3-methylpyridine 1-oxide
Reactivity Highly deactivated. Requires harsh conditions.Activated. Reacts under milder conditions.[5]
Regioselectivity Substitution is difficult to achieve and may lead to a mixture of products.Primarily at the 4- and 6-positions.[6]

For 2-cyano-3-methylpyridine , the combined electron-withdrawing effects of the pyridine nitrogen and the cyano group render the ring highly resistant to electrophilic attack. Reactions like nitration or halogenation, if they proceed at all, require forcing conditions and often result in low yields and poor regioselectivity.

In stark contrast, 2-cyano-3-methylpyridine 1-oxide is primed for electrophilic substitution. The electron-donating nature of the N-oxide group through resonance significantly activates the ring, particularly at the 4- and 6-positions, which are para and ortho to the N-oxide, respectively.[5][6] This allows for electrophilic functionalization under much milder conditions. For instance, nitration of pyridine N-oxides typically occurs readily at the 4-position.[5]

Nucleophilic Aromatic Substitution
Reactant2-Cyano-3-methylpyridine2-Cyano-3-methylpyridine 1-oxide
Reactivity Activated, especially at the 2-position.Highly activated, particularly at the 2- and 4-positions.[6]
Leaving Group A suitable leaving group (e.g., a halide) is required at the position of attack.The N-oxide oxygen can be converted into a good leaving group.[6][8]

2-Cyano-3-methylpyridine , being electron-deficient, is susceptible to nucleophilic aromatic substitution, provided a good leaving group is present at an activated position. The cyano group at C2 makes this position particularly electrophilic.

The N-oxide functionality in 2-cyano-3-methylpyridine 1-oxide further enhances its reactivity towards nucleophiles. The positively charged nitrogen atom strongly withdraws electron density from the ring, making the 2- and 4-positions highly electrophilic.[6][7] A unique feature of pyridine N-oxides is that the oxygen atom itself can be transformed into a leaving group upon treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride.[6][8] This allows for the introduction of nucleophiles at the 2-position in a process often referred to as the Reissert-Henze reaction for cyanation.[9]

Experimental Protocol: Cyanation of Pyridine N-Oxide

A classic example highlighting the enhanced reactivity of pyridine N-oxides is the introduction of a cyano group at the 2-position. The following protocol is a representative procedure for the cyanation of a substituted pyridine N-oxide.

Reaction: α‐Cyanation of a substituted pyridine N‐oxide.[10]

Materials:

  • Substituted Pyridine N-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Dimethylcarbamoyl chloride (1.2 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the substituted pyridine N-oxide in acetonitrile, add dimethylcarbamoyl chloride at room temperature.

  • Stir the mixture for 10-15 minutes.

  • Add trimethylsilyl cyanide to the reaction mixture.

  • Heat the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-cyanopyridine derivative.

Causality behind Experimental Choices:

  • Dimethylcarbamoyl chloride: This reagent activates the N-oxide oxygen, converting it into a better leaving group and facilitating nucleophilic attack.

  • Trimethylsilyl cyanide (TMSCN): A less hazardous source of cyanide compared to alkali metal cyanides, and its use often leads to cleaner reactions.

  • Acetonitrile: A polar aprotic solvent suitable for this type of reaction.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental_Workflow start Start dissolve Dissolve Pyridine N-oxide in Acetonitrile start->dissolve add_dmc Add Dimethylcarbamoyl Chloride dissolve->add_dmc add_tmscn Add Trimethylsilyl Cyanide add_dmc->add_tmscn heat Heat at 80 °C add_tmscn->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench with NaHCO₃(aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the cyanation of a pyridine N-oxide.

Conclusion

The transformation of 2-cyano-3-methylpyridine to its N-oxide derivative is not a mere incremental modification but a strategic maneuver that unlocks a rich and diverse reactivity profile. For researchers and scientists in drug development, the N-oxide serves as a powerful synthetic handle to functionalize the pyridine ring in ways that are challenging or impossible with the parent heterocycle. While 2-cyano-3-methylpyridine is predisposed to nucleophilic substitution at the activated 2-position, its N-oxide counterpart exhibits enhanced reactivity towards both electrophiles and nucleophiles, primarily at the 2- and 4-positions. This dual reactivity, coupled with the ability of the N-oxide to be readily removed if necessary, underscores the synthetic utility of pyridine N-oxides as versatile intermediates in the construction of complex molecular architectures.

References

  • Abdel-Wahab, B. F., Awad, G. E., & Badria, F. A. (2011). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Katiyar, D. (n.d.). Pyridine. Lecture Notes.
  • Weller, C. E., et al. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3454–3457.
  • Wikipedia. (2023). Pyridine-N-oxide.
  • Chem-Impex. (n.d.). 2-Cyano-3-methylpyridine.
  • Paudler, W. W., & Kuder, J. E. (1966). Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. Journal of Heterocyclic Chemistry, 3(1), 33-37.
  • Reactivity of Pyridine-N-Oxide. (2020, October 26). YouTube.
  • Jabłoński, M., Palusiak, M., & Siodła, T. (2015). The nature of NO-bonding in N-oxide group. Physical Chemistry Chemical Physics, 17(31), 20447-20459.
  • Um, I. H., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(8), 1233-1237.
  • Japan Patent No. JPH0971567A. (1997). Method for producing 2-cyano-3-methylpyridine.
  • Shishkin, V. N., et al. (2014). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Structure, 1076, 526-533.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wikipedia. (2023). Hydrazine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
  • Shishkin, V. N., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PLoS ONE, 15(5), e0232749.
  • Goliszewski, A. A., et al. (2021). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
  • Wang, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide.
  • Zhang, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Reddy, T. R., et al. (2010). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. Journal of Heterocyclic Chemistry, 47(4), 934-937.
  • Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 26(11), 3328.
  • Kim, J., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Scientific Reports, 11(1), 1-9.
  • Kim, D., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 14(11), 7639-7643.
  • China Patent No. CN103936670B. (2016). The synthetic method of 2-cyano group-3-picoline.
  • Katritzky, A. R., et al. (2005).
  • Al-Abdullah, E. S., et al. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 32(1), 345-355.
  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
  • Not Voodoo. (2018).
  • The Organic Chemistry Tutor. (2019, January 19).
  • Li, J., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2824.
  • D'Ambrosio, A. J., & Dudley, G. B. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 76(17), 7047-7053.
  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 48(8), 1375-1377.

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Validation

A Senior Application Scientist's Comparative Guide to Oxidizing Agents: Benchmarking 2-Cyano-3-methylpyridine 1-oxide

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate oxidizing agent is paramount to achieving desired chemical transformations with high efficacy and selectivity. This...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate oxidizing agent is paramount to achieving desired chemical transformations with high efficacy and selectivity. This guide provides an in-depth technical comparison of 2-Cyano-3-methylpyridine 1-oxide , a pyridine N-oxide derivative, against established and widely utilized oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone®.

This document moves beyond a simple cataloging of reagents. As a Senior Application Scientist, my objective is to provide a nuanced analysis grounded in mechanistic principles and field-proven insights. We will explore the underlying causality of reactivity, the practicalities of experimental execution, and the data that empowers informed decision-making in your laboratory. While direct, extensive experimental data on the oxidizing capabilities of 2-Cyano-3-methylpyridine 1-oxide is emerging, we can project its performance based on well-established principles of physical organic chemistry and comparative data from analogous pyridine N-oxides.

The Landscape of Oxidizing Agents: An Introduction

The conversion of various functional groups, such as the epoxidation of alkenes, the oxidation of sulfides to sulfoxides or sulfones, and the oxidation of amines, are fundamental transformations in modern organic synthesis. The choice of oxidant dictates not only the success of the reaction but also influences reaction conditions, substrate scope, and safety considerations.

  • meta-Chloroperoxybenzoic acid (m-CPBA) * has long been a workhorse for epoxidations and other oxidations due to its reliability and broad applicability[1].

  • Hydrogen peroxide (H₂O₂) stands out as a "green" oxidant, with water as its only byproduct, making it an environmentally benign choice, often used in conjunction with catalysts[2][3][4].

  • Oxone® , a stable, solid triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile and powerful oxidant, particularly for generating dioxiranes in situ for epoxidations[5][6][7].

  • Pyridine N-oxides represent a tunable class of oxidizing agents where the reactivity can be modulated by substituents on the pyridine ring[8][9].

This guide will focus on the unique position of 2-Cyano-3-methylpyridine 1-oxide within this landscape.

Understanding the Oxidizing Potential of Pyridine N-Oxides

Pyridine N-oxides function as oxygen transfer agents. The N-O bond is polarized, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. In the presence of a suitable substrate, the oxygen atom is transferred, and the parent pyridine is regenerated.

The oxidizing power of a pyridine N-oxide is intrinsically linked to the electronic properties of the substituents on the pyridine ring[8]. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, which in turn weakens the N-O bond and makes the oxygen atom more electrophilic and thus a stronger oxidizing agent. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, strengthening the N-O bond and attenuating the oxidizing power.

Predicting the Performance of 2-Cyano-3-methylpyridine 1-oxide

To forecast the oxidizing capability of 2-Cyano-3-methylpyridine 1-oxide, we must consider the electronic contributions of its substituents: the cyano group (-CN) and the methyl group (-CH₃).

  • The Cyano Group (-CN): The cyano group is a potent electron-withdrawing group through both induction and resonance. Its Hammett constant (σp) is +0.66, indicating strong electron-withdrawing character[10]. This effect will significantly increase the electrophilicity of the oxygen atom in the N-oxide, suggesting a heightened oxidizing potential compared to unsubstituted pyridine N-oxide.

  • The Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction. Its Hammett constant (σp) is -0.17[10]. This will have a modest attenuating effect on the oxidizing power.

Overall Assessment: The strong electron-withdrawing nature of the cyano group is expected to dominate over the weak electron-donating effect of the methyl group. Therefore, 2-Cyano-3-methylpyridine 1-oxide is predicted to be a more potent oxidizing agent than unsubstituted pyridine N-oxide and pyridine N-oxides bearing only electron-donating groups. Its oxidizing strength is anticipated to be comparable to or greater than other pyridine N-oxides substituted with electron-withdrawing groups.

Oxidation_Mechanism

Comparative Analysis of Oxidizing Agents

For a practical comparison, we will consider a standard oxidation reaction: the epoxidation of an alkene. The table below summarizes the expected performance of 2-Cyano-3-methylpyridine 1-oxide in relation to our benchmark oxidants.

Oxidizing AgentPredicted Reactivity/StrengthTypical Reaction ConditionsAdvantagesDisadvantages
2-Cyano-3-methylpyridine 1-oxide Moderate to High (Tunable)Often requires activation (e.g., metal catalysts or harsh conditions)Tunable reactivity, potentially high selectivity.Limited commercial availability, requires synthesis, byproduct removal.
m-CPBA HighRoom temperature, dichloromethaneCommercially available, reliable, broad substrate scope.Potentially explosive (when pure), acidic byproduct, purification can be challenging.[1]
Hydrogen Peroxide (H₂O₂) Low (requires activation)Often requires metal or acid catalysts, various solvents."Green" oxidant (water byproduct), inexpensive.[2][3][4]Slow reaction rates without a catalyst, potential for side reactions.
Oxone® HighBiphasic systems (e.g., acetone/water), buffered conditions.Stable solid, easy to handle, powerful oxidant.[5][6][7]Stoichiometric use generates salt byproducts.

Experimental Protocols

To provide a practical framework for comparison, detailed, step-by-step methodologies for the synthesis of 2-Cyano-3-methylpyridine 1-oxide and for benchmark oxidation reactions are provided below.

Synthesis of 2-Cyano-3-methylpyridine 1-oxide

The synthesis of 2-Cyano-3-methylpyridine 1-oxide is not widely documented as a standard procedure. However, a general and reliable method for the N-oxidation of pyridines involves the use of a peroxy acid, such as m-CPBA or peracetic acid generated in situ. The following is a representative protocol adapted from general procedures for pyridine N-oxidation.

Workflow for the Synthesis of 2-Cyano-3-methylpyridine 1-oxide

Synthesis_Workflow

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3-methylpyridine (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (1.1-1.5 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-cyano-3-methylpyridine 1-oxide.

Benchmark Oxidation Protocols
  • Setup: Dissolve styrene (1.0 eq) in dichloromethane in a flask at 0 °C (ice bath).

  • Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield styrene oxide.

  • Setup: Dissolve the sulfide (1.0 eq) in glacial acetic acid.

  • Addition: Add 30% aqueous hydrogen peroxide (1.1-1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for the time required for complete conversion (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify as needed.

  • Setup: In a flask, prepare a biphasic mixture of cyclohexene (1.0 eq) in acetone and an aqueous solution of sodium bicarbonate.

  • Addition: Add a solution of Oxone® (1.5-2.0 eq) in water dropwise to the vigorously stirred mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude cyclohexene oxide can be used directly or purified by distillation.

Safety Considerations and Handling

  • 2-Cyano-3-methylpyridine 1-oxide: As with any new compound, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • m-CPBA: Can be shock-sensitive and potentially explosive, especially in pure form. It is typically supplied with water to reduce the hazard. It is a strong oxidizing agent and an irritant.

  • Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye burns. It can also form explosive mixtures with organic materials.

  • Oxone®: A stable solid but a strong oxidizing agent. It is an irritant and should be handled with appropriate PPE.

Conclusion and Future Outlook

2-Cyano-3-methylpyridine 1-oxide presents itself as a potentially potent and tunable oxidizing agent. Its predicted enhanced reactivity, due to the electron-withdrawing cyano group, positions it as a promising candidate for challenging oxidation reactions where milder pyridine N-oxides may be ineffective.

While direct experimental validation of its performance against established reagents like m-CPBA, hydrogen peroxide, and Oxone® is a necessary next step, the foundational principles of physical organic chemistry provide a strong basis for its potential utility. Future research should focus on:

  • Systematic experimental studies: Benchmarking the reactivity of 2-Cyano-3-methylpyridine 1-oxide in a range of standard oxidation reactions.

  • Substrate scope evaluation: Determining the functional group tolerance and selectivity of this reagent.

  • Catalyst development: Exploring its use in conjunction with transition metal catalysts to further enhance its reactivity and selectivity.

For researchers and drug development professionals, the exploration of new reagents like 2-Cyano-3-methylpyridine 1-oxide is crucial for expanding the synthetic toolbox. Its unique electronic properties offer the potential for novel reactivity and selectivity, making it a compound of significant interest for future applications in organic synthesis.

References

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). National Center for Biotechnology Information. [Link]

  • Reaction of cyclohexene with oxone. (2022, November 29). Chemistry Online. [Link]

  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. (2024, October 3). ACS Publications. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. [Link]

  • Simple Epoxide Formation for the Organic Laboratory Using Oxone. (2025, August 6). ResearchGate. [Link]

  • Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. (n.d.). ScienceDirect. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019, September 22). MDPI. [Link]

  • Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[7]annulene complex immobilized on amino-functionalized SBA-15. (2020, September 24). RSC Publishing. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024, February 18). Journal of Synthetic Chemistry. [Link]

  • Pyridine N-Oxides. (2012, June 9). Baran Lab. [Link]

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014, December 19). OAJI. [Link]

  • Simple Epoxide Formation for the Organic Laboratory Using Oxone. (n.d.). ACS Publications. [Link]

  • Pyridine N-Oxide - Remote Oxidation And Rearrangement. (n.d.). ChemTube3D. [Link]

  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). (2009, October 22). YouTube. [Link]

  • Catalytic Epoxidation of Alkenes with Oxone. (n.d.). ACS Publications. [Link]

  • Epoxidation of Cyclooctene. (n.d.). [Link]

  • Epoxidations with m-Chloroperbenzoic Acid. (n.d.). ACS Publications. [Link]

  • Method for producing 2-cyano-3-methylpyridine. (n.d.).
  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

  • Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... (n.d.). ResearchGate. [Link]

  • Substituent effect on the properties of pyridine-N-oxides. (2025, August 7). ResearchGate. [Link]

  • Pyridine N-Oxide-structure. (n.d.). ChemTube3D. [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). RSC Publishing. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.). [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018, March 16). National Center for Biotechnology Information. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 25). YouTube. [Link]

  • 2-Cyano-3-methylpyridine 1-oxide. (n.d.). PubChem. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). [Link]

  • Preparation method of 3-cyano-pyridine N-oxide. (n.d.).
  • A kind of preparation method of 3-cyano group-pyridine N-oxides. (n.d.).

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Cyano-3-methylpyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals. Abstract: The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of d...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances and products. This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2-Cyano-3-methylpyridine 1-oxide, a key heterocyclic intermediate. While specific validated methods for this exact compound are not extensively published, this document synthesizes established principles for analogous pyridine N-oxide and cyanopyridine derivatives, grounded in the International Council for Harmonisation (ICH) guidelines. We will compare High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against Gas Chromatography (GC) as a viable alternative, providing detailed experimental protocols and expected performance data to guide researchers in their method validation endeavors.

Introduction: The Analytical Imperative

2-Cyano-3-methylpyridine 1-oxide is a substituted pyridine N-oxide, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The N-oxide moiety uniquely modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.[1][2] Accurate and reliable analytical methods are paramount for:

  • Quality Control: Ensuring the identity, purity, and strength of the compound during synthesis and manufacturing.

  • Stability Studies: Assessing the degradation pathways and establishing a shelf-life for the substance.[3][4]

  • Regulatory Compliance: Providing the necessary data to support regulatory submissions to bodies like the FDA and EMA.[4][5]

This guide focuses on providing a practical, scientifically-defensible strategy for validating a stability-indicating analytical method, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and wide applicability to polar and non-polar compounds.

Strategic Selection of the Primary Analytical Technique: HPLC vs. GC

The choice of analytical instrumentation is the first critical decision. Based on the structure of 2-Cyano-3-methylpyridine 1-oxide, which contains a polar N-oxide group and a cyano group, RP-HPLC is the most logical primary technique.

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds like many N-oxides. Its flexibility in column chemistry and mobile phase composition allows for fine-tuning separation of the main component from process impurities and degradation products.[4]

  • Gas Chromatography (GC): While a powerful tool for volatile compounds, GC may pose challenges for 2-Cyano-3-methylpyridine 1-oxide.[6][7] The N-oxide group can be prone to thermal degradation at the high temperatures required for GC analysis, potentially leading to inaccurate quantification. However, GC can be an excellent complementary technique for analyzing volatile impurities or if derivatization is employed to improve thermal stability.[8]

Our recommendation is to develop and validate an RP-HPLC method as the primary, stability-indicating method. A GC method can be considered for specialized applications, such as residual solvent analysis or for specific volatile impurities.

Proposed RP-HPLC Method for Development and Validation

This section outlines a robust starting point for developing an HPLC method. The goal is to achieve a method that is specific, sensitive, accurate, and precise.

Initial Chromatographic Conditions
  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it allows for peak purity analysis.

  • Column: A modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a versatile starting point.[9]

  • Mobile Phase: A gradient elution is often a good starting point for method development to separate all components in a reasonable time.[9]

    • Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peak shapes for the basic pyridine moiety).

    • Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring a UV spectrum of 2-Cyano-3-methylpyridine 1-oxide in the mobile phase. A wavelength on the absorbance maximum (λmax) should be chosen for high sensitivity. For similar cyanopyridine compounds, this is often in the 270-280 nm range.

  • Injection Volume: 10 µL.

Experimental Workflow for Method Validation

The validation protocol must be designed to meet the criteria set forth in the ICH Q2(R1) guideline: Validation of Analytical Procedures .[10][11][12]

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Parameters cluster_analysis Phase 3: Analysis & Reporting Prep Prepare Reference Standard and Sample Solutions Specificity Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prep->Specificity Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Confirm Specificity Accuracy Accuracy (Spiking at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, pH) LOD_LOQ->Robustness Data Analyze Data (Calculate %RSD, Recovery, r²) Robustness->Data Report Generate Validation Report Data->Report

Caption: A typical workflow for analytical method validation, from initial preparations to final reporting.

Detailed Validation Protocols and Acceptance Criteria

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[3][13][14]

Experimental Protocol:

  • Prepare separate solutions of 2-Cyano-3-methylpyridine 1-oxide.

  • Expose these solutions to the following stress conditions:[5]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are chromatographically resolved from the main analyte peak (resolution > 1.5) and from each other. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak in the presence of degradants. A target degradation of 5-20% is ideal to ensure that degradation products are formed at a sufficient level for detection.[5]

ForcedDegradation cluster_stress Stress Conditions Analyte 2-Cyano-3-methylpyridine 1-oxide (Drug Substance) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Heat Analyte->Thermal Photo Light (UV) Analyte->Photo HPLC HPLC Analysis Chromatogram Acid->HPLC:f0 Base->HPLC:f0 Oxidation->HPLC:f0 Thermal->HPLC:f0 Photo->HPLC:f0

Sources

Validation

A Researcher's Guide to Navigating the Isomeric Purity of 2-Cyano-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals The Criticality of Isomeric Purity in Synthesis and Development 2-Cyano-3-methylpyridine 1-oxide (C₇H₆N₂O) is a versatile pyridine N-oxide derivative.[1] Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Isomeric Purity in Synthesis and Development

2-Cyano-3-methylpyridine 1-oxide (C₇H₆N₂O) is a versatile pyridine N-oxide derivative.[1] The N-oxide moiety enhances the reactivity of the pyridine ring, making it a valuable building block in organic synthesis.[2] Its derivatives are explored for various applications, including the development of anti-inflammatory and antimicrobial agents.[3]

However, the synthesis of substituted pyridines is often accompanied by the formation of positional isomers. For instance, the synthesis of 2-chloro-3-cyanopyridine can yield isomeric impurities like 2-chloro-5-cyanopyridine. Similarly, the synthesis of 2-cyano-3-methylpyridine, a precursor to the N-oxide, can result in various substituted cyanopyridines that are difficult to separate.[4] The presence of such isomers in the final 2-Cyano-3-methylpyridine 1-oxide product can have significant consequences in drug development, potentially leading to off-target effects or reduced therapeutic efficacy. Therefore, robust analytical methods to confirm isomeric purity are paramount.

Potential Isomeric Impurities

During the synthesis of 2-Cyano-3-methylpyridine 1-oxide, which likely involves the N-oxidation of 2-cyano-3-methylpyridine, several positional isomers could arise as impurities. These can originate from the starting materials or from side reactions during the synthesis. A plausible synthetic route starts from 3-picoline (3-methylpyridine).[4]

Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Isomeric Impurities 3-Picoline 3-Picoline 3-Picoline N-Oxide 3-Picoline N-Oxide 3-Picoline->3-Picoline N-Oxide Oxidation 2-Cyano-3-methylpyridine 1-oxide 2-Cyano-3-methylpyridine 1-oxide 3-Picoline N-Oxide->2-Cyano-3-methylpyridine 1-oxide Cyanation Isomer_A x-Cyano-3-methylpyridine 1-oxide 2-Cyano-3-methylpyridine 1-oxide->Isomer_A Positional Isomer (Cyano Group) Isomer_B 2-Cyano-y-methylpyridine 1-oxide 2-Cyano-3-methylpyridine 1-oxide->Isomer_B Positional Isomer (Methyl Group)

Caption: General synthetic workflow and potential points of isomeric impurity introduction.

Comparative Analysis of Analytical Techniques for Purity Assessment

The choice of analytical technique is critical for the accurate determination of isomeric purity. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Technique Principle of Isomer Discrimination Strengths Weaknesses Typical Application
NMR Spectroscopy Differences in the chemical environment of nuclei (protons, carbons) lead to distinct chemical shifts and coupling constants for each isomer.[5]Provides unambiguous structural information, highly quantitative (qNMR), non-destructive.[6]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation, primary method for purity assessment, quantification of major isomers.
HPLC Differential partitioning of isomers between a stationary phase and a mobile phase based on polarity and other physicochemical properties.[7]High sensitivity and resolution, suitable for a wide range of compounds, including polar N-oxides.[8]Requires reference standards for isomer identification, method development can be time-consuming.Routine purity testing, separation and quantification of trace isomeric impurities.
GC Separation of volatile isomers based on their boiling points and interactions with a stationary phase.High resolution for volatile compounds, established and robust technique.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation of N-oxides.Purity screening of volatile precursors or less polar derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for identifying and quantifying isomers.[5][9] The distinct electronic environment of each proton and carbon atom in different isomers results in a unique spectral fingerprint.

  • Sample Preparation: Accurately weigh approximately 15 mg of the "2-Cyano-3-methylpyridine 1-oxide" sample and a certified internal standard into a clean NMR tube.[10]

  • Solvent Selection: Dissolve the sample and standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Deuterated methanol can also serve as a chemical shift reference.[10]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Use a 30° pulse angle and acquire a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.[10]

  • Data Processing and Analysis:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.[10]

    • Carefully phase and baseline correct the spectrum.

    • Integrate well-resolved signals corresponding to the main compound and any suspected isomeric impurities.

    • Calculate the molar ratio of the isomer to the main compound based on the integral values and the number of protons giving rise to each signal. The purity can then be determined.

For cases where enantiomeric purity is a concern (not directly applicable to the achiral 2-Cyano-3-methylpyridine 1-oxide unless a chiral center is present), chiral solvating agents (CSAs) or chiral derivatizing agents can be employed to induce diastereomeric environments that are distinguishable by NMR.[9][10][11]

High-Performance Liquid Chromatography (HPLC): High-Throughput Purity Screening

HPLC is a powerful technique for separating and quantifying isomeric impurities, especially at low concentrations.[7] Given the polar nature of pyridine N-oxides, specific chromatographic conditions are often necessary.[8]

  • Column Selection: A C18 column is a common starting point. For highly polar N-oxides that show poor retention, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.[8][12]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer solution, for example, 10 mmol KH₂PO₄/H₃PO₄.[12] The pH of the mobile phase can significantly impact the retention of pyridine derivatives.[8]

    • Organic Phase (B): Acetonitrile is a common organic modifier.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).[12]

    • Gradient Elution: A typical gradient could be: 10% to 90% B over 5 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for the next injection.[12]

  • Sample Preparation: Dissolve a known concentration of the "2-Cyano-3-methylpyridine 1-oxide" sample in the mobile phase or a compatible solvent.

  • Data Analysis:

    • Run a blank and a standard of the main compound if available.

    • Inject the sample and identify the peak corresponding to 2-Cyano-3-methylpyridine 1-oxide.

    • Any additional peaks may correspond to impurities, including isomers. The relative peak area can be used to estimate the percentage of each impurity.

Analytical Workflow Start Start Define Analytical Goal Define Analytical Goal Start->Define Analytical Goal Structural Confirmation Structural Confirmation Define Analytical Goal->Structural Confirmation Need definitive structure? Routine Purity Check Routine Purity Check Define Analytical Goal->Routine Purity Check High-throughput screening? Trace Impurity Quantification Trace Impurity Quantification Define Analytical Goal->Trace Impurity Quantification Low-level impurities? NMR Spectroscopy NMR Spectroscopy Structural Confirmation->NMR Spectroscopy HPLC Analysis HPLC Analysis Routine Purity Check->HPLC Analysis Trace Impurity Quantification->HPLC Analysis End End NMR Spectroscopy->End GC Analysis (if applicable) GC Analysis (if applicable) HPLC Analysis->GC Analysis (if applicable) Volatile compounds? HPLC Analysis->End GC Analysis (if applicable)->End

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

The determination of isomeric purity for "2-Cyano-3-methylpyridine 1-oxide" is a critical step in ensuring its quality for research and development. While NMR spectroscopy offers unparalleled structural confirmation and is ideal for quantifying major components, HPLC provides the sensitivity and resolution required for routine purity checks and the detection of trace isomeric impurities. For a comprehensive quality assessment, a combination of these techniques is often the most robust approach. Researchers should carefully consider the specific requirements of their application to select the most appropriate analytical strategy.

References

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Comparative

A Researcher's Guide to 2-Cyano-3-methylpyridine 1-oxide: Bridging the Gap Between Theoretical Predictions and Experimental Realities

For researchers and professionals in drug development and synthetic chemistry, a comprehensive understanding of a molecule's characteristics is paramount. This guide provides an in-depth comparison of theoretical and exp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, a comprehensive understanding of a molecule's characteristics is paramount. This guide provides an in-depth comparison of theoretical and experimental data for 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound of interest. We will delve into its spectroscopic signature, offering a critical analysis of predicted versus observed data, and provide standardized protocols for its characterization. This guide is structured to provide not just data, but also the scientific rationale behind the analytical techniques, ensuring a robust and validated understanding of this molecule.

Introduction to 2-Cyano-3-methylpyridine 1-oxide

2-Cyano-3-methylpyridine 1-oxide is a substituted pyridine N-oxide. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of chemical transformations compared to its parent pyridine. The presence of both a cyano and a methyl group further functionalizes the ring, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds. Accurate characterization is the first step in unlocking its synthetic potential.

Theoretical vs. Experimental Data: A Comparative Analysis

A fundamental aspect of modern chemical research is the synergy between theoretical modeling and experimental validation. Theoretical calculations, often employing Density Functional Theory (DFT), can predict a molecule's properties, such as its spectroscopic data, before it is even synthesized. These predictions can guide experimental work and aid in the interpretation of results. However, experimental data remains the gold standard for confirming a molecule's identity and understanding its behavior in the real world.

Spectroscopic Data Comparison

Below is a comparison of the available experimental data for 2-Cyano-3-methylpyridine 1-oxide with the expected outcomes from theoretical calculations based on established computational methodologies for similar compounds.

Parameter Experimental Data Theoretical Prediction Methodology
¹H NMR δ (ppm): 8.32 (d, J=6.4Hz, 1H), 7.60-7.57 (m, 1H), 7.41 (d, J=8.0Hz, 1H), 2.45 (s, 3H) (in DMSO-d₆)[1]Gauge-Including Atomic Orbital (GIAO) method with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(d,p)). Chemical shifts are calculated relative to a standard (e.g., TMS).
¹³C NMR Data not explicitly found in public literature.GIAO method with DFT, as with ¹H NMR. Predictions for pyridine N-oxides are generally reliable.
Mass Spec. (m/z): 153.1 (M+H)⁺[2]The theoretical exact mass of the neutral molecule (C₇H₆N₂O) is 134.0480 g/mol . The (M+H)⁺ ion would be 135.0558 Da. The experimental value is consistent with the expected monoisotopic mass.
IR Spec. Data not explicitly found in public literature.DFT calculations (e.g., B3LYP/6-311+G(d,p)) are used to compute vibrational frequencies. Key expected bands would include C≡N stretch (~2230 cm⁻¹), N-O stretch (~1250 cm⁻¹), and C-H stretches.

Experimental Protocols for Characterization

To ensure the trustworthiness of experimental data, standardized and well-documented protocols are essential. The following are step-by-step methodologies for the key experiments used to characterize 2-Cyano-3-methylpyridine 1-oxide.

Synthesis of 2-Cyano-3-methylpyridine 1-oxide

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine.

Protocol:

  • Dissolve 3-methyl-2-cyanopyridine in a suitable solvent, such as dichloromethane (CH₂Cl₂).

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and neutralize the mixture.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product, for instance, by recrystallization or column chromatography.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Start: 3-methyl-2-cyanopyridine dissolve Dissolve in CH2Cl2 start->dissolve oxidize Add m-CPBA dissolve->oxidize react Stir at RT oxidize->react monitor Monitor by TLC react->monitor workup Quench & Neutralize monitor->workup extract Extract with organic solvent workup->extract purify Dry, Concentrate, Purify extract->purify end End: 2-Cyano-3-methylpyridine 1-oxide purify->end

Caption: A typical workflow for the synthesis of 2-Cyano-3-methylpyridine 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

Protocol for ¹H and ¹³C NMR:

  • Prepare a sample by dissolving a few milligrams of 2-Cyano-3-methylpyridine 1-oxide in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (e.g., doublets, triplets) to infer the connectivity of the atoms.

Diagram of NMR Data Acquisition and Analysis

G cluster_nmr NMR Workflow sample_prep Sample Preparation (dissolve in deuterated solvent) acquisition Data Acquisition (¹H and ¹³C spectra) sample_prep->acquisition processing Spectral Processing (FT, phasing, baseline correction) acquisition->processing analysis Data Analysis (chemical shifts, integration, coupling) processing->analysis structure Structure Elucidation analysis->structure

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample of 2-Cyano-3-methylpyridine 1-oxide onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • The instrument software will automatically generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N, N-O).

Theoretical Calculation Protocols

For researchers wishing to perform their own theoretical calculations to predict the spectroscopic properties of 2-Cyano-3-methylpyridine 1-oxide or its derivatives, the following provides a general workflow.

Protocol for DFT-based Spectroscopic Prediction:

  • Structure Optimization:

    • Build the 3D structure of 2-Cyano-3-methylpyridine 1-oxide using a molecular editor.

    • Perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory. This will provide the theoretical IR spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform an NMR calculation using the GIAO method with a higher-level basis set (e.g., 6-311+G(d,p)) for better accuracy.

    • The calculations should also include a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to allow for accurate chemical shift prediction.

Diagram of Computational Workflow

G cluster_dft DFT Calculation Workflow mol_build Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation (for IR spectrum) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO method) geom_opt->nmr_calc results Predicted Spectroscopic Data freq_calc->results nmr_calc->results

Caption: A standard workflow for predicting spectroscopic data using DFT.

Conclusion

The characterization of 2-Cyano-3-methylpyridine 1-oxide provides a clear example of the interplay between theoretical predictions and experimental data. While experimental results provide the definitive characterization of a compound, theoretical calculations are an invaluable tool for predicting properties and aiding in the interpretation of experimental data. For researchers in drug development and related fields, a thorough understanding of both aspects is crucial for accelerating research and ensuring the validity of their findings.

References

  • Aza-quinoline compounds and uses thereof. CN114746414A.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyano-3-methylpyridine 1-oxide

Authored for Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Cyano-3-methylpyridine 1-oxide, grounding procedural guidance in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Foundational Principles: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. 2-Cyano-3-methylpyridine 1-oxide is a compound that requires careful handling throughout its lifecycle.

Based on available Safety Data Sheets (SDS), this chemical is classified as hazardous.[1][2] The primary concerns for laboratory personnel are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][3]

These hazards dictate that 2-Cyano-3-methylpyridine 1-oxide must be managed as a regulated hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the federal framework for hazardous waste management from its point of generation to its final disposal—a concept known as "cradle to grave."[4][5] Your institution's Environmental Health and Safety (EHS) department translates these federal mandates into specific, actionable protocols for your laboratory.

Key Chemical and Hazard Data

For quick reference, the essential data for 2-Cyano-3-methylpyridine 1-oxide is summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₂O[2][3][6]
Physical State Powder Solid (typically beige)[2][3]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2][3]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides[1]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for managing 2-Cyano-3-methylpyridine 1-oxide waste from the point of generation to its final collection. This workflow is designed to ensure safety, compliance, and environmental protection.

Step 1: Waste Characterization and Minimization

All materials, including solutions, contaminated personal protective equipment (PPE), and spill cleanup supplies containing 2-Cyano-3-methylpyridine 1-oxide, should be treated as hazardous waste.[4] The first principle of responsible waste management is minimization.[7][8]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[7]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[7]

Step 2: Don the Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear safety goggles that conform to European Standard EN 166 or OSHA's regulations in 29 CFR 1910.133.[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[3]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear additional protective clothing to prevent skin exposure.[1][3]

Step 3: Segregate the Waste Stream

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Dedicated Waste Container: Designate a specific container for 2-Cyano-3-methylpyridine 1-oxide waste.

  • Avoid Incompatibles: Do NOT mix this waste with acids, strong oxidizing agents, or other incompatible materials listed in the SDS.[1] Keep acids and bases segregated.[9]

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[9][10] Unused or expired solid 2-Cyano-3-methylpyridine 1-oxide should be collected in a solid waste container. Solutions should be collected in a compatible liquid waste container.

Step 4: Select and Prepare the Waste Container

The integrity of your waste containment is a primary line of defense against spills and exposure.

  • Use Appropriate Containers: Use containers that are compatible with the chemical. Plastic is often preferred for general chemical waste.[7]

  • Condition: The container must be in good condition, free of leaks or cracks, and have a tightly sealing lid.

  • Venting: Not applicable for this solid, but for liquid wastes that may evolve gas, vented caps are necessary.

  • Closure: Keep the waste container closed at all times except when adding waste.[7][8]

Step 5: Label the Container Correctly and Completely

Accurate labeling is a non-negotiable regulatory requirement and is essential for the safety of EHS personnel.[7][8] Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-Cyano-3-methylpyridine 1-oxide" (avoiding abbreviations or formulas).

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The name and contact information of the generating researcher or lab.

  • The date when waste was first added to the container.

Step 6: Accumulate Waste in a Designated Satellite Accumulation Area (SAA)

Federal and state regulations govern the storage of hazardous waste within a laboratory.

  • Location: The SAA must be at or near the point of waste generation.[7][8]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste at any one time in an SAA.[4][7][8]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin or tray to contain any potential leaks.[10]

Step 7: Arrange for Timely Disposal

Hazardous waste should not be stored indefinitely in the lab.

  • Contact EHS: Once your waste container is full or has been in the SAA for a designated period (often up to 12 months, but check institutional policy), contact your EHS department to schedule a pickup.[7]

  • Documentation: Complete any required waste pickup forms accurately.[8]

  • Professional Disposal: The waste will be collected by EHS and transferred to a licensed hazardous waste disposal company for final treatment and disposal in accordance with all regulations.[8][11]

Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is key.

  • Immediate Action: In the event of a spill, ensure the area is evacuated if necessary and that you are wearing appropriate PPE before beginning cleanup.

  • Contain and Clean: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep up the material to avoid creating dust.[1][2]

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated hazardous waste container and disposed of as hazardous waste.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the decision-making process, the following workflow diagram has been developed.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Step 1: Characterize Waste (Solid, Liquid, Contaminated Debris) B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Step 3: Segregate Waste (Keep away from acids & oxidizers) B->C spill_clean Contain & Clean Spill (Using appropriate materials) B->spill_clean D Step 4: Use Compatible Container (Leak-proof, Tightly Sealed) C->D E Step 5: Attach Hazardous Waste Label (Full Name, Hazards, Date) D->E F Step 6: Store in Satellite Accumulation Area (At point of generation) E->F G Step 7: Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Pickup (Complete disposal form) G->H Yes I Licensed Disposal Facility H->I EHS Responsibility spill_start Spill Occurs spill_start->B Assess & Prepare spill_clean->C Add to segregated waste spill_dispose Dispose of Cleanup Materials as Hazardous Waste

Caption: Disposal workflow for 2-Cyano-3-methylpyridine 1-oxide.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]

  • Laboratory Waste Management Guidelines - Princeton University Environmental Health & Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University Environmental Health & Safety. [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. [Link]

  • Hazardous Waste - U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement - U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations - U.S. Environmental Protection Agency. [Link]

  • 2-Cyano-3-methylpyridine 1-oxide - PubChem, National Institutes of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste - U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET: 2-Cyano-3-methylpyridine - Fisher Scientific. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyano-3-methylpyridine 1-oxide

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 2-Cyano-3-methylpyridine 1-oxide, a compound that, while not extensively characterized in publicly available safety literature, belongs to classes of compounds with well-documented hazards. Our approach is to synthesize data from structurally related molecules—pyridine N-oxides and organic nitriles—to establish a robust and conservative safety protocol. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Analysis: A Tale of Two Functional Groups

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 2-Cyano-3-methylpyridine 1-oxide, we must consider the contributions of both the pyridine N-oxide core and the cyano group.

  • The Pyridine N-oxide Moiety: Pyridine N-oxides are known to cause skin, eye, and respiratory tract irritation[1][2][3][4]. While generally less reactive than their parent pyridines, they can still be harmful if inhaled, ingested, or absorbed through the skin[1]. Some are combustible solids[4].

  • The Cyano Group (-CN): The presence of a cyano group introduces a significant potential for high toxicity. Organic nitriles can release cyanide ions (CN-) in the body, which can be fatal by disrupting cellular respiration[5][6]. Exposure can occur through inhalation, ingestion, or skin absorption[5]. A critical and potentially lethal hazard is the generation of hydrogen cyanide (HCN) gas if the compound comes into contact with acids[5][7][8].

Given the combined potential for irritation and severe systemic toxicity, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but mandatory.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum recommended PPE for handling 2-Cyano-3-methylpyridine 1-oxide.

Body Part PPE Specification Rationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and potential dust hazards. Standard safety glasses are insufficient.
Hands Double gloving with chemical-resistant gloves (e.g., nitrile)The outer glove provides primary protection, while the inner glove offers secondary protection in case of a breach. Nitrile gloves have shown fair resistance to pyridine, and are also recommended for handling cyanides[7][8][9]. Always inspect gloves for tears or holes before use.
Body A flame-resistant lab coatProtects against splashes and brief contact with open flames.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRecommended when handling the solid material outside of a certified chemical fume hood or when there is a potential for aerosol generation.

The Workflow of Safety: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and steps outline the essential procedures for handling 2-Cyano-3-methylpyridine 1-oxide.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep Don PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Vent Ensure Proper Ventilation: - Certified Chemical Fume Hood Handling Handle Compound in Fume Hood Vent->Handling NoAcids Avoid Contact with Acids Handling->NoAcids Waste Segregate Waste: - Solid (gloves, etc.) - Liquid (solutions) Handling->Waste Decon Decontaminate Work Area: - Use appropriate cleaning solution Waste->Decon Doff Doff PPE Carefully Decon->Doff

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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